Product packaging for Quinine benzoate(Cat. No.:)

Quinine benzoate

Cat. No.: B13779535
M. Wt: 444.5 g/mol
InChI Key: QYPJZCMPIALCAQ-KBFVSZBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinine Benzoate (CAS 750-88-9) is a salt of the naturally occurring alkaloid quinine, derived from the bark of the South American cinchona tree . With a molecular formula of C27H28N2O3 and a molecular weight of 428.52 g/mol, it is supplied as a high-purity active pharmaceutical ingredient (API) for research purposes . Quinine and its salts are primarily recognized for their antimalarial properties, having been used to treat malaria for centuries. They are effective against the asexual blood stages of all four Plasmodium species that cause human malaria and are particularly valuable for treating chloroquine-resistant Plasmodium falciparum infections . The proposed mechanisms of action for quinine include the intercalation with parasite DNA, alkalinization of the parasite's digestive vacuoles, and interaction with erythrocyte fatty acids . Beyond malaria, quinine is also used in combination with clindamycin for the treatment of Babesia microti infection . Researchers value this compound for its role in pharmacological studies and as a chiral moiety or backbone in chemical synthesis and catalyst development . It is critical to note that quinine has a narrow therapeutic index and is associated with a range of potential adverse effects, from a cluster of symptoms known as cinchonism (tinnitus, headache, nausea, visual disturbances) to more serious hematological and cardiovascular reactions . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N2O4 B13779535 Quinine benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] phenyl carbonate

InChI

InChI=1S/C27H28N2O4/c1-3-18-17-29-14-12-19(18)15-25(29)26(33-27(30)32-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3/t18-,19-,25-,26-/m0/s1

InChI Key

QYPJZCMPIALCAQ-KBFVSZBXSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)OC5=CC=CC=C5

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of quinine (B1679958) benzoate (B1203000). The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Quinine benzoate is the salt formed from the antimalarial drug quinine and benzoic acid.[1] Its properties are influenced by both constituent molecules. The following tables summarize the key quantitative data for this compound.

General and Physical Properties
PropertyValueSource
Appearance White crystalline or crystalline powder[1]
Melting Point Approximately 175-178 °C[1]
Solubility - Almost insoluble in water- Soluble in ethanol (B145695), ether, and acetic acid[1]
Chemical Identifiers and Molecular Properties
PropertyValueSource
Molecular Formula C₂₇H₂₈N₂O₃[2]
Molecular Weight 428.52 g/mol [2]
CAS Number 750-88-9
IUPAC Name [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate
SMILES COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--OC(=O)C5=CC=CC=C5[2]
InChIKey UOXLNYIYPISSFF-KBCVXPAYSA-N[2]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.[3][4][5][6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

  • Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure accuracy and reproducibility.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.[8][9]

Apparatus:

  • Analytical balance

  • Vials or flasks with secure closures

  • Shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, ether, acetic acid) in a vial.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration or UV-Vis spectroscopy.[10][11]

Method 1: Potentiometric Titration

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer

Procedure:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-ethanol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the pH at the half-equivalence point.

Method 2: UV-Vis Spectroscopy

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Cuvettes

  • Buffer solutions of varying pH

Procedure:

  • A series of solutions of this compound are prepared in buffers of different known pH values.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities is plotted against the pH.

  • The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Spectroscopic Analysis

2.4.1. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show contributions from both the quinine and benzoate chromophores. Quinine itself exhibits strong absorption bands in the UV region.[12][13][14]

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol or dilute sulfuric acid).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank.

  • Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-450 nm.

  • Analysis: The wavelengths of maximum absorbance (λmax) are identified.

2.4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in both the quinine and benzoic acid moieties.

Protocol:

  • Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

  • Instrumentation: An FTIR spectrometer is used. A background spectrum is recorded first.

  • Measurement: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: The characteristic absorption bands for functional groups such as C=O (ester and carboxylic acid), C=C and C=N (aromatic rings), C-O, and N-H (if protonated) are identified and assigned.

2.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra will show signals corresponding to the protons and carbons in the quinine and benzoate structures.[15][16][17][18][19]

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Measurement: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignment.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons to the molecular structure.

Antimalarial Mechanism of Action

Quinine exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1][20][21][22][23] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[20][22] Quinine is also suggested to inhibit the parasite's nucleic acid and protein synthesis.[21][23]

Antimalarial Mechanism of Quinine cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinine This compound Quinine->Heme Inhibits Polymerization

Caption: Antimalarial mechanism of action of quinine.

References

Quinine benzoate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinine (B1679958) benzoate (B1203000), a salt derived from the antimalarial drug quinine and benzoic acid. This document details its chemical identity, structural information, physicochemical properties, and outlines a representative synthesis protocol and analytical methods for quality control.

Core Identity and Molecular Structure

Quinine benzoate is identified by the CAS Number 750-88-9 .[1][2] It is the salt formed between the alkaloid quinine and benzoic acid.

Molecular Structure:

The molecular structure of this compound consists of the protonated quinine cation and the benzoate anion. The molecular formula is C27H28N2O3.[1][3]

  • IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate[4]

  • SMILES: COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--OC(=O)C5=CC=CC=C5[3][4]

  • InChI Key: UOXLNYIYPISSFF-KBCVXPAYSA-N[3]

Physicochemical and Pharmacopoeial Data

The properties of this compound are summarized below. This data is essential for its handling, formulation, and quality control.

PropertyValue
Molecular Formula C27H28N2O3[1][3]
Molecular Weight 428.52 g/mol [3]
Appearance White or almost white, fine, silky needles, often in clusters.[5]
Melting Point Approximately 175-178 °C[6]
Solubility Almost insoluble in water; soluble in ethanol (B145695), ether, and acetic acid.[6]
Specific Optical Rotation -140° to -170° (c = 2.0 in 96.5% EtOH, at 20°C)[5]
pH 6.2 – 6.9[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound based on the principle of acid-base reaction and crystallization.[6]

Materials:

  • Quinine (C20H24N2O2)

  • Benzoic Acid (C7H6O2)

  • Ethanol (96.5% or absolute)

  • Magnetic stirrer with heating plate

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Reactants:

    • In a suitable flask, dissolve 1 molar equivalent of quinine in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 1 molar equivalent of benzoic acid in a minimal amount of warm ethanol.

  • Reaction:

    • While stirring, add the benzoic acid solution to the quinine solution.

    • Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete salt formation.

  • Crystallization:

    • Allow the resulting solution to cool down slowly to room temperature.

    • For enhanced crystallization, the solution can be stored at a lower temperature (e.g., 4°C) for several hours to overnight. Fine, silky needles of this compound should precipitate.[5]

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified this compound crystals in a vacuum oven or desiccator at a moderate temperature to a constant weight. The loss on drying should be ≤ 1.0 %.[5]

  • Storage:

    • Store the final product in a well-closed container, protected from light.[5]

G cluster_synthesis Synthesis Workflow start Start dissolve_Q Dissolve Quinine in Ethanol start->dissolve_Q dissolve_BA Dissolve Benzoic Acid in Ethanol start->dissolve_BA mix Mix Solutions dissolve_Q->mix dissolve_BA->mix stir Stir at RT mix->stir crystallize Crystallize stir->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end_product This compound dry->end_product

Caption: Synthesis workflow for this compound.

Quality Control: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed to determine the assay and the presence of other cinchona alkaloids in this compound.[5] The following is a general protocol that can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

Chromatographic Conditions (Representative):

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH should be adjusted to ensure good peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both quinine and potential impurities have significant absorbance.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to achieve a similar concentration as the standard solution.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Evaluation:

    • Assay: Compare the peak area of the this compound in the sample chromatogram with that of the standard chromatogram to calculate the purity (Assay: 98.5% to 101.5% on a dry basis).[5]

    • Impurities: Identify and quantify any other peaks corresponding to related cinchona alkaloids (e.g., Dihydroquinine ≤ 10.0%).[5]

Mandatory Visualizations

G cluster_qc Quality Control Logic cluster_tests Analytical Tests start_qc Synthesized This compound appearance Appearance start_qc->appearance hplc HPLC Assay & Impurity Profile start_qc->hplc sor Specific Optical Rotation start_qc->sor lod Loss on Drying start_qc->lod spec_check Compare with Specifications appearance->spec_check hplc->spec_check sor->spec_check lod->spec_check pass Pass spec_check->pass All Specs Met fail Fail spec_check->fail Specs Not Met

Caption: Quality control workflow for this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative specifications for pharmacopoeial grade this compound.

ParameterSpecification
Assay (on dry basis) 98.5% to 101.5%[5]
Specific Optical Rotation -140° to -170°[5]
Loss on Drying ≤ 1.0%[5]
Sulfated Ash ≤ 0.1%[5]
Dihydroquinine ≤ 10.0%[5]
Other Cinchona Alkaloids Impurities before Quinine: ≤ 5.0%[5]Any other impurity: ≤ 2.5%[5]
Sulfates ≤ 500 ppm[5]
Chlorides ≤ 500 ppm[5]

References

Mechanism of action of quinine benzoate in malaria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Quinine (B1679958) Benzoate (B1203000) in Malaria

Executive Summary

Quinine, a cornerstone of antimalarial therapy for centuries, exerts its primary parasiticidal effect by disrupting the detoxification of heme within the intraerythrocytic stages of Plasmodium falciparum. The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Quinine's core mechanism involves the inhibition of this hemozoin formation process. It is hypothesized to bind to both monomeric heme and the growing faces of the hemozoin crystal, effectively capping the crystal and preventing further polymerization. This leads to an accumulation of toxic free heme, which induces oxidative stress, damages cellular membranes, and inhibits parasite enzymes, ultimately causing parasite death. While inhibition of heme detoxification is the most widely accepted mechanism, secondary modes of action, including weak intercalation with parasite DNA and inhibition of nucleic acid and protein synthesis, may also contribute to its antimalarial activity. Resistance to quinine is multifactorial, primarily associated with mutations in transporter proteins like PfCRT and PfMDR1, which increase the efflux of the drug from its site of action in the digestive vacuole. The benzoate salt form of quinine primarily influences its pharmacokinetic properties without altering the fundamental molecular mechanism of the active quinine moiety.

Primary Mechanism of Action: Inhibition of Heme Detoxification

The defining feature of the blood-stage malaria parasite is its consumption of host cell hemoglobin as a primary source of amino acids. This process, occurring within the acidic (pH 4.5-5.0) digestive vacuole (DV) of the parasite, releases vast quantities of ferriprotoporphyrin IX (heme) as a toxic byproduct.[1][2] Free heme is a pro-oxidant that can destabilize and lyse biological membranes, generate reactive oxygen species, and inhibit the activity of crucial enzymes.

To mitigate this toxicity, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into a chemically inert, insoluble polymer known as hemozoin, or "malaria pigment".[1][2] This process is essential for parasite survival.

Quinine, a weak base, is thought to accumulate in the acidic DV.[3] Its principal mechanism of action is the potent inhibition of hemozoin formation.[2][3] The current leading hypothesis suggests a dual-interaction and crystal-capping model:

  • Complexation with Heme: Quinine forms a complex with free heme molecules in the DV.

  • Binding to Hemozoin Crystals: More critically, quinine and the quinine-heme complexes are believed to adsorb to the surfaces of the growing hemozoin crystal.[4] This binding "caps" the crystal faces, physically obstructing the addition of new heme units and halting crystal growth.[4]

This inhibition leads to the accumulation of soluble, toxic heme within the DV, which overwhelms the parasite's defenses and leads to its death.[2] While the existence of a specific "heme polymerase" enzyme has been debated, quinine's ability to inhibit the process, whether enzyme-mediated or spontaneous under the DV's unique physicochemical conditions, is considered its primary mode of action.[2]

G Hemoglobin Host Hemoglobin AminoAcids Amino Acids (for Parasite Growth) Hemoglobin->AminoAcids Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal (Malaria Pigment) Heme->Hemozoin Biocrystallization (Detoxification) ParasiteDeath Oxidative Stress Membrane Damage Enzyme Inhibition PARASITE DEATH Heme->ParasiteDeath Accumulation Quinine Quinine Quinine->Hemozoin Inhibits (Crystal Capping)

Fig 1. Core mechanism of quinine action via inhibition of heme detoxification.

Secondary and Postulated Mechanisms of Action

While heme detoxification is the primary target, other mechanisms may contribute to quinine's overall antimalarial effect.

  • Interaction with Parasite DNA: Quinine has been shown to interact with DNA, though this binding is generally considered weak. Studies using Raman spectroscopy and molecular dynamics simulations suggest that protonated quinine can weakly intercalate into DNA, forming π-stacking interactions with base pairs.[5][6] This interaction could potentially interfere with DNA replication and transcription.[7][8] The estimated apparent association constant (Ka) from these studies is approximately 5.2 × 10⁵ M⁻¹, with a binding density of about one quinine molecule per 25 base pairs.[5]

  • Inhibition of Synthesis Pathways: Some in-vitro studies indicate that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis, in P. falciparum.[3][7] However, these effects are generally observed at higher concentrations than those required to inhibit hemozoin formation and are considered secondary contributions to its parasiticidal action.

Quantitative Analysis of Quinine's Antimalarial Activity

The efficacy of quinine is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth or a specific biochemical process by 50%. These values can vary depending on the P. falciparum strain (its genetic background and resistance profile) and the specific assay conditions.

Table 1: In Vitro Antimalarial Activity (IC50) of Quinine against P. falciparum

P. falciparum Strain Resistance Profile Quinine IC50 (nM) Reference
3D7 Chloroquine-Sensitive 15.3 ± 0.9 [9]
K1 Chloroquine-Resistant 15.6 ± 0.7 [9]
Field Isolates (Thailand) Multidrug-Resistant 354 (Geometric Mean) [10]
Field Isolates (India, MZR-I) ACT Treatment Failure 725 ± 25.5 [9]
Field Isolates (India, MZR-II) ACT Treatment Failure 615 ± 15.5 [9]
Field Isolates (India, MZR-III) ACT Treatment Failure 625 ± 18.5 [9]

| Field Isolates (India, MZR-IV) | ACT Treatment Failure | 645 ± 20.5 |[9] |

Table 2: Inhibition of In Vitro Heme Polymerization by Quinolines

Compound Assay Condition IC50 (mM) Reference
Quinine Acetate (B1210297), pH 4.5, 60°C, short incubation ~0.05 - 0.1 [11]
Quinine Tween 20 initiator, pH 4.8 ~0.08 [1]
Chloroquine (B1663885) Tween 20 initiator, pH 4.8 ~0.04 [1]

| Amodiaquine | Acetate, pH 4.5, 60°C, short incubation | ~0.02 |[11] |

Mechanisms of Parasite Resistance

Resistance to quinine is a complex, multifactorial phenomenon that has been slower to develop compared to other quinolines like chloroquine. The primary drivers of resistance involve reduced drug accumulation within the digestive vacuole.

  • Transporter-Mediated Efflux: Mutations and/or changes in the expression of transmembrane transporter proteins located on the DV membrane are central to resistance.

    • P. falciparum chloroquine resistance transporter (PfCRT): Polymorphisms in the pfcrt gene are linked to an increased, verapamil-sensitive efflux of quinine from the parasite, reducing its concentration at the target site.

    • P. falciparum multidrug resistance protein 1 (PfMDR1): While its role is complex and can depend on genetic background, variations in pfmdr1 copy number and specific point mutations can modulate susceptibility to quinine.

G cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole Quinine_in Quinine Target Heme / Hemozoin Crystal Quinine_in->Target Inhibits Detoxification PfCRT PfCRT (Mutated Transporter) Quinine_in->PfCRT PfMDR1 PfMDR1 (Transporter) Quinine_in->PfMDR1 Quinine_out Quinine Quinine_out->Quinine_in Influx PfCRT->Quinine_out Active Efflux (Resistance) PfMDR1->Quinine_out Efflux

Fig 2. Mechanism of quinine resistance via transporter-mediated drug efflux.

Key Experimental Protocols

Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA using the fluorescent intercalating dye SYBR Green I.[12][13][14]

Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum parasites are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Quinine benzoate is serially diluted in culture medium and dispensed into a 96-well flat-bottom microtiter plate. Control wells contain medium with no drug (100% growth) and medium with uninfected erythrocytes (background).

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: The plate is incubated for 72 hours under the culture conditions described above to allow for parasite maturation into the next generation of rings.

  • Lysis and Staining: 100 µL of lysis buffer (containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye) is added to each well. The plate is incubated in the dark at room temperature for at least 1 hour.[13]

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

  • Data Analysis: Background fluorescence is subtracted from all readings. The fluorescence values are normalized to the drug-free control wells. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate analysis software.

Protocol 2: In Vitro Heme Polymerization Inhibition Assay (β-Hematin Formation)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin.[15][16][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Hemin (B1673052) 1. Prepare Hemin stock in DMSO Mix 4. Mix Hemin, Buffer, and Drug in 96-well plate Hemin->Mix Drug 2. Prepare serial dilutions of this compound Drug->Mix Buffer 3. Prepare Acetate Buffer (e.g., pH 4.8) Buffer->Mix Incubate 5. Incubate at 60°C for 18-24 hours Mix->Incubate Centrifuge 6. Centrifuge plate to pellet β-hematin (insoluble) Incubate->Centrifuge Wash 7. Wash pellet with DMSO to remove unreacted Hemin Centrifuge->Wash Dissolve 8. Dissolve β-hematin pellet in 0.1 M NaOH Wash->Dissolve Read 9. Read absorbance (e.g., 405 nm) Dissolve->Read

Fig 3. Experimental workflow for the β-Hematin Inhibition Assay.

Methodology:

  • Reagent Preparation: A stock solution of hemin chloride is prepared in dimethyl sulfoxide (B87167) (DMSO). Test compounds (this compound) are serially diluted. An acetate buffer (e.g., 1 M, pH 4.8) is prepared.

  • Reaction Setup: In a 96-well plate, the test compound dilutions are mixed with the hemin solution.

  • Initiation: The reaction is initiated by the addition of the acetate buffer, which lowers the pH and promotes crystallization. Some protocols may use an initiator like Tween 20.[1]

  • Incubation: The plate is incubated at an elevated temperature (e.g., 37-60°C) for 18-24 hours to allow for β-hematin formation.[16]

  • Pelleting and Washing: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted, soluble hemin is discarded. The pellet is washed with DMSO to remove any remaining soluble hemin.[17]

  • Quantification: The final β-hematin pellet is dissolved in a known volume of 0.1 M NaOH. The amount of dissolved heme (which corresponds to the amount of β-hematin formed) is quantified by measuring the absorbance at ~405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. IC50 values are determined from the dose-response curve.

Protocol 3: DNA Binding Analysis via Ethidium (B1194527) Bromide (EtBr) Displacement Assay

This fluorescence-based assay determines if a compound can bind to DNA by measuring its ability to displace the intercalating dye ethidium bromide, resulting in a quenching of fluorescence.[18][19]

Methodology:

  • Reagent Preparation: Prepare solutions of calf thymus DNA, ethidium bromide, and the test compound (this compound) in a suitable buffer (e.g., Tris-HCl).

  • DNA-EtBr Complex Formation: In a quartz cuvette, mix the DNA solution with the EtBr solution and incubate for a sufficient time (~1 hour) to allow for stable intercalation and maximum fluorescence.[19]

  • Fluorescence Measurement: Measure the initial, stable fluorescence of the DNA-EtBr complex using a spectrofluorometer (Excitation ~520 nm, Emission ~590 nm).[19]

  • Titration: Add incremental amounts of the this compound solution to the cuvette. After each addition, allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity again.

  • Data Collection: Record the fluorescence intensity after each addition of the test compound. A decrease in fluorescence indicates that the compound is displacing EtBr from the DNA helix.

  • Data Analysis: The data can be used to calculate the quenching constant and, under certain assumptions, the binding constant (Ka) of the compound to DNA. The percentage of fluorescence quenching is plotted against the compound concentration.

References

Solubility Profile of Quinine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) benzoate (B1203000), the salt formed from the antimalarial drug quinine and benzoic acid, is a compound of interest in pharmaceutical development due to its potential therapeutic applications. A thorough understanding of its solubility in various solvents is critical for formulation design, bioavailability enhancement, and the development of analytical methods. This technical guide provides a summary of the known solubility characteristics of quinine benzoate and outlines detailed experimental protocols for its quantitative determination, addressing the current gap in publicly available data.

Solubility Data

Table 1: Solubility of this compound and Quinine

SolventThis compound SolubilityQuinine Free Base Solubility ( g/100 mL at 25°C, unless specified)
WaterAlmost Insoluble0.05 g/100 mL (at 15°C)[1][2]
EthanolSoluble125 g/100 mL[1]
Diethyl EtherSoluble0.4 g/100 mL[1]
Acetic AcidSolubleData not available
ChloroformData not available83.3 g/100 mL[1]
GlycerolData not available5 g/100 mL[1]
BenzeneData not available1.25 g/100 mL[1]

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data for this compound, researchers will likely need to determine its solubility experimentally. The following are detailed, standardized methods widely accepted in the pharmaceutical industry.

Shake-Flask Method (Based on USP <1236> and OECD Guideline 105)

The shake-flask method is the most common and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method.

Apparatus and Reagents:

  • Conical flasks or vials with well-fitting, inert stoppers

  • Constant temperature shaker or water bath

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • This compound reference standard

  • Solvents of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of flasks. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each flask.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

Column Elution Method (Based on OECD Guideline 105)

This method is particularly suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus and Reagents:

  • Glass column with a thermostat jacket

  • Metering pump or other device for maintaining a constant, slow flow rate

  • Inert support material (e.g., glass beads, celite)

  • Fraction collector (optional)

  • Analytical instrumentation (HPLC-UV or UV-Vis spectrophotometer)

  • This compound reference standard

  • Solvents of interest

Procedure:

  • Column Preparation: Coat the inert support material with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. Pack the coated support material into the column.

  • Elution: Pump the solvent through the column at a slow, constant flow rate. Maintain a constant temperature using the thermostat jacket.

  • Sample Collection: Collect fractions of the eluate at regular intervals.

  • Analysis: Determine the concentration of this compound in each fraction using a suitable analytical method.

  • Determination of Solubility: Plot the concentration of the eluate versus time or volume. The concentration will increase and then plateau. The mean of the concentrations in the plateau region represents the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination by Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calibration Calibration A Weigh excess This compound B Add known volume of solvent A->B to flask C Seal and agitate at constant temperature (24-72 hours) B->C D Allow undissolved solid to sediment C->D E Withdraw supernatant D->E F Filter sample (e.g., 0.45 µm syringe filter) E->F G Dilute filtrate to known volume F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I J Prepare standard solutions K Generate calibration curve J->K K->H Reference

Caption: A flowchart of the shake-flask solubility determination method.

References

Crystal Structure Analysis of Quinine Benzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the crystal structure analysis of quinine (B1679958) benzoate (B1203000), an ester formed from the antimalarial drug quinine and benzoic acid. While a definitive, publicly available single-crystal X-ray diffraction dataset for quinine benzoate could not be located in crystallographic databases at the time of this report, this guide outlines the established principles and methodologies that would be employed for such an analysis. It details the experimental protocols for crystal growth, data collection, and structure refinement. Furthermore, it presents a standardized format for the presentation of crystallographic data and includes visualizations of the experimental workflow and the molecular relationship between quinine and benzoic acid, offering a foundational resource for researchers engaged in the crystallographic analysis of related pharmaceutical compounds.

Introduction

Quinine, a primary alkaloid from the cinchona tree, has a long history in the treatment of malaria.[1] Its derivatization into salts and esters, such as this compound, is a common strategy to modify its physicochemical properties, including solubility and bioavailability. The three-dimensional arrangement of molecules in the crystalline state is of paramount importance in drug development, as it dictates key solid-state properties like stability, dissolution rate, and manufacturability. X-ray crystallography stands as the definitive method for elucidating this atomic-level arrangement.

This whitepaper serves as a procedural and informational guide for the crystal structure analysis of this compound. While specific crystallographic data for this compound is not currently available in the public domain, the following sections will provide a robust framework for such an investigation, drawing upon established protocols for the analysis of organic molecular crystals.

Physicochemical Properties of this compound

This compound is the ester formed from quinine and benzoic acid. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₂₈N₂O₃[2][3][4]
Molecular Weight 428.52 g/mol [2][3]
Appearance White crystalline or crystalline powder[1]
Melting Point Approximately 175-178 °C[1]
Solubility Almost insoluble in water; soluble in ethanol, ether, and acetic acid.[1]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of an organic compound like this compound involves a systematic workflow, from obtaining high-quality single crystals to the final refinement of the crystallographic model.

Crystal Growth

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction. For an organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles, ensuring a high degree of completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data is then processed to generate a model of the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor, goodness-of-fit, and residual electron density.

Presentation of Crystallographic Data

Should the crystal structure of this compound be determined, the quantitative data would be presented in a standardized format as shown in the template table below.

ParameterValue
Empirical Formula C₂₇H₂₈N₂O₃
Formula Weight 428.52
Temperature (K) e.g., 100(2)
Wavelength (Å) e.g., 0.71073
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z e.g., 4
Calculated Density (Mg/m³) Value
Absorption Coefficient (mm⁻¹) Value
F(000) Value
Crystal Size (mm³) e.g., 0.20 x 0.15 x 0.10
Theta Range for Data Collection (°) e.g., 2.0 to 28.0
Reflections Collected Value
Independent Reflections Value [R(int) = Value]
Completeness to Theta = 25.242° (%) Value
Data / Restraints / Parameters Value / Value / Value
Goodness-of-fit on F² Value
Final R indices [I>2sigma(I)] R1 = Value, wR2 = Value
R indices (all data) R1 = Value, wR2 = Value
Largest Diff. Peak and Hole (e.Å⁻³) Value and Value

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a small organic molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.
Molecular Relationship

This diagram illustrates the formation of this compound from its constituent molecules, quinine and benzoic acid.

molecular_relationship quinine Quinine (C₂₀H₂₄N₂O₂) quinine_benzoate This compound (C₂₇H₂₈N₂O₃) quinine->quinine_benzoate Esterification benzoic_acid Benzoic Acid (C₇H₆O₂) benzoic_acid->quinine_benzoate Esterification

Formation of this compound.

Conclusion

The crystal structure analysis of this compound is a critical step in its solid-state characterization, providing invaluable insights for drug development and formulation. Although a definitive crystal structure is not publicly available, this guide provides the necessary theoretical and practical framework for researchers to undertake such an analysis. The detailed experimental protocols and data presentation standards outlined herein are intended to facilitate a systematic and rigorous investigation into the crystallography of this compound and other related pharmaceutical compounds. The elucidation of its crystal structure would be a valuable contribution to the scientific literature.

References

Spectroscopic Analysis of Quinine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinine (B1679958) benzoate (B1203000), an ester formed from the antimalarial drug quinine and benzoic acid, is a compound of interest in pharmaceutical development due to the potential for modified physicochemical properties and therapeutic profiles. A thorough understanding of its molecular structure and characteristics is paramount for research and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating the structure and purity of such compounds.

This technical guide provides a summary of the spectroscopic data for the constituent parts of quinine benzoate—quinine and benzoate. Due to the limited availability of consolidated spectroscopic data for the ester itself in public literature, this document presents the spectral characteristics of the parent molecules. This information serves as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and analysis of this compound and related compounds. The experimental protocols provided are generalized standard procedures for obtaining high-quality spectroscopic data for organic compounds.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for quinine and sodium benzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Chemical Shifts (δ) for Quinine and Sodium Benzoate

Quinine Assignment Chemical Shift (ppm) Sodium Benzoate Assignment Chemical Shift (ppm)
H-2'8.74 (d)H-2, H-6 (ortho)7.86 (d)
H-8'8.03 (d)H-4 (para)7.52 (t)
H-5'7.63 (d)H-3, H-5 (meta)7.45 (t)
H-7'7.40 (dd)
H-3'7.38 (s)
H-95.75 (d)
H-115.80 - 5.70 (m)
H-105.05 - 4.95 (m)
OCH₃3.96 (s)
H-2, H-63.20 - 3.05 (m)
H-82.70 (m)
H-3, H-5, H-71.90 - 1.70 (m)
H-41.55 (m)

Note: Chemical shifts are typically referenced to a standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm. The solvent used can influence the exact chemical shift values. Data presented is a compilation from typical spectra and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for Quinine and Sodium Benzoate

Quinine Assignment Chemical Shift (ppm) Sodium Benzoate Assignment Chemical Shift (ppm)
C-4'157.8C=O171.5
C-6'147.5C-1 (ipso)134.8
C-8a'144.2C-4 (para)131.1
C-2'143.2C-2, C-6 (ortho)129.8
C-4a'131.5C-3, C-5 (meta)128.2
C-5'126.7
C-8'121.6
C-11140.3
C-7'118.8
C-3'102.0
C-10114.5
C-971.5
C-859.8
OCH₃55.7
C-249.8
C-642.9
C-339.7
C-427.8
C-727.8
C-521.6

Note: Spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Table 3: Characteristic IR Absorption Bands for Quinine and Sodium Benzoate

Quinine Functional Group Absorption Range (cm⁻¹) Sodium Benzoate Functional Group Absorption Range (cm⁻¹)
O-H stretch (alcohol)3700 - 3200 (broad)C=O stretch (carboxylate)1600 - 1550 (strong)
C-H stretch (aromatic)3100 - 3000C=C stretch (aromatic)1600 - 1450
C-H stretch (aliphatic)3000 - 2850C-H bend (aromatic)900 - 675
C=C stretch (aromatic)1624
C=C stretch (alkene)~1640
C-O stretch (ether)1235
C-O stretch (alcohol)1156
C-N stretch (amine)1381

Note: The exact position and intensity of IR absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Table 4: UV-Vis Absorption Maxima (λmax) for Quinine and Benzoic Acid

Compound Solvent λmax (nm)
Quinine0.1 M H₂SO₄250, 315, 347[1]
Benzoic AcidWater (acidic pH)230, 274[2]
Benzoic AcidWater (basic pH)225, 268

Note: The absorption maxima and molar absorptivity can be significantly affected by the solvent and the pH of the solution.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and spectrometer.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 20-100 mg for ¹³C NMR, in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve homogeneity.[4][5]

  • Data Acquisition :

    • For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay (at least 5 times the longest T1 relaxation time) is necessary.[6]

    • For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.[7] Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[4] Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[4]

  • Data Processing : The raw data (Free Induction Decay, FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Processing steps include phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.[4][5]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[8]

    • Solid Samples (ATR) : Place a small amount of the powdered solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

    • Solution Samples : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid sample cell.

  • Instrument Setup : Place the sample holder (pellet holder, ATR accessory, or liquid cell) in the sample compartment of the FT-IR spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment (or the pure solvent for solution measurements). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing : The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). The peaks are then identified and assigned to specific functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water, hexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).[10]

  • Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Data Acquisition :

    • Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the sample holder and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the sample cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[11]

  • Data Processing : The instrument software will subtract the baseline spectrum from the sample spectrum to provide the absorbance spectrum of the compound. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Compound Synthesis (this compound) Purification Purification (e.g., Crystallization, Chromatography) Sample->Purification Characterization Initial Characterization (e.g., Melting Point, TLC) Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_UV Process UV-Vis Data (Baseline Correction) UV_Vis->Process_UV Interpret Spectral Interpretation and Structure Elucidation Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret Report Reporting of Results Interpret->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Fever Tree's Legacy: A Technical Guide to the Discovery and History of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree held the cure to one of humanity's most persistent scourges: malaria. This technical guide provides a comprehensive chronicle of the discovery, isolation, and chemical elucidation of its principal active alkaloid, quinine (B1679958), and its medicinally vital salts. Tailored for a scientific audience, this document details the pivotal experimental methodologies, from the classical acid-base extraction protocols of the 19th century to the monumental total synthesis by Woodward and Doering. Quantitative data on alkaloid content, physicochemical properties, and early clinical efficacy are systematically presented. Furthermore, key processes, including the antimalarial mechanism of action and the historical timeline of discovery, are visualized through detailed diagrams to facilitate a deeper understanding of this landmark chapter in pharmacology and organic chemistry.

From Indigenous Remedy to "Jesuit's Powder": The Dawn of Cinchona

The story of quinine begins in the high-altitude cloud forests of the Andes in South America, the native habitat of the Cinchona tree.[1][2] While definitive records are scarce, indigenous populations, such as the Quechua people of Peru and Ecuador, were likely aware of the bark's medicinal properties, using it to treat shivering and fevers.[3][4][5] The most fatal form of malaria, caused by Plasmodium falciparum, is believed to have been introduced to the Americas by European colonizers and the enslaved African people they brought with them.[1] This confluence of a new disease and existing botanical knowledge is thought to have led to the discovery of the bark's specific efficacy against malarial fevers.[1]

Spanish Jesuit missionaries in Peru in the early 1600s were the first Europeans to document the bark's curative effects.[3][6][7] A widely circulated, though now largely disputed, tale attributed the "discovery" to the Countess of Chinchón, wife of the Viceroy of Peru, who was supposedly cured of malaria in the 1630s.[2][5] This story led the botanist Carl Linnaeus to name the genus Cinchona in her honor in 1742.[2] Regardless of the specific events, Jesuit missionaries were instrumental in introducing the powdered bark, which became known as "Jesuit's powder" or "Peruvian bark," to Europe around the mid-17th century.[4][7][8] Its introduction marked a paradigm shift in Western medicine, offering the first effective chemical treatment for an infectious disease and challenging the prevailing Galenic humoral theories.[9]

The Advent of Alkaloid Chemistry: Isolation of Quinine

For nearly two centuries, the crude bark powder was the only form of treatment, administered in inconsistent dosages and often mixed with wine to mask its intense bitterness.[10] The scientific quest to identify the "active principle" culminated in 1820, a landmark year for pharmacology. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, employing newly developed acid-base extraction techniques, successfully isolated the primary alkaloid responsible for the bark's antimalarial activity.[2][6][10] They named the crystalline substance quinine , derived from the Quechua word for the bark, "quina" or "kina".[3] This breakthrough enabled the production of a purified, standardized dose, heralding the beginning of the modern pharmaceutical industry.[3]

Experimental Protocol: Classical Acid-Base Extraction of Quinine

The method developed by Pelletier and Caventou, while not exhaustively documented in its original form, laid the groundwork for subsequent acid-base extraction protocols. The principle relies on the differential solubility of the alkaloid free base and its salt form. The following is a representative protocol for this classical method.

Objective: To isolate and purify quinine from powdered Cinchona bark.

Materials:

  • Powdered Cinchona bark

  • Alkaline solution (e.g., Calcium hydroxide (B78521) [slaked lime] or Sodium hydroxide)

  • Organic solvent (e.g., Toluene (B28343), ether, or chloroform)

  • Dilute sulfuric acid (approx. 2M)

  • Activated charcoal

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Heating apparatus (e.g., reflux condenser)

  • Crystallization dish

Methodology:

  • Alkaloid Liberation: 100 g of finely powdered Cinchona bark is mixed into a slurry with 15 g of calcium hydroxide in 200 mL of water. The mixture is gently heated to evaporate the water. This alkaline treatment deprotonates the alkaloid salts naturally present in the bark, converting them into their free base form.[3]

  • Solvent Extraction: The resulting dry, crumbly powder is transferred to a flask, and 500 mL of toluene is added. The mixture is heated under reflux for 4-6 hours. The quinine free base, being soluble in the organic solvent, is extracted from the plant matrix.[3]

  • Filtration: The mixture is cooled to room temperature and filtered to remove the solid bark residue. The filtrate, a toluene solution of crude alkaloids, is collected.[3]

  • Acidification and Separation: The toluene filtrate is transferred to a separatory funnel. 100 mL of 2M sulfuric acid is added, and the funnel is shaken vigorously. The acidic solution protonates the basic nitrogen atoms of the quinine, forming quinine sulfate (B86663). This salt is soluble in the aqueous acidic phase but insoluble in the organic phase.[3][6]

  • Phase Separation: The layers are allowed to separate. The lower aqueous layer, containing the crude quinine sulfate, is drained and collected. The extraction is typically repeated with fresh sulfuric acid to ensure complete recovery.[3]

  • Decolorization: The combined aqueous extracts are heated, and a small amount of activated charcoal is added to adsorb colored pigments and impurities. The hot solution is then filtered to remove the charcoal.[3][6]

  • Crystallization and Purification: The clear, hot filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath. As the temperature decreases, the solubility of quinine sulfate reduces, causing it to crystallize out of the solution. The crystals are collected by filtration, washed with a small amount of cold water, and dried.[3][6] Further purification can be achieved through recrystallization.

G cluster_0 Step 1: Alkaloid Liberation cluster_1 Step 2: Solvent Extraction cluster_2 Step 3: Acidification & Purification Bark Powdered Cinchona Bark Alkali Add Ca(OH)₂ Slurry & Heat to Dry Bark->Alkali FreeBase Bark with Quinine (Free Base Form) Alkali->FreeBase Toluene Add Toluene & Reflux FreeBase->Toluene Filter1 Filter Toluene->Filter1 CrudeExtract Toluene Solution (Crude Quinine) Filter1->CrudeExtract Residue Bark Residue (Discard) Filter1->Residue Acid Extract with H₂SO₄ CrudeExtract->Acid Aqueous Aqueous Layer (Quinine Sulfate) Acid->Aqueous Organic Organic Layer (Discard) Acid->Organic Charcoal Add Activated Charcoal & Filter Hot Aqueous->Charcoal Crystals Cool to Crystallize Charcoal->Crystals PureQuinine Pure Quinine Sulfate Crystals Crystals->PureQuinine

Fig. 1: Experimental workflow for the classical acid-base extraction of quinine from Cinchona bark.

Quantitative and Physicochemical Characterization

The isolation of pure quinine allowed for rigorous scientific study of its properties and the quantification of its presence in various Cinchona species. This was crucial for agriculture and commerce, as cultivation efforts focused on species yielding the highest percentage of the valuable alkaloid.

Alkaloid Content in Cinchona Species

The concentration of quinine and other major alkaloids—quinidine, cinchonine, and cinchonidine—varies significantly across different Cinchona species. This variation drove the establishment of vast Cinchona plantations by the British in India and the Dutch in Java during the 19th century to secure a reliable supply.

Cinchona SpeciesCommon NameTypical Total Alkaloid Content (% dry weight)Principal Alkaloids
C. ledgerianaLedger Bark5 - 14%Quinine, Quinidine
C. calisayaYellow Bark4 - 7%Quinine, Quinidine, Cinchonine
C. succirubraRed Bark5 - 7%Cinchonine, Cinchonidine, Quinine
C. officinalisCrown Bark2 - 7.5%Quinine, Cinchonine, Cinchonidine
(Data compiled from multiple sources)
Physicochemical Properties of Quinine and Its Salts

Quinine as a free base is poorly soluble in water, which limited its initial medicinal application. The development of its salts, particularly the sulfate and hydrochloride forms, greatly improved its solubility and bioavailability, making oral and parenteral administration feasible.

PropertyQuinine (Free Base)Quinine Sulfate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O)Quinine Hydrochloride (C₂₀H₂₄N₂O₂·HCl·2H₂O)
Molecular Formula C₂₀H₂₄N₂O₂C₄₀H₅₄N₄O₁₀SC₂₀H₂₉ClN₂O₄
Molecular Weight 324.42 g/mol 782.96 g/mol 396.91 g/mol
Appearance White crystalline powderFine, needle-like white crystalsColorless, silky needles
Melting Point 177 °C~205 °C115-116 °C (effloresces)
Solubility in Water 500 mg/L (15 °C)[11]~1.25 g/L (25 °C)[11]~62.5 g/L[1]
Solubility in Ethanol 1.25 g/mL[11]~8.3 g/L (25 °C)[11]Soluble
pKa (Strongest Basic) ~8.5-~9.05[1]
pH (1% solution) -~6.26.0 - 7.0[1]
(Data compiled from multiple sources)[1][11]

Elucidation of Structure and Total Synthesis: A Chemical Everest

The complex molecular structure of quinine presented a formidable challenge to chemists for over a century.

Structure Elucidation

Following the isolation by Pelletier and Caventou, Adolph Strecker determined quinine's correct molecular formula (C₂₀H₂₄N₂O₂) in 1854.[10] However, its intricate arrangement of atoms, featuring a quinoline (B57606) ring system linked to a quinuclidine (B89598) nucleus via a hydroxymethylene bridge, took many more decades of degradation studies to unravel. The correct atom connectivity was finally established by the German chemist Paul Rabe in 1907.[6]

The Rabe-Kindler Partial Synthesis (1918)

A crucial step towards total synthesis was achieved in 1918 when Paul Rabe and Karl Kindler accomplished the partial synthesis of quinine from quinotoxine.[1][4] Quinotoxine is a degradation product formed by breaking the quinuclidine ring of quinine. Rabe and Kindler successfully reversed this process, demonstrating that the complex bicyclic core of quinine could be reformed from a simpler precursor. This three-step conversion became the critical final link for the later formal total synthesis.[12]

The Woodward-Doering Formal Total Synthesis (1944)

During World War II, the Japanese seizure of Cinchona plantations in Java cut off the Allied forces from their primary source of quinine, creating an urgent need for a synthetic alternative.[13] In 1944, the American chemists Robert Burns Woodward and William von Eggers Doering announced the formal total synthesis of quinine, a monumental achievement in organic chemistry.[6][14]

Their 17-step synthesis began with the relatively simple starting material 7-hydroxyisoquinoline (B188741) and culminated in the production of quinotoxine.[6][14] While they did not repeat the final three steps themselves, they cited the established Rabe-Kindler conversion of quinotoxine to quinine to complete the formal synthesis.[12][14] This work was a landmark demonstration of the power of synthetic organic chemistry to construct complex natural products and solidified many fundamental principles of stereocontrolled synthesis.

G Logical Flow of the Formal Total Synthesis of Quinine cluster_0 Woodward & Doering (1944) cluster_1 Rabe & Kindler (1918) Start 7-Hydroxyisoquinoline Steps 17 Synthetic Steps Start->Steps Quinotoxine d-Quinotoxine Steps->Quinotoxine Step1 1. NaOBr Oxidation Quinotoxine->Step1 Step2 2. Base-mediated Cyclization Step1->Step2 Step3 3. Al Powder Reduction Step2->Step3 Quinine Quinine Step3->Quinine

Fig. 2: Logical relationship of the Woodward-Doering and Rabe-Kindler syntheses.

Mechanism of Action and Clinical Efficacy

The clinical utility of quinine is rooted in its toxicity to the Plasmodium parasite, particularly during its asexual intraerythrocytic stage (the stage in red blood cells).

Antimalarial Signaling Pathway

The most widely accepted mechanism of action involves the disruption of the parasite's heme detoxification pathway.[2][10]

  • Hemoglobin Digestion: Inside the host's red blood cell, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids.

  • Heme Release: This process releases large quantities of heme, which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.

  • Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (the malarial pigment).

  • Quinine's Interference: Quinine is believed to accumulate in the parasite's food vacuole. It inhibits the heme polymerization process, likely by forming a complex with heme.[2] This prevents the formation of hemozoin.

  • Parasite Death: The resulting buildup of toxic, free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[2]

G Hb Hemoglobin (in RBC) Vacuole Parasite Food Vacuole Hb->Vacuole Digestion Heme Toxic Free Heme Vacuole->Heme Polymerase Heme Polymerase (Enzyme) Heme->Polymerase Detoxification Death Oxidative Stress & Parasite Death Heme->Death Accumulation Hemozoin Hemozoin (Non-toxic crystal) Polymerase->Hemozoin Detoxification Quinine Quinine Quinine->Block Block->Polymerase Inhibits

Fig. 3: Postulated mechanism of action of quinine against the malaria parasite.
Early Clinical Trials and Dosage

Systematic clinical trials in the modern sense were not conducted in the 19th century. However, the efficacy of quinine after its isolation was rapidly confirmed through numerous case reports and comparative observations.[15][16] Its use helped differentiate malarial fevers from others, as only the former responded to the treatment.[16]

Dosage was initially adapted from the use of the crude bark. Early 19th-century physicians typically used 1.5 to 2 ounces of bark powder daily, which is estimated to be equivalent to 1-2 grams of quinine.[17] After 1820, typical doses for intermittent fevers were in the range of 10 to 25 grains (approximately 650 mg to 1.6 grams) of quinine sulfate per day, administered in divided doses until the fever subsided.[17] While effective, these high doses were often associated with a collection of side effects known as "cinchonism," including tinnitus, headache, and visual disturbances.[11]

Study/Observation PeriodInterventionDosageOutcome Summary
Early 19th Century (Pre-isolation)Cinchona Bark Powder1.5 - 2 ounces/dayWidely accepted as effective for intermittent fevers.[17]
Post-1820 (Early Clinical Use)Quinine Sulfate10 - 25 grains/day (650mg - 1.6g)Confirmed specificity for malarial fevers; established as standard treatment.[17]
Madras Clinical Trials (1866-1868)Quinine, Quinidine, Cinchonine, CinchonidineNot specifiedOne of the earliest large-scale trials (3,600 subjects) evaluating the four main alkaloids.[3]
20th Century (WHO Recommendation)Quinine Salts (Oral)10 mg/kg, 3 times daily for 7 daysStandardized regimen for uncomplicated falciparum malaria.[18]

Conclusion

The journey of quinine, from a traditional remedy in the Andes to a purified, synthesized, and globally significant pharmaceutical, represents a triumph of ethnobotany, chemistry, and medicine. The initial discovery and transfer of knowledge by indigenous peoples and Jesuit missionaries provided the crucial starting point. The isolation of quinine by Pelletier and Caventou revolutionized pharmacology, enabling standardized treatment and paving the way for the field of alkaloid chemistry. The subsequent elucidation of its complex structure and its total synthesis by pioneers like Rabe, Woodward, and Doering stand as enduring testaments to the power of organic synthesis. While the emergence of synthetic antimalarials and concerns about resistance have altered its primary role, quinine and its salts remain on the World Health Organization's List of Essential Medicines, a vital tool in the ongoing fight against severe malaria. Its rich history continues to provide invaluable lessons for modern drug discovery and development.

References

Pharmacological Profile of Quinine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of quinine (B1679958) benzoate (B1203000), a salt of the cinchona alkaloid quinine. It is intended for researchers, scientists, and professionals in drug development, offering in-depth data on its pharmacodynamics, pharmacokinetics, and toxicology. The information is presented with detailed experimental protocols and visual aids to facilitate understanding and further research.

Introduction

Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Quinine benzoate (C₂₇H₂₈N₂O₃) is the salt formed from quinine and benzoic acid.[1] It manifests as a white crystalline powder with a melting point of approximately 175-178°C.[1] While almost insoluble in water, it is soluble in organic solvents such as ethanol, ether, and acetic acid.[1] This guide focuses on the pharmacological properties of the active moiety, quinine, which is responsible for its therapeutic and toxic effects.

Pharmacodynamics

The pharmacodynamic properties of quinine define its interaction with the malaria parasite and the human host, encompassing its mechanism of action, therapeutic efficacy, and adverse effects.

Mechanism of Action

The primary antimalarial action of quinine is targeted within the food vacuole of the Plasmodium parasite. As a weak base, quinine concentrates in this acidic organelle.[2] The most widely accepted hypothesis for its mechanism is the inhibition of hemozoin biocrystallization.[2][3] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (malaria pigment).[4] Quinine is believed to cap the growing hemozoin crystal, preventing further polymerization and leading to an accumulation of cytotoxic heme, which ultimately causes parasite death.[2][4] Additionally, in vitro studies suggest that quinine may also inhibit the parasite's nucleic acid and protein synthesis, as well as glycolysis.[3][5]

.dot

Heme_Detoxification_Pathway cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Hemoglobin (from Host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) Accumulation Heme Accumulation (Cytotoxicity) Quinine This compound Quinine->Block Block->Hemozoin Inhibition Death Parasite Death Accumulation->Death Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) B Create 2-fold Serial Dilutions in 96-well Plate A->B D Add Parasite Culture to Drug Plate B->D C Prepare Synchronized P. falciparum Culture (~0.5% Parasitemia, 2% Hematocrit) C->D E Incubate for 72h (37°C, 5% CO₂, 5% O₂) D->E F Add SYBR Green I Lysis Buffer E->F G Incubate in Dark (1h) F->G H Read Fluorescence (Ex: 485nm, Em: 530nm) G->H I Calculate % Inhibition and Determine IC50 H->I

References

Introduction: The Enduring Legacy of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Quinine (B1679958) Benzoate (B1203000) as a Cinchona Alkaloid

The Cinchona tree, native to the Andean forests of South America, is the source of a class of potent quinoline (B57606) alkaloids that have profoundly impacted medicine and human history.[1][2] For centuries, extracts from its bark were the only effective treatment for malaria, a disease that has plagued humanity for millennia.[1][3] The first isolation of quinine and cinchonine (B1669041) from Cinchona bark in 1820 by Joseph Pelletier and Pierre Caventou marked a pivotal moment in pharmacology, transitioning from crude plant extracts to purified chemical compounds.[2]

The primary Cinchona alkaloids include quinine, quinidine, cinchonine, and cinchonidine, all of which are aryl amino alcohols with a quinoline ring as the aryl group.[2][4][5] While structurally similar, they exhibit distinct pharmacological profiles. Quinine is renowned for its antimalarial properties, while its dextrorotatory stereoisomer, quinidine, is utilized as an antiarrhythmic agent.[4][5] This guide focuses on Quinine Benzoate , a salt formed from the reaction of quinine with benzoic acid.[6] This formulation modifies the compound's physical properties, such as solubility, while retaining the core pharmacological activity of the parent quinine molecule. This whitepaper provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers its chemical properties, pharmacological actions, relevant experimental protocols, and the signaling pathways it modulates.

G Figure 1. Derivation of this compound Cinchona Cinchona Tree Bark Alkaloids Major Cinchona Alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) Cinchona->Alkaloids Extraction Quinine Quinine (Antimalarial Alkaloid) Alkaloids->Quinine Isolation & Purification QuinineBenzoate This compound (Salt Formulation) Quinine->QuinineBenzoate Salt Formation BenzoicAcid Benzoic Acid BenzoicAcid->QuinineBenzoate

Figure 1. Derivation of this compound

Physicochemical Properties

This compound is a white crystalline or crystalline powder.[6] It is formed by combining the basic quinine alkaloid with benzoic acid.[6] This salt formation is a common strategy in pharmaceutical development to improve the handling, stability, or dissolution properties of an active pharmaceutical ingredient (API). The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate[7]
Molecular Formula C₂₇H₂₈N₂O₃[7][8]
Molecular Weight 428.52 g/mol [7][8]
Appearance White crystalline or crystalline powder[6]
Melting Point Approx. 175-178 °C[6]
Solubility Almost insoluble in water; Soluble in ethanol, ether, and acetic acid[6]
CAS Number 750-88-9[9][10][11]

Pharmacology and Toxicology

The pharmacological activity of this compound is attributable to the quinine moiety. It is a compound with a narrow therapeutic index, necessitating careful dosing to balance efficacy and toxicity.[12]

Mechanism of Action

Antimalarial Activity: The most widely accepted hypothesis for quinine's action against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization.[1][3] Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinine is believed to interfere with this process by binding to heme, preventing its crystallization.[3] The accumulation of toxic heme-quinine complexes leads to oxidative stress and parasite death. In vitro studies also suggest that quinine can inhibit the parasite's nucleic acid and protein synthesis and glycolysis.[1]

G Figure 2. Proposed Antimalarial Mechanism of Quinine cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Complex Quinine-Heme Complex Heme->Complex Quinine Quinine Quinine->Hemozoin Inhibition Quinine->Complex Death Parasite Death Complex->Death Accumulation & Oxidative Stress

Figure 2. Proposed Antimalarial Mechanism of Quinine

Other Activities: Quinine also functions as a potassium channel inhibitor, which may contribute to some of its therapeutic and toxic effects.[13] For instance, it inhibits mSlo3 (KCa 5.1) channels with an IC50 of 169 μM. This activity on ion channels is thought to be related to its effects on muscle membranes, which underlies its use in treating nocturnal leg cramps.[14] Cinchona alkaloids have also been investigated for a wide range of other biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4]

Pharmacokinetics

Quinine is primarily metabolized by the liver, involving the cytochrome P450 system (notably CYP3A4 and CYP2C19), with only about 20% excreted unchanged by the kidneys.[1][5] Its pharmacokinetic profile can be influenced by factors such as the patient's health status (e.g., malaria infection, hepatitis, renal failure) and body weight.[12][15][16]

Table 2: Pharmacokinetic Parameters of Quinine

ParameterHealthy SubjectsMalaria-Infected PatientsReferences
Absorption Rate Constant (ka) 1.72 h⁻¹1.72 h⁻¹[12][17]
Volume of Distribution (Vd) 157.4 L86.8 L (first 48h)[12][17]
Clearance (CL) 9.6 L/h6.6 L/h (first 48h)[12][17]
Elimination Half-life (t½) 7 - 11 h (up to 26.5 h in overdose)6 - 47 h (mean 18.2 h in severe malaria)[1][18]
Protein Binding 70 - 95%~80%[1][12]

Note: Values are population means or ranges and can vary significantly. Malaria infection initially decreases the volume of distribution and clearance, which can normalize after 48 hours of treatment.[12][17]

Clinical Efficacy

Quinine's primary use is in the treatment of malaria, particularly cases resistant to other drugs like chloroquine.[1] However, its effectiveness can be limited by emerging resistance and is often lower than modern artemisinin-based combination therapies (ACTs).[19][20][21] It is also used off-label for the symptomatic relief of nocturnal leg cramps, though its efficacy for this indication is considered weak relative to its potential for serious side effects.[22][23]

Table 3: Summary of Quinine Clinical Efficacy Data

IndicationComparisonOutcomeEfficacyReferences
Uncomplicated Malaria Quinine vs. Artemether-lumefantrine28-day parasitological cure rate64% vs. 96%[20]
Uncomplicated Malaria Quinine monotherapy vs. Quinine + antibioticCure rate38% vs. >90%[24]
Nocturnal Leg Cramps Quinine vs. PlaceboReduction in cramp (B10822548) frequency over 4 weeks8.83 fewer cramps[22]
Toxicology and Adverse Effects

Quinine use is associated with a collection of symptoms known as "cinchonism," which can occur even at therapeutic doses.[23][25] Overdose is highly toxic and can be fatal.

Table 4: Quinine Toxicity Profile

Effect CategorySymptoms and SignsToxic DoseReferences
Cinchonism (Common) Tinnitus, headache, nausea, vertigo, blurred vision, hearing loss, confusion.Can occur at therapeutic doses.[23][25][26]
Cardiotoxicity Hypotension, sinus tachycardia, QRS widening, PR and QT interval prolongation, Torsades de pointes.> 5 g; effects usually within 8 hours.[23][26]
Ocular Toxicity Blurred vision, delayed blindness (can be permanent).> 5 g; onset can be delayed 6-8 hours.[18][26]
Hypersensitivity Rashes, angioedema, thrombocytopenia, acute renal failure.Idiosyncratic.[5][18]
General Toxicity Nausea, vomiting, abdominal pain, seizures, coma.Fatal dose ~8 g in adults; 900 mg can be fatal in children.[18][23]

Experimental Methodologies

Accurate synthesis, characterization, and quantification of this compound are critical for research and drug development.

Synthesis of this compound

The preparation of this compound is a straightforward acid-base reaction followed by crystallization.[6]

Protocol 1: General Synthesis of this compound

  • Dissolution: Dissolve quinine base in a suitable alcoholic solvent, such as ethanol.

  • Acidification: Add a stoichiometric equivalent of benzoic acid, also dissolved in an alcoholic solvent, to the quinine solution.

  • Crystallization: Allow the solution to cool, or slowly evaporate the solvent, to induce the crystallization of this compound salt.

  • Isolation: Collect the resulting crystals by filtration.

  • Purification: Wash the crystals with a cold, non-polar solvent to remove any unreacted starting materials and dry under a vacuum.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy are robust and reliable methods for the analysis of quinine.[27]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quinine Analysis This protocol is adapted from methods used for analyzing quinine in beverages.[27][28]

  • Sample Preparation: For solid samples, dissolve in the mobile phase. For liquid samples (e.g., biological fluids), perform protein precipitation (e.g., with cold methanol), centrifuge, and use the supernatant.[27] Dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18).

    • Mobile Phase: A mixture of methanol, acetonitrile, water, and acetic acid (e.g., 20:10:70:1 v/v/v/v).[28]

    • Flow Rate: 0.5 - 1.0 mL/min.[27]

    • Injection Volume: 20-30 µL.[27]

  • Detection:

    • UV Detector: Set to 254 nm.[28]

    • Fluorescence Detector (for higher sensitivity): Excitation wavelength ~325-350 nm, Emission wavelength ~375-450 nm.[27]

  • Quantification: Construct a calibration curve by plotting the peak area of standard solutions against their known concentrations. Determine the concentration in the unknown sample by interpolating its peak area on the calibration curve.

G Figure 3. Experimental Workflow for HPLC Analysis of Quinine Sample Sample (e.g., Plasma, Formulation) Prep Sample Preparation (Dilution, Extraction, Protein Precipitation) Sample->Prep Inject Inject into HPLC System Prep->Inject Column Separation on C18 Column Inject->Column Detect Detection (UV or Fluorescence) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Figure 3. Experimental Workflow for HPLC Analysis of Quinine

Protocol 3: Fluorescence Spectroscopy for Quinine Analysis Quinine is a highly fluorescent molecule, making this a very sensitive analytical technique.[29][30]

  • Standard Preparation: Prepare a stock solution of quinine (e.g., 100 µg/mL) in 0.05 M sulfuric acid. Perform serial dilutions to create a series of standards with known concentrations.[27][29]

  • Sample Preparation: Dilute the sample in 0.05 M sulfuric acid to bring the quinine concentration into the linear range of the calibration curve.[27]

  • Instrumentation and Measurement:

    • Instrument: Spectrofluorometer.

    • Excitation Wavelength: Set to ~350 nm (or 250 nm).[29]

    • Emission Wavelength: Scan emission from 360 to 600 nm; the peak should be at ~450 nm.[29]

    • Slit Widths: Set excitation and emission slits as appropriate (e.g., 5.0 nm).[29][31]

  • Quantification: Create a calibration curve by plotting the fluorescence intensity of the standards at 450 nm against their concentration. Measure the intensity of the unknown sample and determine its concentration from the curve.

In Vitro Antimalarial Bioassay

The efficacy of quinine and its derivatives against P. falciparum can be assessed in vitro.

Protocol 4: General In Vitro Antimalarial Bioassay This protocol outlines a general method for determining the IC₅₀ value.[32][33]

  • Parasite Culture: Maintain a culture of a known P. falciparum strain (e.g., 3D7) in human erythrocytes using standard cell culture techniques.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

  • Assay Plate Setup: Add parasitized erythrocytes to a 96-well plate. Add the drug dilutions to the wells in triplicate. Include positive (no drug) and negative (no parasites) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as:

    • Microscopy: Giemsa-stained blood smears to count parasitemia.

    • Fluorometric/Colorimetric Assays: Using DNA-intercalating dyes (e.g., SYBR Green I) or measuring parasite-specific enzyme activity (e.g., lactate (B86563) dehydrogenase).

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the drug concentration. Fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC₅₀).

Biosynthesis and Signaling Pathways

Recent research has revised the understanding of the biosynthetic pathway for Cinchona alkaloids. It was previously thought that the characteristic methoxy (B1213986) group of quinine was added late in the synthesis. However, it is now understood that the methoxy group is introduced at the very beginning of the pathway, onto the starting substrate tryptamine, leading to parallel pathways for methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids.[34]

G Figure 4. Revised Biosynthetic Pathway of Cinchona Alkaloids Tryptamine Tryptamine MethoxyTryptamine 5-Methoxytryptamine Tryptamine->MethoxyTryptamine Methylation Strictosidine Strictosidine Tryptamine->Strictosidine MethoxyStrictosidine 5-Methoxystrictosidine MethoxyTryptamine->MethoxyStrictosidine Secologanin Secologanin Secologanin->Strictosidine Secologanin->MethoxyStrictosidine Cinchonidine Cinchonidine Pathway Strictosidine->Cinchonidine Multiple Steps Quinine Quinine Pathway MethoxyStrictosidine->Quinine Multiple Steps

Figure 4. Revised Biosynthetic Pathway of Cinchona Alkaloids

In terms of cellular signaling, quinine and its stereoisomer quinidine, as K+ channel blockers, have been shown to specifically enhance phosphatidylserine (B164497) synthesis in Jurkat T cells while inhibiting the synthesis of phosphatidylcholine and phosphatidylethanolamine.[13] This suggests a specific interference with phospholipid metabolism that is distinct from other cinchona alkaloids like cinchonine and cinchonidine.[13]

Conclusion and Future Directions

This compound, as a salt of the historic Cinchona alkaloid quinine, continues to be a relevant compound in pharmacology. While its dominance as a first-line antimalarial has been superseded by more effective and better-tolerated ACTs, it remains a crucial second-line therapy and a valuable scaffold for synthetic chemistry. The narrow therapeutic window of quinine underscores the need for continued research into its mechanisms of action and toxicity.

Future research should focus on several key areas:

  • Derivative Synthesis: Leveraging the quinine scaffold to synthesize new derivatives with improved efficacy, a better safety profile, and the ability to overcome drug resistance.

  • Mechanism of Toxicity: Elucidating the precise molecular mechanisms behind quinine-induced cardiotoxicity and blindness to develop potential mitigation strategies.

  • Expanded Pharmacological Roles: Further investigating the anticancer, anti-inflammatory, and other potential therapeutic applications of Cinchona alkaloids and their derivatives.[2][4]

The study of this compound and its parent alkaloid is a prime example of how natural products continue to provide vital leads for drug discovery and development, bridging traditional medicine with modern molecular science.

References

The Stereochemistry of Quinine Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of quinine (B1679958) benzoate (B1203000), a salt formed from the naturally occurring antimalarial drug quinine and benzoic acid. The stereochemical properties of quinine are critical to its biological activity, and by extension, to the properties of its salts. This document consolidates key data, experimental methodologies, and biological pathway interactions relevant to the stereoisomeric nature of this compound.

Core Stereochemical and Physicochemical Properties

Quinine benzoate's stereochemistry is dictated by the quinine molecule, which possesses four stereogenic centers at positions C-3, C-4, C-8, and C-9. This gives rise to 16 possible stereoisomers. The naturally occurring and biologically active form is (-)-quinine, which has the absolute configuration (3R,4S,8S,9R).[1] Consequently, this compound derived from natural quinine retains this specific stereoisomeric form.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical and stereochemical data for quinine and its benzoate salt.

PropertyValueReference(s)
This compound
Molecular FormulaC₂₇H₂₈N₂O₃[2][3]
Molecular Weight428.52 g/mol [2][3]
Melting Point~175-178 °C[4]
AppearanceWhite crystalline or crystalline powder[4]
SolubilityAlmost insoluble in water; soluble in ethanol, ether, and acetic acid[4]
StereochemistryAbsolute[2]
Defined Stereocenters4/4[2]
Optical ActivityUnspecified[2]
(-)-Quinine (Base)
Molecular FormulaC₂₀H₂₄N₂O₂[5]
Molecular Weight324.42 g/mol
Melting Point174-179 °C[5]
Specific Optical Rotation-165° to -175° (in ethanol)
Absolute Configuration(3R,4S,8S,9R)[1]

Synthesis and Stereochemical Control

The stereochemistry of this compound is directly inherited from the quinine starting material. The synthesis of quinine itself has been a significant challenge in organic chemistry, with the first stereoselective total synthesis being a landmark achievement.[6] Modern synthetic routes allow for the preparation of specific stereoisomers, ensuring the production of enantiomerically pure quinine for pharmaceutical use.

Preparation of this compound

This compound is prepared through a straightforward acid-base reaction between quinine and benzoic acid.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve (-)-quinine in a suitable alcoholic solvent, such as ethanol.

  • Acid Addition: Add an equimolar amount of benzoic acid dissolved in the same solvent to the quinine solution.

  • Crystallization: Allow the solution to stand, facilitating the crystallization of the this compound salt. The crystals can be collected by filtration.[4]

  • Purification: The resulting crystals can be washed with a cold solvent and dried under vacuum to yield pure this compound.

Experimental Protocols for Stereochemical Characterization

A variety of analytical techniques are employed to characterize the stereochemistry of this compound. These methods confirm the identity, purity, and specific stereoisomeric form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key signals will include those from the aromatic protons of the quinoline (B57606) and benzoate rings, the vinyl group, and the aliphatic protons of the quinuclidine (B89598) core.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the benzoate group.

  • 2D NMR (COSY, HSQC, HMBC): For complete assignment of the complex proton and carbon signals of the quinine moiety, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[7]

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional crystal structure of a molecule, providing unequivocal proof of its stereochemistry. While a specific crystal structure for this compound has not been identified in the searched literature, the following outlines a general procedure for powder X-ray diffraction (PXRD).

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Finely grind a small amount of crystalline this compound to a homogenous powder.

  • Mounting: Mount the powdered sample on a flat sample holder. Ensure the surface is smooth and level.[8]

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°) using a common X-ray source such as Cu Kα radiation.[9]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline form. This can be used for phase identification and comparison with reference patterns.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for separating enantiomers and diastereomers, and for determining the enantiomeric purity of a chiral compound. Quinine and its derivatives are often used as chiral selectors in stationary phases for the separation of other molecules.[1][10]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of basic compounds. Columns based on polysaccharide derivatives or those specifically designed for alkaloid separation are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer. The pH of the mobile phase is a critical parameter for achieving good separation of basic compounds like quinine.[11]

  • Analysis: Dissolve a small amount of this compound in the mobile phase and inject it into the HPLC system. The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

  • Detection: Use a UV detector set to a wavelength where this compound absorbs strongly (e.g., around 254 nm or 330 nm) to monitor the elution of the stereoisomers.[12]

Biological Activity and Signaling Pathways

The stereochemistry of quinine is directly linked to its biological activity. The disruption of the AKT signaling pathway is one of the mechanisms through which quinine exerts its effects. Quinine has been shown to inhibit myogenic differentiation by selectively decreasing AKT signaling activity.[13][14]

Quinine's Inhibition of the AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and differentiation.[15] Quinine's inhibitory effect on this pathway has implications for its pharmacological and potential toxicological profiles.

Quinine_AKT_Pathway cluster_membrane Growth_Factors Growth Factors (e.g., IGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Myogenic_Differentiation Myogenic Differentiation mTORC1->Myogenic_Differentiation promotes Quinine Quinine Quinine->Inhibition_Node Inhibition_Node->AKT

Caption: Quinine's inhibitory effect on the AKT signaling pathway in myogenic differentiation.

Conclusion

The stereochemistry of this compound is fundamentally determined by the quinine molecule, with the naturally occurring (-)-quinine imparting its specific (3R,4S,8S,9R) configuration to the salt. While specific quantitative chiroptical data for this compound is not widely reported, its stereochemical identity can be confirmed through a combination of synthesis from enantiomerically pure quinine and characterization by established analytical techniques such as NMR, X-ray diffraction, and chiral HPLC. The biological activity of quinine, and presumably its salts, is closely tied to its stereostructure, with known interactions including the inhibition of the crucial AKT signaling pathway. This guide provides a foundational understanding for researchers and professionals working with this important pharmaceutical compound.

References

In Vitro Efficacy of Quinine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of quinine (B1679958), the active component of quinine benzoate (B1203000), against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes key quantitative data, details established experimental protocols for assessing antimalarial activity, and visualizes the current understanding of quinine's mechanism of action. While the studies cited primarily investigate quinine, the data is considered broadly applicable to quinine benzoate, as the benzoate salt primarily influences the drug's formulation and pharmacokinetic properties rather than its direct in vitro antiplasmodial activity.

Data Presentation: In Vitro Susceptibility of Plasmodium falciparum to Quinine

The following tables summarize the 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values of quinine against various P. falciparum isolates as reported in several in vitro studies. These values are crucial for understanding the potency of the drug and for monitoring the emergence of drug-resistant strains.

Table 1: 50% Inhibitory Concentration (IC50) of Quinine against Plasmodium falciparum Strains

P. falciparum Strain/Isolate LocationIC50 (nM)Noteworthy Observations
Kenyan Isolates (Median)92-
Gabonese Isolates (Franceville)156.7All isolates were inhibited by concentrations below the threshold of resistance.[1]
Gabonese Isolates (Bakoumba)385.510.2% of isolates showed in vitro resistance.[2]
Thai Isolates (Geometric Mean)64.4A distinct correlation was observed between in vitro results and parasite clearance time.[3]
Ugandan IsolatesWide range of sensitivities reported.Activities against individual strains were highly correlated with chloroquine (B1663885) and monodesethylamodiaquine.[4]
Abidjan (Côte d'Ivoire) IsolatesNo resistance observed.Two isolates had IC50 values approaching 300 nM.[5]

Table 2: Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC) of Quinine against Plasmodium falciparum

ParameterConcentrationDuration of ExposureStudy Details
Mean MIC14.89 nmol/mL (ranging from 8-26 nmol/mL)Not specifiedStudy on Thai children with falciparum malaria.[6]
Threshold EC for Inhibition0.65 - 2.6 µmol/L96-168 hoursAt this concentration, the duration of exposure becomes the determining factor for parasite elimination.[7][8]
EC for 2-3 day Inhibition≥ 10.4 µmol/L24 hoursShorter exposure times require higher concentrations for sustained inhibition.[7][8]
EC for 6-8 day Inhibition≥ 1.3 µmol/L48-72 hoursDemonstrates the relationship between exposure time and effective concentration.[7][8]
MIC Range for Kanchanaburi Strains0.075/3.75 to 0.225/11.15 nM/mL (Mefloquine/Quinine)Not specifiedIn vitro study on mefloquine (B1676156)/quinine combination.[9]

Experimental Protocols: Assessing In Vitro Antimalarial Efficacy

A widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the SYBR Green I-based fluorescence assay. This method is sensitive, high-throughput, and avoids the use of radioactive materials.

SYBR Green I-Based In Vitro Antimalarial Assay

1. Principle: This assay quantifies parasite growth by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature erythrocytes (the host cells) are anucleated, the fluorescence intensity is directly proportional to the parasite biomass. A reduction in fluorescence in the presence of a drug indicates inhibition of parasite growth.

2. Materials:

  • Plasmodium falciparum culture (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well flat-bottom microplates

  • This compound (or quinine standard)

  • SYBR Green I nucleic acid gel stain

  • Lysis buffer (e.g., Tris buffer with EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader (excitation/emission ~485/530 nm)

3. Methodology:

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 70% ethanol (B145695) or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium in a 96-well plate to achieve a range of desired final concentrations.

    • Include drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).

  • Parasite Culture and Inoculation:

    • Maintain a continuous, synchronized culture of P. falciparum at the ring stage with a parasitemia of approximately 0.5-1%.

    • Prepare a suspension of parasitized erythrocytes in complete medium at a 2% hematocrit.

    • Add the parasite suspension to each well of the drug-coated plate.

  • Incubation:

    • Place the microplate in a modular incubation chamber.

    • Flush the chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Incubate at 37°C for 72 hours.[10]

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I to each well. This can be preceded by a freeze-thaw cycle to ensure complete lysis.[10]

    • Incubate the plates in the dark at room temperature for at least one hour to allow the dye to intercalate with the parasite DNA.[11]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence from the uninfected erythrocyte controls.

    • Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.[5]

Mandatory Visualization: Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of quinine and the general workflow of the in vitro susceptibility assay.

G cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Proteases Parasite Proteases Hemoglobin->Proteases Digestion Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Oxidative Stress & Lysis Proteases->Heme releases Quinine Quinine Quinine->Heme Inhibits Biocrystallization

Caption: Quinine's mechanism of action in the parasite's food vacuole.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Drug_Dilution Prepare this compound Serial Dilutions in Plate Inoculation Inoculate Plates with Parasitized Erythrocytes Drug_Dilution->Inoculation Parasite_Culture Culture & Synchronize P. falciparum Parasite_Culture->Inoculation Incubation Incubate for 72h (37°C, Gas Mixture) Inoculation->Incubation Lysis_Staining Lyse Cells & Stain DNA with SYBR Green I Incubation->Lysis_Staining Fluorescence Read Fluorescence (485nm ex / 530nm em) Lysis_Staining->Fluorescence IC50_Calc Calculate IC50 Values Fluorescence->IC50_Calc

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

References

Quinine Benzoate as a Potential Fluorescent Marker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a compound historically celebrated for its antimalarial properties, possesses intrinsic fluorescence that has long been utilized in analytical chemistry. This technical guide explores the potential of quinine benzoate (B1203000) as a fluorescent marker, extending its application beyond simple quantification into the realm of biological research and drug development. This document provides a comprehensive overview of the core fluorescent properties of the quinine moiety, detailed experimental protocols for its characterization and use, and a prospective look into its application as a fluorescent probe in biological systems. While its use as a biological stain is not as established as conventional fluorophores, this guide consolidates available data to support its exploration in novel research contexts.

Introduction: The Fluorescent Properties of Quinine

Quinine, an alkaloid derived from the bark of the Cinchona tree, is a well-documented fluorescent molecule.[1] Its fluorescence is a key characteristic that has been harnessed for various scientific applications, primarily in the quantitative analysis of quinine in beverages like tonic water.[2][3] The fluorescence is intrinsic to the quinine molecule itself, with the counter-ion, such as benzoate, having a minimal effect on the primary photophysical properties.

The phenomenon of quinine's fluorescence was first described by Sir George Stokes in 1852, who coined the term "fluorescence" after observing the blue glow of a quinine solution under ultraviolet light.[1] Quinine absorbs light in the ultraviolet spectrum and emits light in the visible blue region. This Stokes shift is a fundamental principle of its utility as a fluorescent marker.

This guide will focus on the benzoate salt of quinine, providing technical details for researchers interested in exploring its potential as a fluorescent marker in their own work.

Core Photophysical Properties

The utility of any fluorescent marker is defined by its photophysical parameters. For quinine, these properties are significantly influenced by its chemical environment, particularly the solvent and pH.

Excitation and Emission Spectra

Quinine exhibits two primary excitation maxima and one main emission maximum. In an acidic environment, which is crucial for enhancing its fluorescence, the typical spectral properties are as follows:

  • Excitation Maxima: Approximately 250 nm and 350 nm.[3][4]

  • Emission Maximum: Approximately 450 nm.[3][4]

The choice of excitation at 350 nm is common as it is less likely to damage biological samples compared to the shorter wavelength of 250 nm.[4] It is important to note that the benzoate component of quinine benzoate also exhibits some fluorescence, but its contribution can be minimized by the judicious selection of excitation and emission wavelengths specific to quinine.

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For quinine, the quantum yield is highly dependent on the solvent and temperature. In a 0.1 M perchloric acid solution, quinine has a quantum yield of 0.60, which is stable across a range of temperatures, making it a reliable standard.[5] In the more commonly used 0.5 M sulfuric acid, the quantum yield is approximately 0.55.[4]

Factors Influencing Fluorescence

Several factors can significantly impact the fluorescence intensity of this compound:

  • pH: An acidic environment is critical for strong fluorescence. The nitrogen on the quinuclidine (B89598) ring of quinine is protonated in acidic solutions, which enhances the fluorescence.

  • Solvent: The choice of solvent can affect the quantum yield. Acidic aqueous solutions are standard for maximizing fluorescence.

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased collisional quenching.[4]

  • Quenching: The fluorescence of quinine can be quenched by various substances, most notably halide ions such as chloride.[4] This is an important consideration when working with biological samples that have high salt concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data for quinine's fluorescence, which is largely applicable to this compound under appropriate conditions.

Table 1: Spectral Properties of Quinine in Acidic Solution

ParameterValueReference(s)
Excitation Maximum 1~250 nm[3][4]
Excitation Maximum 2~350 nm[3][4]
Emission Maximum~450 nm[3][4]

Table 2: Fluorescence Quantum Yield of Quinine

SolventQuantum Yield (Φf)Reference(s)
0.1 M Perchloric Acid0.60[5]
0.5 M Sulfuric Acid~0.55[4]

Experimental Protocols

The following protocols provide a starting point for the characterization and potential use of this compound as a fluorescent marker.

Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the desired amount of this compound and dissolve it in a suitable acidic solvent, such as 0.05 M sulfuric acid or 0.1 M perchloric acid. Store the stock solution in a dark, cool place.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same acidic solvent to create a range of concentrations for analysis.

Measurement of Fluorescence Spectra
  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).

  • Cuvette: Use a quartz cuvette for measurements in the UV-visible range.

  • Instrument Settings:

    • Excitation Wavelength: Set to 350 nm.

    • Emission Wavelength Range: Scan from 370 nm to 600 nm to capture the full emission spectrum.

    • Slit Widths: Start with 5 nm for both excitation and emission and optimize as needed to balance signal intensity and spectral resolution.

    • PMT Voltage: Adjust as necessary to obtain a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement: Record the spectrum of the solvent (e.g., 0.05 M sulfuric acid) to use for background subtraction.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

Protocol for Investigating this compound as a Fluorescent Probe for Biomolecule Interaction

This protocol is a general guideline for assessing the potential of this compound to act as a probe for interactions with proteins or other biomolecules.

  • Prepare Solutions:

    • A stock solution of this compound in an appropriate buffer (ensure the pH is acidic for optimal fluorescence).

    • A stock solution of the biomolecule of interest (e.g., a protein like Human Serum Albumin) in the same buffer.

  • Titration Experiment:

    • In a quartz cuvette, place a fixed concentration of the biomolecule.

    • Record the baseline fluorescence spectrum of the biomolecule solution (if any) using an excitation wavelength of 350 nm.

    • Incrementally add small aliquots of the this compound stock solution to the cuvette.

    • After each addition, gently mix and record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the spectra for dilution.

    • Analyze the changes in the fluorescence intensity and/or the emission maximum of this compound as a function of the biomolecule concentration. A significant change may indicate an interaction.

Potential Applications as a Fluorescent Marker

While not a conventional fluorescent stain, the intrinsic fluorescence of this compound presents several potential applications for researchers.

Environmental Tracer

Quinine's fluorescence has been successfully used as a tracer in hydrological studies to visualize and quantify water flow, demonstrating its utility as a marker in macroscopic systems.[6][7] Its high visibility under UV light makes it a valuable tool for such environmental applications.[6]

Probe for Drug-Protein Interactions

Changes in the fluorescence of a small molecule upon binding to a protein can provide valuable information about the binding affinity and the local environment of the binding site. Studies have shown that the fluorescence of quinine can be used to investigate its interaction with proteins like human serum albumin.[8] This suggests that this compound could be employed as a probe in drug discovery to screen for binding to target proteins.

Cellular Imaging

Direct application of this compound for high-resolution cellular imaging is not well-documented. However, a study utilizing a quinine copolymer demonstrated that its intrinsic blue fluorescence could be used to monitor its interaction with DNA and for intracellular imaging of the polymer's distribution. This indicates that if this compound can be effectively delivered into cells, its fluorescence could potentially be used to track its localization. Quinine has also been used as a test agent to study its effect on the accumulation of other fluorescent substrates in cancer cells, suggesting it can enter cells and its fluorescence can be monitored.

Development of Novel Fluorescent Probes

The quinine scaffold can be chemically modified to create new fluorescent probes with tailored properties. The synthesis of quinine-peptide conjugates, for instance, shows that the quinine molecule can be linked to biomolecules.[9] By conjugating this compound to a targeting moiety (e.g., an antibody or a specific ligand), it may be possible to develop targeted fluorescent probes for specific biological structures or processes.

Visualizations

Experimental Workflow for Fluorescence Measurement

experimental_workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare this compound Stock Solution (0.05 M H2SO4) working Prepare Working Dilutions stock->working instrument Configure Spectrofluorometer (Ex: 350 nm, Em Scan: 370-600 nm) blank Measure Blank (Solvent) instrument->blank sample Measure Sample Fluorescence blank->sample subtract Background Subtraction sample->subtract plot Plot Emission Spectrum subtract->plot analyze Analyze Spectral Data plot->analyze

Workflow for basic fluorescence characterization of this compound.
Logical Workflow for Investigating Biomolecule Interaction

biomolecule_interaction_workflow start Start: Hypothesis of Interaction prep_biomolecule Prepare Biomolecule Solution in Buffer start->prep_biomolecule prep_quinine Prepare this compound Stock Solution in Buffer start->prep_quinine titration Perform Fluorescence Titration: Add Quinine to Biomolecule prep_biomolecule->titration prep_quinine->titration measure Record Fluorescence Spectra After Each Addition titration->measure analysis Analyze Spectral Changes (Intensity, Wavelength Shift) measure->analysis conclusion Conclusion on Interaction analysis->conclusion

Logical steps to probe biomolecule interactions using this compound fluorescence.

Conclusion

This compound, by virtue of its quinine component, is a robustly fluorescent molecule with well-characterized photophysical properties. While its primary application has been in analytical chemistry, this guide highlights its potential for broader use as a fluorescent marker in research and development. Its sensitivity to the local environment, as evidenced by quenching effects and interactions with biomolecules, suggests its utility as a fluorescent probe. Although it may not replace the highly specialized and bright fluorescent dyes currently used for high-resolution cellular imaging, this compound offers an accessible and cost-effective option for specific applications, particularly in environmental tracing and initial screenings for drug-protein interactions. Further research into the chemical modification of the quinine scaffold could unlock even more sophisticated applications for this classic fluorescent molecule.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed application note and protocol for the quantitative analysis of quinine (B1679958) benzoate (B1203000) using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of quinine and benzoate in various matrices, including pharmaceutical formulations and beverages.

Introduction

Quinine, an alkaloid historically used for its antimalarial properties, is also utilized as a flavoring agent in tonic water and other beverages.[1][2] Benzoic acid and its salts, such as sodium benzoate, are common preservatives in food and pharmaceutical products. The analysis of quinine benzoate is crucial for quality control, formulation development, and stability studies. HPLC offers a sensitive, specific, and reliable method for the simultaneous determination of both quinine and benzoate ions.

The method outlined below is a compilation and adaptation of established HPLC procedures for quinine and benzoate analysis, providing a comprehensive guide for researchers.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide good separation and quantification of quinine and benzoate.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18 reverse-phase column (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol (B129727):Acetonitrile (B52724):Water:Acetic Acid (20:10:70:1, v/v/v/v)[3][4]
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Detection Wavelength 254 nm[3][4]
Injection Volume 20 µL[5]
Run Time Approximately 15 minutes[5]

Note: The mobile phase pH can be critical for achieving good peak shape for quinine, which is a basic compound.[6] Adjusting the pH to an acidic range (e.g., 2.5-3.0) with an acid like phosphoric acid can improve peak symmetry.[6]

Reagent and Standard Preparation

All reagents should be of HPLC or analytical grade.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of methanol, acetonitrile, water, and acetic acid. Degas the solution using sonication or vacuum filtration before use.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 150 µg/mL.[3][4][8]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely crush a representative number of tablets (e.g., 20) to obtain a homogenous powder.[8]

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.[8]

    • Add a portion of the mobile phase as a diluent, sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume with the mobile phase.[8]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

  • For Liquid Samples (e.g., Beverages):

    • Degas carbonated beverages by sonication.

    • For clear liquid samples, a simple dilution with the mobile phase may be sufficient.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • For Biological Samples (e.g., Plasma):

    • Protein precipitation is a common method for plasma sample preparation.[8][9]

    • To a known volume of plasma (e.g., 200 µL), add a precipitating agent such as methanol or acetonitrile (e.g., 400 µL).[8][9] An internal standard can be added with the precipitating agent.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.[8]

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.[8]

    • Carefully collect the supernatant and inject it into the HPLC system.[8][9]

Method Validation Data

The following tables summarize the quantitative data from various studies on the HPLC analysis of quinine and benzoate, demonstrating the performance of the method.

Table 2: Linearity Data

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Quinine20 - 120[3][4]> 0.999[10]
Sodium Benzoate10.1 - 145.1[3][4]Not specified
Quinine Sulfate48.7 - 193.87[5]Not specified

Table 3: Accuracy and Precision Data

AnalyteRecovery (%)Relative Standard Deviation (RSD, %)
Quinine100.3[3][4]0.82 (for spiked commercial samples)[3][4]
Sodium Benzoate100.2[3][4]1.13 (for standard solutions)[3][4]
Dihydroquinine (impurity)99.4[5]Not specified

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Dihydroquinine0.003[5]0.01[5]
Quinine Sulfate4.32[11]13.09[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, Temp) B->C E Chromatographic Separation (C18 Column) C->E D->E F UV Detection (254 nm) E->F G Peak Integration & Quantification F->G H Data Analysis & Reporting G->H G cluster_instrument Instrumental Parameters cluster_mobile_phase Mobile Phase Composition cluster_output Analytical Output Column Stationary Phase (C18) Separation Analyte Separation (Quinine & Benzoate) Column->Separation Detector Detector (UV @ 254 nm) Quant Accurate Quantification Detector->Quant Organic Organic Modifiers (MeOH, ACN) Peak Peak Shape & Retention Time Organic->Peak Aqueous Aqueous & Additives (Water, Acetic Acid) Aqueous->Peak Separation->Quant Peak->Quant

References

Application Note: UV-Vis Spectrophotometric Determination of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinine (B1679958) benzoate (B1203000) is a salt formed from the antimalarial drug quinine and the preservative benzoic acid. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control in drug development and manufacturing. This application note details a straightforward and reliable method for the determination of quinine benzoate in a drug substance using UV-Vis spectrophotometry. The method is developed based on the chromophoric nature of both quinine and benzoate moieties, which exhibit strong absorbance in the UV region.

Principle

The method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.

Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular FormulaC₂₇H₂₈N₂O₃
Molecular Weight428.52 g/mol
AppearanceWhite crystalline powder
SolubilityAlmost insoluble in water; soluble in ethanol (B145695), ether, and acetic acid.

Experimental Protocols

Instrumentation and Materials

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of operating in the 200-400 nm range.

  • Quartz Cuvettes: 1 cm path length.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Flasks: Class A (10 mL, 50 mL, 100 mL).

  • Pipettes: Class A.

  • Solvent: Ethanol (analytical grade).

  • Reference Standard: this compound (purity >99%).

Preparation of Standard Stock Solution

  • Accurately weigh approximately 100 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with ethanol. Mix thoroughly. This yields a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with ethanol. A suggested concentration range is 5-25 µg/mL.

  • For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with ethanol.

  • Measure the absorbance of each working standard solution at the determined λmax against an ethanol blank.

  • Plot a calibration curve of absorbance versus concentration.

Sample Preparation

  • Accurately weigh a quantity of the this compound drug substance equivalent to 100 mg.

  • Transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with ethanol.

  • Filter the solution if necessary.

  • Dilute a suitable aliquot of this solution with ethanol to obtain a final concentration within the calibration range.

Data Analysis

  • Record the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage purity or content of this compound in the drug substance.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the UV-Vis spectrophotometric determination of this compound. These values are based on general method validation guidelines and data for similar compounds.[3][4][5]

ParameterResult
Wavelength of Maximum Absorbance (λmax) ~230 nm and ~330 nm (illustrative, to be determined experimentally)
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Method Validation Workflow

The following diagram illustrates the key steps in the validation of the analytical method according to ICH Q2(R1) guidelines.[6]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Analysis A Solvent Selection (Ethanol) B Wavelength Selection (Scan for λmax) A->B C Specificity B->C D Linearity C->D E Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Preparation I->J K Absorbance Measurement J->K L Quantification K->L

Caption: Workflow for the development and validation of a UV-Vis spectrophotometric method.

Experimental Workflow Diagram

The following diagram outlines the step-by-step experimental protocol for the determination of this compound.

Experimental_Workflow start Start prep_stock Prepare 1000 µg/mL Standard Stock Solution start->prep_stock prep_sample Prepare Sample Solution start->prep_sample prep_standards Prepare Working Standards (5-25 µg/mL) prep_stock->prep_standards gen_cal_curve Generate Calibration Curve at λmax prep_standards->gen_cal_curve calculate_conc Calculate Concentration using Calibration Curve gen_cal_curve->calculate_conc measure_abs Measure Sample Absorbance prep_sample->measure_abs measure_abs->calculate_conc end_process End calculate_conc->end_process

Caption: Experimental workflow for this compound analysis.

The described UV-Vis spectrophotometric method provides a simple, cost-effective, and reliable approach for the quantitative analysis of this compound in a drug substance. The method is suitable for routine quality control testing in the pharmaceutical industry. Proper method validation in accordance with ICH guidelines is necessary to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols: Quinine and its Derivatives as Chiral Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinine (B1679958) and its derivatives, have emerged as powerful and versatile chiral organocatalysts in a wide array of asymmetric transformations.[1] Their unique molecular framework, featuring a rigid quinuclide core, a quinoline (B57606) moiety, and key functional groups, allows for effective bifunctional catalysis. These catalysts can activate both the nucleophile and the electrophile simultaneously, often through a combination of Brønsted base or acid and hydrogen bonding interactions, leading to high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.

While the request specified the use of quinine benzoate, the available scientific literature predominantly focuses on quinine itself, its salts like quinine hydrochloride, and, more extensively, on derivatives where the C-9 hydroxyl group is modified to form thioureas, squaramides, or other functionalities. These modifications often lead to enhanced reactivity and enantioselectivity. This document provides a comprehensive overview of the applications of quinine and its common derivatives as chiral catalysts in key organic reactions, along with detailed experimental protocols and quantitative data. The principles and methodologies described herein are foundational and can be adapted for the investigation of other quinine salts, such as the benzoate, in similar catalytic applications.

Key Asymmetric Reactions Catalyzed by Quinine and Derivatives

Quinine and its derivatives have been successfully employed as organocatalysts in a variety of enantioselective reactions, including:

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.

  • Aza-Henry (Nitro-Mannich) Reaction: The addition of a nitroalkane to an imine, yielding a β-nitroamine.

  • Aldol Reaction: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.

The catalytic prowess of these cinchona alkaloids stems from their ability to act as bifunctional catalysts, activating both reacting partners in a stereocontrolled manner.

Data Presentation: Enantioselective Reactions

The following tables summarize the quantitative data for key asymmetric reactions catalyzed by quinine and its derivatives, showcasing their efficiency in terms of chemical yield and enantiomeric excess (ee).

Table 1: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
EntryKetimine Substrate (Isatin-derived)NitroalkaneCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1N-Boc-isatin ketimineNitromethaneHydroquinine-Thiourea (10)Toluene (B28343)7295-94
2N-Boc-isatin ketimineNitroethaneHydroquinine-Thiourea (10)Toluene969295:592
3N-Boc-isatin ketimineNitropropaneHydroquinine-Thiourea (10)Et2O12090>99:191
4N-Boc-5-Br-isatin ketimineNitromethaneHydroquinine-Thiourea (10)Toluene7296-95
5N-Boc-5-MeO-isatin ketimineNitromethaneHydroquinine-Thiourea (10)Toluene8493-93

Data synthesized from multiple sources covering cinchona alkaloid-catalyzed aza-Henry reactions.[2][3]

Table 2: Asymmetric Michael Addition
EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1ThiophenolChalcone (B49325)Quinine-Squaramide (1)Toluene249895
2NitromethaneChalconeQuinine-Thiourea (10)Toluene489592
3MalononitrileChalconeQuinine (10)CH2Cl2728588
41,3-DicarbonylNitroolefinQuinine-Thiourea (5)Toluene249796
5ThionaphtholChalconeQuinine-Sulfonamide (1)Toluene19996

Data synthesized from multiple sources covering cinchona alkaloid-catalyzed Michael additions.[4][5]

Table 3: Asymmetric Henry (Nitroaldol) Reaction
EntryAldehydeNitroalkaneCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)
1BenzaldehydeNitromethaneQuinine (12) / Cu(OAc)2 (10)IsopropanolRT8590
24-NitrobenzaldehydeNitromethaneQuinine (12) / Cu(OAc)2 (10)IsopropanolRT9294
34-MethoxybenzaldehydeNitromethaneQuinine (12) / Cu(OAc)2 (10)IsopropanolRT8885
4CyclohexanecarboxaldehydeNitromethaneQuinine (12) / Cu(OAc)2 (10)IsopropanolRT7582

Data synthesized from sources on copper-quinine catalyzed Henry reactions.

Experimental Protocols

General Procedure for Asymmetric Aza-Henry Reaction

This protocol is a representative example for the asymmetric aza-Henry reaction of isatin-derived ketimines with nitroalkanes catalyzed by a hydroquinine-derived thiourea (B124793) catalyst.

Materials:

  • N-Boc-isatin ketimine (0.1 mmol, 1.0 equiv)

  • Nitroalkane (0.2 mmol, 2.0 equiv)

  • Hydroquinine-derived thiourea catalyst (0.01 mmol, 10 mol%)

  • Toluene (1.0 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-isatin ketimine (1.0 equiv) and the hydroquinine-derived thiourea catalyst (10 mol%).

  • Add dry toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Add the nitroalkane (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-nitroamine.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

General Procedure for Asymmetric Michael Addition

The following is a general protocol for the enantioselective sulfa-Michael addition of thiols to chalcones catalyzed by a quinine-derived sulfonamide.

Materials:

  • Chalcone derivative (0.2 mmol, 1.0 equiv)

  • Naphthalene-1-thiol (0.24 mmol, 1.2 equiv)

  • Quinine-derived sulfonamide catalyst (0.002 mmol, 1 mol%)

  • Toluene (1.0 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry reaction vial, dissolve the chalcone derivative (1.0 equiv) and the quinine-derived sulfonamide catalyst (1 mol%) in toluene (1.0 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add naphthalene-1-thiol (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a gradient of hexane and ethyl acetate to isolate the desired sulfa-Michael adduct.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Mandatory Visualizations

Proposed Catalytic Cycle for a Quinine-Thiourea Catalyzed Michael Addition

G Proposed Catalytic Cycle for a Quinine-Thiourea Catalyzed Michael Addition Catalyst Quinine-Thiourea Catalyst Activated_Nucleophile Activated Nucleophile (Nitronate) Catalyst->Activated_Nucleophile Deprotonation Activated_Electrophile Activated Electrophile Catalyst->Activated_Electrophile H-Bonding Nucleophile Nucleophile (e.g., Nitromethane) Nucleophile->Activated_Nucleophile Electrophile Electrophile (e.g., Chalcone) Electrophile->Activated_Electrophile Transition_State Ternary Complex (Transition State) Activated_Nucleophile->Transition_State Activated_Electrophile->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex C-C Bond Formation Product_Catalyst_Complex->Catalyst Product Release Product Michael Adduct Product_Catalyst_Complex->Product

Caption: Bifunctional activation in a quinine-thiourea catalyzed Michael addition.

Experimental Workflow for a Catalyzed Asymmetric Reaction

G General Experimental Workflow for a Catalyzed Asymmetric Reaction Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrates and Catalyst Setup->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodically Quench Reaction Quench Monitoring->Quench Upon Completion Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: A typical workflow for performing and analyzing an asymmetric reaction.

Logical Relationship of Catalyst Components in Bifunctional Catalysis

G Bifunctional Catalysis by a Quinine Derivative Catalyst Quinine Derivative Tertiary Amine (Brønsted Base) Thiourea/Squaramide (H-Bond Donor) Activated_Nucleophile Activated Nucleophile (Increased Nucleophilicity) Catalyst:base->Activated_Nucleophile Activates Activated_Electrophile Activated Electrophile (Increased Electrophilicity) Catalyst:acid->Activated_Electrophile Activates Nucleophile Nucleophile Nucleophile->Activated_Nucleophile Electrophile Electrophile Electrophile->Activated_Electrophile Reaction Stereoselective Reaction Activated_Nucleophile->Reaction Activated_Electrophile->Reaction

Caption: Dual activation of reactants by a bifunctional quinine catalyst.

Conclusion

Quinine and its derivatives are highly effective and versatile chiral organocatalysts for a range of important asymmetric transformations. The modular nature of the cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to achieve high levels of enantioselectivity and reactivity for specific applications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize these powerful catalysts in the synthesis of complex, enantioenriched molecules. Further exploration of different counterions, such as benzoate, may yet reveal novel catalytic activities and selectivities.

References

Application of Quinine in the Resolution of Racemic Mixtures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Note on Terminology: While the initial query specified "quinine benzoate," the widely established and documented resolving agent for racemic acids is the cinchona alkaloid quinine (B1679958) itself. Quinine's basic nitrogen atoms readily form salts with acidic compounds, which is the basis for the resolution process. This document will, therefore, focus on the application of quinine.

Introduction and Principle

Chiral resolution by diastereomeric salt formation is a cornerstone technique in synthetic chemistry and pharmaceutical development for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by classical techniques like fractional crystallization.[1]

(-)-Quinine, a naturally occurring chiral base, is a frequently used resolving agent for racemic acids.[2][3] The principle of this resolution method is based on the reaction of a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, (-)-quinine. This reaction forms a mixture of two diastereomeric salts: [(+)-Acid·(-)-quinine] and [(-)-Acid·(-)-quinine]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The enantiomerically enriched acid can then be recovered from the isolated salt.

Data Summary: Resolution of Various Racemic Acids with Quinine

The following table summarizes quantitative data from the resolution of different racemic acids using quinine as the resolving agent.

Racemic CompoundResolving AgentKey FindingsReference
(±)-Malic Acid(-)-QuinineThe crystallized product was a quininium salt containing 75% of the D-malate anion (50% d.e.).[4]
(±)-C₂-symmetric N,N-bis(phosphinomethyl)amines(-)-QuinineBoth enantiomers were obtained in high enantiomeric purity.[5]
(±)-[Fluoro(hydroxyphenylphosphinyl)methyl]-phosphonic acid(-)-QuinineA 98% diastereomerically pure diquinine salt was obtained.[4]
(±)-Rocaglaic acid(-)-QuinineTreatment with 1 equivalent of (-)-quinine in ethanol (B145695) at 25°C afforded a mixture of diastereomeric salts in quantitative yield, enabling resolution.
N-acetyl-threo-4-fluoroglutamic acid(-)-QuinineThe resolution proceeded smoothly to give the insoluble salt of the (2S, 4S) acid, which after decomposition furnished the enantiomer with 99–100% optical purity.

Experimental Protocols

The following sections provide a generalized and a specific protocol for the resolution of racemic acids using quinine. The success of a resolution is highly dependent on the specific substrate, solvent, and temperature, often requiring optimization.

Generalized Protocol for Racemic Acid Resolution

This protocol outlines the general steps for resolving a racemic acid using (-)-quinine.

I. Formation of Diastereomeric Salts:

  • Dissolve the racemic acid in a suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water). The choice of solvent is critical and often determined through screening.

  • Add an equimolar amount of (-)-quinine to the solution. In some cases, a sub-stoichiometric amount of the resolving agent may be used.

  • Heat the mixture gently to ensure complete dissolution of both the acid and the quinine.

II. Fractional Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to ensure selective crystallization of the less soluble diastereomer.

  • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystallized salt.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The diastereomeric purity of the salt can be improved by one or more recrystallizations from the same or a different solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.

III. Liberation of the Enantiomer:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., 2N HCl) to protonate the quinine and liberate the free enantiomerically enriched acid. The acid will often precipitate if it is not water-soluble.

  • If the acid is soluble in the aqueous layer, extract it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Isolate the free acid by filtration (if it precipitated) or by drying the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtering, and evaporating the solvent under reduced pressure.

IV. Recovery of the Resolving Agent:

  • The acidic aqueous layer from the previous step contains the protonated quinine.

  • Make the aqueous layer basic by adding a base (e.g., NaOH or NH₄OH) to precipitate the quinine.

  • Collect the quinine by filtration, wash with water, and dry. The recovered quinine can be reused for subsequent resolutions.

Specific Protocol: Resolution of (±)-Malic Acid with (-)-Quinine

This protocol is based on the procedure described by Báthori et al.[4]

  • Salt Formation and Crystallization:

    • Mix (-)-quinine (100 mg, 0.3 mmol) with racemic (DL)-malic acid (20 mg, 0.15 mmol) in a 2:1 stoichiometric ratio.

    • Add 96% ethanol as the solvent and ensure all solids are dissolved, with gentle warming if necessary.

    • Allow the solution to evaporate slowly over one week to obtain needle-shaped crystals of the quininium malate (B86768) salt.[4]

  • Analysis:

    • The resulting crystals will be enriched in the D-malate salt. The reported composition is a salt containing a 75:25 ratio of D-malate to L-malate.[4]

  • Enantiomer Liberation (General Procedure):

    • Dissolve the collected crystals in water.

    • Acidify the solution with 2N HCl.

    • Extract the enriched malic acid with an appropriate organic solvent.

    • Dry the organic extracts and evaporate the solvent to obtain the D-enriched malic acid.

Visualizing the Process

Logical Workflow for Racemic Resolution

The following diagram illustrates the logical steps involved in the resolution of a racemic acid using quinine.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Recovery of Resolving Agent racemic_acid Racemic Acid ((±)-Acid) dissolve Dissolve with Heating racemic_acid->dissolve quinine Chiral Base ((-)-Quinine) quinine->dissolve solvent_A Add Solvent (e.g., Ethanol) solvent_A->dissolve salt_mixture Solution of Diastereomeric Salts [(+)-Acid·(-)-Quinine] [(-)-Acid·(-)-Quinine] dissolve->salt_mixture cool Slow Cooling salt_mixture->cool filter Filtration cool->filter crystals Crystals of Less Soluble Diastereomeric Salt (e.g., [(+)-Acid·(-)-Quinine]) filter->crystals Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., [(-)-Acid·(-)-Quinine]) filter->mother_liquor Filtrate acidify Acidify (e.g., HCl) crystals->acidify extract_A Extract / Filter acidify->extract_A enantiomer Pure Enantiomer ((+)-Acid) extract_A->enantiomer quinine_salt Quinine Salt Solution ((-)-Quinine·HCl) extract_A->quinine_salt basify Basify (e.g., NaOH) quinine_salt->basify filter_B Filtration basify->filter_B recovered_quinine Recovered Quinine filter_B->recovered_quinine

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Signaling Pathway of Diastereomeric Salt Formation

The diagram below represents the chemical equilibrium involved in the formation of diastereomeric salts between a racemic acid and (-)-quinine.

G cluster_reactants Reactants racemate Racemic Acid {(R)-Acid + (S)-Acid} salt1 (R)-Acid · (-)-Quinine racemate->salt1 salt2 (S)-Acid · (-)-Quinine racemate->salt2 quinine (-)-Quinine quinine->salt1 quinine->salt2 crystal Less Soluble Salt Crystallizes Out salt1->crystal Different Solubilities salt2->crystal

Caption: Diastereomeric salt formation and selective crystallization.

References

Application Notes and Protocols for Quinine Benzoate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing quinine (B1679958) benzoate (B1203000) in cell culture experiments. The protocols detailed below are intended to serve as a foundation for investigating the cytotoxic, pro-apoptotic, and signaling pathway modulatory effects of quinine.

Introduction

Quinine, a cinchona alkaloid, has a long history as an antimalarial agent.[1] Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects in various cancer cell lines.[2] Quinine has been shown to induce apoptosis and modulate key cellular signaling pathways, notably the PI3K/Akt pathway, which is frequently dysregulated in cancer.[2][3] These notes provide detailed protocols for preparing quinine benzoate solutions and for conducting fundamental in vitro assays to characterize its biological effects.

Data Presentation

The following tables summarize illustrative quantitative data based on published findings on quinine's effects on cancer cell lines. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Cytotoxicity of Quinine in Various Cancer Cell Lines (Illustrative Data)

Cell LineTreatment Duration (hours)IC50 (µM)Reference
HeLa (Cervical Cancer)72~150[2]
A549 (Lung Cancer)72~200[2]
K562/ADM (Leukemic)Not Specified>10 (reverses MDR)[4]
MCF-7 (Breast Cancer)24310[5]
SKOV-3 (Ovarian Cancer)24280[5]

Table 2: Effect of Quinine on Apoptosis and Related Proteins (Illustrative Data)

Cell LineTreatmentObservationReference
HeLa, A549Quinine TreatmentTime-dependent increase in BAX expression[2]
HeLa, A549Quinine TreatmentTime-dependent decrease in BCL-2 expression[2]
HeLa, A549Quinine TreatmentInduction of early apoptosis[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Quinine is soluble in DMSO at approximately 30 mg/mL.[6] To prepare a 100 mM stock solution, weigh out the appropriate amount of this compound and dissolve it in the required volume of DMSO.

  • Gently vortex or sonicate the solution to ensure it is fully dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.[7][8] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated and vehicle controls.[2]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

Western Blot Analysis of the AKT Signaling Pathway

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the AKT signaling pathway.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5] Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the chemiluminescent signal using an ECL substrate and an imaging system.[5] Densitometric analysis can be performed to quantify the protein bands.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells mtt MTT Assay (Cell Viability) treat_cells->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treat_cells->annexin wb Western Blot (AKT Pathway) treat_cells->wb analyze_mtt Calculate IC50 mtt->analyze_mtt analyze_annexin Quantify Apoptosis annexin->analyze_annexin analyze_wb Analyze Protein Expression wb->analyze_wb

Caption: Experimental workflow for studying this compound.

akt_pathway cluster_pathway AKT Signaling Pathway Inhibition by Quinine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes Quinine Quinine Quinine->AKT Inhibits Phosphorylation

Caption: Quinine's inhibition of the AKT signaling pathway.

References

Application Notes and Protocols for Quinine Benzoate as a Standard in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) benzoate (B1203000), the salt of the antimalarial drug quinine and benzoic acid, serves as a valuable reference standard in the validation of analytical methods. Its stable, crystalline nature and well-defined physicochemical properties make it suitable for establishing the performance characteristics of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Fluorescence Spectroscopy.

These application notes provide a comprehensive overview of the use of quinine benzoate as a standard for analytical method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Detailed protocols for key analytical methods are presented, along with data summaries and visualizations to aid researchers in the pharmaceutical industry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use. This compound is a white crystalline powder.[6] Key properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₂₇H₂₈N₂O₃[6]
Molar Mass428.52 g/mol [6]
AppearanceWhite or almost white, fine, silky needles, often in clusters.[7]
SolubilityAlmost insoluble in water; soluble in ethanol, ether, and acetic acid.[6]
Melting PointApproximately 175-178 °C[6]
StabilityStable for 5 years from the date of production if stored in original packaging protected from light.[7]

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method & Intended Use protocol Develop & Document Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) range Range robustness Robustness system_suitability System Suitability specificity->linearity linearity->accuracy accuracy->precision precision->lod lod->loq loq->range range->robustness robustness->system_suitability data_analysis Analyze Data & Compare Against Acceptance Criteria system_suitability->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Workflow for analytical method validation.

Application 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of drug substances. A validated HPLC method is crucial for quality control and stability testing.

Experimental Protocol: RP-HPLC

This protocol describes a reverse-phase HPLC method for the determination of quinine.

  • Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol, acetonitrile, water, and acetic acid (20:10:70:1 v/v/v/v).[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[8][9]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase to a concentration of 1000 µg/mL.

    • From the stock solution, prepare working standard solutions in the range of 10-150 µg/mL by further dilution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo, and standard solutions to demonstrate no interference at the retention time of quinine.

    • Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard.

    • Precision:

      • Repeatability: Analyze six replicate injections of a standard solution.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, pH) and assess the impact on the results.

Quantitative Data Summary for HPLC
Validation ParameterTypical Acceptance CriteriaExample ResultReference(s)
Linearity (Correlation Coefficient, r²)≥ 0.999> 0.999[8][9]
Accuracy (% Recovery)98.0% - 102.0%100.3%[8][9]
Precision (% RSD)≤ 2.0%0.82%[8][9]
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1Method Dependent[10]
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1Method Dependent[10]

Application 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantitative analysis of drugs.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N Hydrochloric Acid (HCl) to obtain a stock solution.

    • Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).[11]

  • Sample Preparation:

    • Prepare the sample solution in 0.1 N HCl to obtain a theoretical concentration within the calibration range.

  • Measurement:

    • Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for quinine (around 347 nm) against a 0.1 N HCl blank.

  • Validation Procedure:

    • Follow a similar validation workflow as described for HPLC, focusing on specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Quantitative Data Summary for UV-Vis Spectrophotometry
Validation ParameterTypical Acceptance CriteriaExample ResultReference(s)
Linearity (Correlation Coefficient, r²)≥ 0.9990.999[12]
Accuracy (% Recovery)98.0% - 102.0%99.54% - 100.08%[13]
Precision (% RSD)≤ 2.0%0.39%[13]
Limit of Detection (LOD)-0.19 mg/kg (for sodium benzoate)[13]
Limit of Quantitation (LOQ)-0.57 mg/kg (for sodium benzoate)[13]

Application 3: Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity and selectivity for the analysis of fluorescent compounds like quinine.

Experimental Protocol: Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in 0.05 M sulfuric acid.

    • Perform serial dilutions of the stock solution with 0.05 M sulfuric acid to prepare a series of standard solutions of known concentrations (e.g., 0.05 - 1.5 ppm).[14]

  • Sample Preparation:

    • Dilute the sample with 0.05 M sulfuric acid to bring the quinine concentration within the linear range of the calibration curve.[15]

  • Measurement:

    • Set the excitation wavelength to approximately 350 nm and the emission wavelength to around 450 nm.[15][16]

    • Record the fluorescence intensity of the standard and sample solutions.

  • Validation Procedure:

    • Execute the validation parameters as outlined in the general workflow, paying close attention to potential quenching effects from the sample matrix.

Quantitative Data Summary for Fluorescence Spectroscopy
Validation ParameterTypical Acceptance CriteriaExample ResultReference(s)
Linearity (Correlation Coefficient, r²)≥ 0.999> 0.999[15]
Accuracy (% Recovery)~95.0% - 105.0%~95%[15]
Precision (% RSD)≤ 7.0%< 7%[15]
Limit of Detection (LOD)-0.009 ppm[14]
Limit of Quantitation (LOQ)-2 µg/mL[15]

Logical Relationship of Validation Parameters

The core validation parameters are interconnected and collectively demonstrate the reliability of an analytical method.

Validation_Parameters_Relationship method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq specificity Specificity method->specificity robustness Robustness method->robustness range Range linearity->range accuracy->range precision->range

Interrelationship of analytical validation parameters.

Conclusion

This compound is a suitable and effective reference standard for the validation of a range of analytical methods commonly employed in the pharmaceutical industry. By following the detailed protocols and adhering to the principles of method validation outlined in this document, researchers can ensure the reliability, accuracy, and precision of their analytical data, ultimately contributing to the development of safe and effective drug products.

References

Application Notes and Protocols for the Quantitative Assay of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinine (B1679958) benzoate (B1203000), a salt of the antimalarial drug quinine and benzoic acid, is utilized in various pharmaceutical formulations. Accurate and precise quantification of quinine benzoate is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for three common analytical methods for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of quinine. It separates quinine from other components in a sample matrix, allowing for accurate measurement.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of organic solvents and a buffer. A typical mobile phase consists of methanol, acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[1] For example, a mobile phase of methanol-acetonitrile-0.1 M ammonium acetate (45:15:40 v/v/v) can be effective.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]

  • Column Temperature: Ambient or a controlled temperature of 25°C.

  • Detection:

    • UV Detection: Quinine can be detected at 254 nm.[2][3]

    • Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed with an excitation wavelength of 325 nm and an emission wavelength of 375 nm.[1]

  • Injection Volume: 20 µL.

2. Reagent and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent, which could be the mobile phase.

    • If necessary, perform further dilutions to bring the concentration of quinine within the linear range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Data Analysis:

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Inject the sample solution and record the peak area.

  • Determine the concentration of quinine in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Typical Validation Parameters for the HPLC Method

ParameterTypical ValueReference
Linearity Range1 - 120 µg/mL[2][3]
Correlation Coefficient (R²)≥ 0.999[3]
Accuracy (% Recovery)98 - 102%[2]
Precision (% RSD)< 2%[2]
Limit of Detection (LOD)0.3 ng[1]
Limit of Quantification (LOQ)4.26 µg/mL[4]

Visualization

HPLC_Workflow cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of quinine, based on its absorbance of ultraviolet light.

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

2. Reagent and Sample Preparation:

  • Solvent: 0.1 M Sulfuric Acid (H₂SO₄).

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in 0.1 M H₂SO₄ (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M H₂SO₄ to create standards with concentrations ranging from approximately 1 to 20 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in 0.1 M H₂SO₄.

    • Dilute the solution as needed with 0.1 M H₂SO₄ to fall within the concentration range of the standards.

3. Measurement and Data Analysis:

  • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for quinine, which is typically around 320 nm or 331 nm.[5][6]

  • Set the spectrophotometer to the determined λmax.

  • Use 0.1 M H₂SO₄ as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Calculate the concentration of quinine in the sample solution using the calibration curve and the Beer-Lambert law (A = εbc).

Data Presentation

Table 2: Typical Validation Parameters for the UV-Vis Spectrophotometry Method

ParameterTypical ValueReference
Linearity Range1 - 100 mg/L[5]
Correlation Coefficient (R²)0.9993[5]
Accuracy (% Recovery)99.4 - 100.2%[2][7]
Precision (% RSD)< 2%[2][7]
Limit of Quantification (LOQ)2 µg/mL[8]

Visualization

Beer_Lambert_Law Absorbance Absorbance (A) Concentration Concentration (c) Concentration->Absorbance Directly Proportional Path_Length Path Length (b) Path_Length->Absorbance Directly Proportional Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Absorbance Constant of Proportionality Equation A = εbc

Caption: Principle of the Beer-Lambert Law.

Method 3: Titrimetry

Titrimetry is a classic analytical chemistry technique that can be used for the assay of this compound. A non-aqueous acid-base titration is suitable for this purpose.

Experimental Protocol

1. Reagents:

  • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: A mixture of anhydrous acetic acid and dioxane (1:2).[9]

  • Indicator: Crystal Violet indicator solution.

  • Precipitating Agent: Barium perchlorate (B79767) solution in acetic acid.[9]

2. Procedure:

  • Accurately weigh a quantity of the this compound sample and dissolve it in the acetic acid-dioxane solvent mixture.

  • Add an excess of barium perchlorate solution to precipitate the benzoate as barium benzoate. This liberates the quinine base.[9]

  • Add a few drops of Crystal Violet indicator. The solution will appear violet.

  • Titrate the solution with 0.1 M perchloric acid until the color changes from violet to blue-green, which indicates the endpoint.

  • A potentiometric endpoint determination using a glass-Ag/AgCl electrode can also be used for greater accuracy.[9]

3. Calculation: The amount of this compound in the sample is calculated based on the volume of perchloric acid consumed and the stoichiometry of the reaction.

Data Presentation

Table 3: Expected Performance of the Titrimetric Method

ParameterExpected Outcome
AccuracyHigh, typically within ±1% of the true value.
Precision (% RSD)≤ 1% for replicate titrations.
ApplicabilitySuitable for pure substances and simple formulations.

Visualization

Titration_Process Start Analyte Solution (Quinine Base + Indicator) Titrant Add Titrant (Perchloric Acid) Start->Titrant Endpoint Endpoint (Color Change) Titrant->Endpoint Calculation Calculate Concentration Endpoint->Calculation

References

Application Notes and Protocols for Quinine Benzoate in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinine (B1679958) benzoate (B1203000) in pharmaceutical formulations. This document details its physicochemical properties, analytical methodologies for its quantification, and protocols for stability and compatibility testing.

Physicochemical Properties of Quinine Benzoate

This compound is the salt formed between the tertiary amine of the quinine molecule and benzoic acid. Its properties are crucial for formulation development.

Table 1: Physicochemical Properties of Quinine and its Salts

PropertyThis compoundQuinine (Free Base)Quinine Sulfate (B86663)
Appearance White crystalline or crystalline powder[1]White crystalline powderFine, needle-like, white crystals[2]
Molecular Formula C₂₇H₂₈N₂O₃[3][4]C₂₀H₂₄N₂O₂[5](C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Molecular Weight 428.52 g/mol [4]324.42 g/mol [5]782.94 g/mol
Melting Point Approx. 175-178 °C[1]173-175 °C[6]Decomposes at ~235°C
pKa (Strongest Basic) ~8.5 (of quinine)[2]~8.5[2]~8.5[2]
LogP (XLogP3) 5.1[3]3.4-

Table 2: Solubility Profile of this compound and Quinine

SolventThis compound SolubilityQuinine (Free Base) Solubility
Water Almost insoluble[1]0.05 g/100 mL (15 °C)[7][8]
Ethanol (B145695) Soluble[1]125 g/100 mL[7]
Glycerol Slightly soluble[7]5 g/100 mL[7]
Propylene (B89431) Glycol Data not available2.6 g/100 mL[9]
Ether Soluble[1]0.4 g/100 mL[7]
Chloroform Data not available83.3 g/100 mL[7]
Acetic Acid Soluble[1]Soluble

The poor aqueous solubility of this compound makes it a suitable candidate for formulation as a suspension, particularly for pediatric applications where taste-masking is also a critical factor.[10][11] The solubility in ethanol allows for its use in the preparation of stock solutions for analytical purposes.

Mechanism of Action: Antimalarial Activity

Quinine exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Mechanism of Action of Quinine cluster_parasite Malaria Parasite Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress Quinine Quinine Quinine->Heme Inhibits Polymerization

Caption: Quinine's antimalarial mechanism of action.

Experimental Protocols

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of this compound in various pharmaceutical solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, propylene glycol, glycerol).

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the agitation period, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV (see Protocol 3.2), to determine the concentration of this compound.

    • Calculate the solubility in units such as mg/mL or g/100mL.

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which can be adapted from methods for quinine sulfate for the quantification of this compound in the presence of its degradation products.[12][13][14][15]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A starting point could be a gradient or isocratic elution with a mobile phase of 0.1 M ammonium (B1175870) acetate (pH adjusted to 7.0 with acetic acid), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: UV detection at 330 nm.[13]

  • Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4][16][17]

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat at 70°C for 48 hours.

    • Photodegradation: Expose a solution of the drug to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[13]

  • Analysis: Analyze the stressed samples using the validated HPLC-UV method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Drug-Excipient Compatibility Study Protocol

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to assess the compatibility of this compound with common pharmaceutical excipients.[18][19][20]

  • Sample Preparation:

    • Prepare physical mixtures of this compound with each excipient (e.g., microcrystalline cellulose, lactose, starch, sorbitol, sucrose, methylparaben, propylparaben, xanthan gum) in a 1:1 ratio by weight.

    • Prepare individual samples of this compound and each excipient as controls.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

    • Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak temperatures may indicate an interaction.

  • FTIR Analysis:

    • Prepare pellets of the samples with potassium bromide (KBr) or analyze them using an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectra over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

    • Compare the spectra of the mixtures with those of the individual components. The appearance of new absorption bands or the disappearance or significant shifting of existing bands can indicate a chemical interaction.

Pharmaceutical Formulation Development Workflow

The development of a pharmaceutical product containing this compound follows a structured workflow from initial concept to the final product.

Preformulation Pre-formulation Studies - Physicochemical Characterization - Solubility Studies - Stability Analysis Formulation Formulation Development - Excipient Selection - Dosage Form Design (e.g., Oral Suspension) Preformulation->Formulation Process Process Development & Optimization - Manufacturing Process Design - Scale-up Studies Formulation->Process Analytical Analytical Method Development & Validation - Assay Method - Impurity Profiling Process->Analytical Stability Stability Studies - Accelerated Stability - Long-term Stability Analytical->Stability Packaging Packaging & Closure System Selection Stability->Packaging Regulatory Regulatory Submission - Dossier Preparation Packaging->Regulatory Commercial Commercial Manufacturing Regulatory->Commercial

Caption: General workflow for pharmaceutical product development.

Application in Pediatric Oral Suspensions

Due to its bitter taste, formulating this compound for pediatric use requires careful consideration of taste-masking strategies.[10][21][22] Oral suspensions are a common dosage form for this patient population.

Typical Excipients in a Pediatric Oral Suspension:

  • Suspending Agent: To ensure uniform distribution of the insoluble drug particles (e.g., xanthan gum, carboxymethylcellulose).

  • Wetting Agent: To aid in the dispersion of the hydrophobic drug powder (e.g., polysorbates).

  • Sweeteners: To mask the bitter taste (e.g., sucrose, sorbitol, sucralose).

  • Flavoring Agents: To improve palatability.

  • Preservatives: To prevent microbial growth (e.g., methylparaben, propylparaben, sodium benzoate).[2]

  • Buffering Agents: To maintain the pH of the formulation for optimal stability and solubility.

Typical Concentration Range:

The concentration of the active pharmaceutical ingredient (API) in pediatric oral suspensions can vary widely depending on the drug's potency and the required dose. For antimalarials, concentrations can range from 10 mg/mL to 50 mg/mL or higher to allow for flexible, weight-based dosing.[8][23] For a quinine sulfate oral suspension, a strength of 100 mg/5 mL has been formulated.[10] This can serve as a starting point for the formulation of a this compound suspension, with adjustments based on the molecular weight difference.

Conclusion

This compound presents a viable alternative to other quinine salts in pharmaceutical formulations, particularly for liquid dosage forms like oral suspensions. Its low aqueous solubility is advantageous for developing stable suspensions and can aid in taste-masking, which is a critical attribute for pediatric medicines. The successful development of a robust and effective this compound formulation relies on a thorough understanding of its physicochemical properties and the application of systematic formulation and analytical development strategies as outlined in these notes.

References

Application Notes and Protocols for the Analysis of Quinine Derivatives by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) and its derivatives, a class of quinoline (B57606) alkaloids originally derived from the bark of the Cinchona tree, are of significant importance in the pharmaceutical industry, primarily for their use as antimalarial drugs.[1][2][3] Accurate and efficient analytical methods are crucial for the quality control of pharmaceutical formulations, pharmacokinetic studies, and impurity profiling. Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of these compounds, offering high resolution, minimal sample and reagent consumption, and rapid analysis times.[4][5][6] This document provides detailed application notes and experimental protocols for the analysis of quinine derivatives using various CE methods.

Capillary electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary.[7][8] For chiral compounds like quinine and its diastereomer quinidine (B1679956), the addition of chiral selectors to the background electrolyte is often necessary to achieve separation.[9][10][11] This application note will cover Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) methods for the analysis of key quinine derivatives.

Key Quinine Derivatives

DerivativeStructureKey Characteristics
Quinine Quinolone AlkaloidAntimalarial, bitter taste.[2]
Quinidine Diastereomer of QuinineAntiarrhythmic agent.
Cinchonine Cinchona AlkaloidStereoisomer of Cinchonidine.
Cinchonidine Cinchona AlkaloidStereoisomer of Cinchonine.
3-Hydroxyquinidine MetaboliteMajor metabolite of quinidine.[12]
Quinidine-N-oxide MetaboliteMetabolite of quinidine.[12]

Experimental Workflows

A typical workflow for the analysis of quinine derivatives by capillary electrophoresis involves several key stages, from sample preparation to data analysis. The following diagram illustrates a generalized experimental workflow.

G cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing sample Sample Collection (Pharmaceuticals, Biological Fluids) extraction Extraction/Dilution sample->extraction filtration Filtration (0.45 µm) extraction->filtration instrument CE Instrument Setup (Capillary Conditioning, BGE Rinse) filtration->instrument Inject Sample injection Sample Injection (Hydrodynamic or Electrokinetic) instrument->injection separation Electrophoretic Separation (Applied Voltage) injection->separation detection Detection (UV or LIF) separation->detection electropherogram Electropherogram Generation detection->electropherogram Generate Data integration Peak Integration & Analysis electropherogram->integration quantification Quantification (Calibration Curve) integration->quantification report report quantification->report Final Report

Caption: General workflow for quinine derivative analysis by CE.

Quantitative Data Summary

The following tables summarize quantitative data obtained from various capillary electrophoresis methods for the analysis of quinine and its derivatives.

Table 1: Separation of Quinine and Quinidine Diastereomers

MethodChiral SelectorBackground Electrolyte (BGE)AnalytesResolutionReference
CZEHeptakis-(2,6-di-O-methyl)-β-cyclodextrin (3 mM)Ammonium (B1175870) acetate (B1210297), pH 5.0Quinine, Quinidine, Cinchonine, CinchonidineBaseline separation in 12 minutes[11]
MECC-5 mM Phosphate-borate buffer (pH 8.5) with 50 mM SDS and 15% tert-butanolQuinine, Quinidine, Cinchonine, CinchonidineComplete separation within 20 min[13]
Non-aqueous CZE-Methanol (B129727)/Ethanol/Acetonitrile (B52724) with formic acid and ammonium formateQuinine, Quinidine, Cinchonine, CinchonidineSatisfactory separation[13]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

MethodDetectionAnalyteLODLOQReference
MECCLIFQuinine, Quinidine10 ng/mL-[12]
CZEUVCinchona Alkaloids0.24 - 0.41 µg/mL0.73 - 1.35 µg/mL[13]

Experimental Protocols

Protocol 1: Chiral Separation of Cinchona Alkaloids by Capillary Zone Electrophoresis (CZE)

This protocol is adapted for the chiral separation of four major Cinchona alkaloids.[10][11]

1. Materials and Reagents:

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

  • Ammonium acetate

  • Heptakis-(2,6-di-O-methyl)-β-cyclodextrin

  • Methanol

  • Deionized water

  • 0.1 M Sodium hydroxide (B78521) (for capillary conditioning)

  • 0.1 M Hydrochloric acid (for capillary conditioning)

  • Standard solutions of quinine, quinidine, cinchonine, and cinchonidine

2. Instrument and Conditions:

  • Capillary Electrophoresis system with UV detector

  • Temperature: 25 °C

  • Applied Voltage: +25 kV

  • Detection Wavelength: 214 nm

  • Injection: Hydrodynamic (e.g., 50 mbar for 5 s)

3. Procedure:

  • Capillary Conditioning (for new capillary):

    • Rinse the capillary with 0.1 M NaOH for 30 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

  • Background Electrolyte (BGE) Preparation:

    • Prepare an ammonium acetate buffer solution at the desired concentration (e.g., 20 mM).

    • Adjust the pH to 5.0 using acetic acid.

    • Add Heptakis-(2,6-di-O-methyl)-β-cyclodextrin to a final concentration of 3 mM.

    • Degas the BGE by sonication or vacuum.

  • Sample Preparation:

    • Dissolve standard compounds or samples in methanol or a suitable solvent.

    • Dilute to the desired concentration with the BGE.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Rinse the capillary with the BGE for at least 2 minutes before each injection.

    • Inject the sample.

    • Apply the separation voltage and start data acquisition.

    • Between runs, rinse the capillary with 0.1 M NaOH, water, and then equilibrate with BGE.

Protocol 2: Analysis of Quinine and its Metabolites in Biological Fluids by Micellar Electrokinetic Capillary Chromatography (MECC)

This protocol is a general guideline for the determination of quinine and its metabolites in biological samples like urine and plasma.[12]

1. Materials and Reagents:

  • Fused-silica capillary

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Sodium phosphate

  • Sodium borate

  • 2-Propanol

  • Deionized water

  • Standard solutions of quinine, quinidine, 3-hydroxyquinidine, and quinidine-N-oxide

2. Instrument and Conditions:

  • Capillary Electrophoresis system with Laser-Induced Fluorescence (LIF) detector

  • Excitation/Emission wavelengths suitable for native fluorescence of analytes

  • Temperature: Controlled (e.g., 25 °C)

  • Applied Voltage: Appropriate for the separation (e.g., +20 to +30 kV)

  • Injection: Electrokinetic or hydrodynamic

3. Procedure:

  • Capillary Conditioning:

    • Follow the procedure outlined in Protocol 1.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a phosphate-borate buffer (e.g., 5 mM).

    • Add SDS to the desired concentration (e.g., 50 mM) to form micelles.

    • Add a small amount of an organic modifier like 2-propanol to improve resolution.

    • Adjust the pH to the desired value (e.g., 8.5).

    • Degas the BGE.

  • Sample Preparation (Biological Fluids):

    • For direct injection, dilute the sample (e.g., urine, plasma) with the BGE.

    • Alternatively, perform a protein precipitation step for plasma/serum samples (e.g., with acetonitrile or methanol) followed by centrifugation.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the capillary with the MECC BGE.

    • Inject the prepared sample.

    • Apply the separation voltage and acquire data.

    • Implement appropriate rinsing steps between injections to maintain reproducibility.

Logical Relationships in Method Development

The development of a robust CE method for quinine derivatives involves the optimization of several interconnected parameters. The following diagram illustrates the logical relationships in the method development process.

G cluster_method Method Development cluster_performance Performance Metrics BGE Background Electrolyte (Composition, pH, Concentration) Resolution Resolution BGE->Resolution Chiral Chiral Selector (Type, Concentration) Chiral->Resolution Voltage Applied Voltage Voltage->Resolution Time Analysis Time Voltage->Time Temp Temperature Temp->Resolution Temp->Time Injection Injection Parameters (Time, Pressure) Sensitivity Sensitivity (LOD, LOQ) Injection->Sensitivity Capillary Capillary (Dimensions, Coating) Capillary->Resolution Capillary->Time Reproducibility Reproducibility Resolution->Reproducibility Time->Reproducibility Sensitivity->Reproducibility

Caption: Key parameter relationships in CE method development.

Conclusion

Capillary electrophoresis offers a versatile and efficient platform for the analysis of quinine and its derivatives. By selecting the appropriate CE mode (CZE or MECC) and optimizing key experimental parameters such as the background electrolyte, chiral selector, and applied voltage, researchers can achieve high-resolution separations for quantitative analysis, impurity profiling, and pharmacokinetic studies. The detailed protocols and data provided in this application note serve as a valuable resource for scientists and professionals in the pharmaceutical field.

References

Application Notes and Protocols: Use of Quinine Benzoate in Fluorescence Quenching Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching is a powerful analytical technique used to study molecular interactions. It refers to any process that decreases the fluorescence intensity of a fluorophore, such as quinine (B1679958), through its interaction with another substance, known as a quencher.[1] Quinine, a highly fluorescent natural compound, is an excellent model fluorophore for these studies due to its stability in acidic solutions and its well-characterized spectral properties.[2][3][4] While quinine sulfate (B86663) and hydrochloride are commonly used, quinine benzoate (B1203000) can also be employed in fluorescence quenching assays. These studies are pivotal in drug development for elucidating binding affinities, studying conformational changes in proteins, and for high-throughput screening of potential drug candidates.[5][6]

This document provides detailed application notes and protocols for utilizing quinine benzoate in fluorescence quenching studies. It covers the principles of fluorescence quenching, experimental design, data analysis, and specific protocols for determining quenching constants and biomolecular binding.

Principles of Fluorescence Quenching

Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.[7][8] This process is dependent on the concentration of the quencher and the temperature, with higher temperatures generally leading to increased quenching due to faster diffusion.[9]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1][8] In this case, the complex is not fluorescent, and the overall fluorescence intensity of the solution decreases.

The Stern-Volmer equation is fundamental to the analysis of fluorescence quenching data and is expressed as:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of this compound in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.[7]

  • kₑ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of this compound in the absence of the quencher.

A linear plot of F₀ / F versus [Q] is indicative of a single quenching mechanism, either purely dynamic or purely static.[7]

Data Presentation: Quenching Parameters

The following table summarizes representative Stern-Volmer constants for the quenching of quinine fluorescence by various anions. While this data was generated using other salts of quinine, it serves as a valuable reference for designing experiments with this compound.

Quencher IonQuencher SaltStern-Volmer Constant (Kₛᵥ) (M⁻¹)Reference
Iodide (I⁻)NaI2385[7]
Bromide (Br⁻)NaBr436[7]
Chloride (Cl⁻)NaCl354[7]
Dichromate (Cr₂O₇²⁻)K₂Cr₂O₇1398[7]
Permanganate (MnO₄⁻)KMnO₄853[7]
Sulfate (SO₄²⁻)Na₂SO₄238[7]
Perchlorate (ClO₃⁻)NaClO₃218[7]

Experimental Protocols

General Considerations
  • Solvent: Quinine fluorescence is typically studied in dilute acidic solutions (e.g., 0.05 M H₂SO₄ or HNO₃) to ensure the quinine molecule is in its dicationic, highly fluorescent form.[10][11]

  • Excitation and Emission Wavelengths: For quinine, the excitation maximum is around 350 nm, and the emission maximum is at approximately 450 nm.[4][10][11][12]

  • Inner Filter Effect: It is crucial to correct for the inner filter effect, especially if the quencher absorbs light at the excitation or emission wavelengths of quinine.[13] The benzoate anion of this compound may have some absorbance in the UV region, which should be considered. A control experiment with a non-binding fluorophore that has similar spectral properties can be used to correct for this.[13]

Protocol 1: Determination of the Stern-Volmer Constant (Kₛᵥ)

This protocol outlines the steps to determine the quenching efficiency of a compound with this compound.

Materials:

  • This compound

  • Quencher of interest (e.g., halide salts, acrylamide)

  • Spectroscopic grade 0.05 M sulfuric acid

  • Volumetric flasks and high-precision pipettes

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 x 10⁻⁵ M) in 0.05 M sulfuric acid.

  • Prepare a high-concentration stock solution of the quencher in 0.05 M sulfuric acid.

  • Prepare a series of solutions in volumetric flasks, each containing a constant concentration of this compound and varying concentrations of the quencher. Ensure the final volume of all solutions is the same to maintain a constant fluorophore concentration.

  • Include a control sample containing only this compound in 0.05 M sulfuric acid (this will be your F₀ measurement).

  • Equilibrate the samples at a constant temperature.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with the excitation wavelength set to 350 nm.[4][10][11]

  • Record the fluorescence intensity at the emission maximum (approximately 450 nm) for each sample.[4][10][11]

  • Plot F₀ / F versus the quencher concentration [Q] .

  • Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Kₛᵥ.[7]

Protocol 2: Investigating Protein-Ligand Binding

This protocol describes how to use this compound as an extrinsic fluorescent probe to study the binding of a ligand to a protein, assuming the protein itself is not fluorescent or its fluorescence is not suitable for the study.

Materials:

  • This compound

  • Protein of interest

  • Ligand of interest

  • Appropriate buffer solution (ensure it does not quench the fluorescence of quinine)

  • Volumetric flasks and high-precision pipettes

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the protein in the chosen buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • Prepare a stock solution of the ligand in the same buffer.

  • Prepare a solution containing the protein and this compound at fixed concentrations. This solution will serve as the starting point for the titration.

  • Titrate the protein-quinine benzoate solution with small aliquots of the ligand stock solution.

  • After each addition of the ligand, allow the system to reach equilibrium.

  • Measure the fluorescence intensity of the this compound at its emission maximum.

  • Correct the fluorescence intensity for dilution effects if the volume of added ligand is significant.

  • Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.

  • Fit the data to a suitable binding model (e.g., one-site binding, Hill equation) to determine the dissociation constant (Kd) of the protein-ligand interaction.

Visualizations

G Figure 1: Experimental Workflow for Kₛᵥ Determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis QB_stock This compound Stock Solution Series Prepare Series of Samples (Constant [QB], Variable [Q]) QB_stock->Series Q_stock Quencher Stock Solution Q_stock->Series Equilibrate Equilibrate Samples (Constant Temperature) Series->Equilibrate Samples Measure Measure Fluorescence (λex=350nm, λem=450nm) Equilibrate->Measure Plot Plot F₀/F vs. [Q] Measure->Plot Intensity Data Regression Linear Regression Plot->Regression Ksv Determine Kₛᵥ (Slope of the line) Regression->Ksv

Caption: Workflow for Stern-Volmer constant determination.

G Figure 2: Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching QB_excited QB* (Excited State) Collision Collision QB_excited->Collision Q_ground Q (Quencher) Q_ground->Collision QB_ground QB (Ground State) Collision->QB_ground Non-radiative decay QB_ground_s QB (Ground State) Complex [QB-Q] Complex (Non-fluorescent) QB_ground_s->Complex Q_ground_s Q (Quencher) Q_ground_s->Complex

References

Application Notes and Protocols for Studying the Antimalarial Activity of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malaria remains a significant global health threat, caused by protozoan parasites of the genus Plasmodium. The emergence and spread of drug-resistant parasite strains necessitate continuous research and development of new antimalarial agents. Quinine (B1679958), an alkaloid originally isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and remains a crucial therapeutic option, particularly for severe and drug-resistant infections.[1][2][3] Quinine benzoate (B1203000) is a salt of quinine, and its antimalarial activity is conferred by the quinine moiety. These application notes provide a comprehensive overview of the experimental setups for evaluating the in vitro and in vivo antimalarial efficacy of quinine benzoate.

Mechanism of Action

The precise mechanism of action for quinine is not fully resolved, but it is known to be a potent blood schizonticide, acting on the intra-erythrocytic stages of the parasite.[2][4] The most widely accepted hypothesis suggests that quinine interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[5][6] The parasite polymerizes toxic heme into an inert crystalline structure called hemozoin within its acidic food vacuole. Quinine, a weak base, is thought to accumulate in this acidic environment and inhibit the heme polymerase enzyme, preventing hemozoin formation.[6][7] The resulting buildup of free, cytotoxic heme leads to oxidative damage and parasite death.[5][6]

cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification HemePolymerase Heme Polymerase Quinine This compound Quinine->HemePolymerase Inhibits HemePolymerase->Heme Catalyzes

Quinine's proposed mechanism of action.

Part 1: In Vitro Antimalarial Activity

In vitro assays are essential for the initial screening and determination of a compound's intrinsic activity against the malaria parasite, typically Plasmodium falciparum.

SYBR Green I-based Fluorescence Assay

This is a widely used, high-throughput method for assessing parasite viability by quantifying parasitic DNA.[8][9][10] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material, thus indicating parasite growth.[8][11]

Experimental Protocol

  • Parasite Culture:

    • Maintain asynchronous or synchronous (ring-stage) cultures of P. falciparum (e.g., strains 3D7, Dd2, K1) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum.[12]

    • Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[13]

  • Drug Plate Preparation:

    • Dissolve this compound in an appropriate solvent (e.g., 70% ethanol (B145695) or DMSO) to create a high-concentration stock solution.

    • In a 96-well flat-bottom microplate, perform serial dilutions of the this compound stock solution with complete culture medium to achieve the desired final concentrations.

    • Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (B1663885) or artemisinin (B1665778) (positive control).

  • Assay Procedure:

    • Adjust the parasite culture to 1% parasitemia and 2% hematocrit.

    • Add 180 µL of the parasite suspension to each well of the pre-dosed drug plate.

    • Include control wells with uninfected erythrocytes for background fluorescence.

    • Incubate the plate for 72 hours under the standard culture conditions.[13]

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution of the commercial stock).[14]

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.[13]

  • Data Acquisition and Analysis:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[13]

    • Subtract the background fluorescence from the uninfected erythrocyte control wells.

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using non-linear regression analysis.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis p1 1. Prepare Drug Plate (Serial dilutions of this compound) a1 3. Add Parasite Culture to Drug Plate p1->a1 p2 2. Prepare Parasite Culture (P. falciparum at 1% parasitemia, 2% hematocrit) p2->a1 a2 4. Incubate (37°C for 72 hours) a1->a2 r1 5. Add SYBR Green I Lysis Buffer a2->r1 r2 6. Incubate in Dark (1-2 hours at RT) r1->r2 r3 7. Read Fluorescence (Ex: 485nm, Em: 530nm) r2->r3 an1 8. Calculate IC50 Value r3->an1

Workflow for the in vitro SYBR Green I assay.
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium. Since pLDH activity is proportional to the number of viable parasites, it serves as an effective marker for drug susceptibility testing.[15][16]

Experimental Protocol

  • Assay Setup: Steps 1-3 are identical to the SYBR Green I assay (parasite culture, drug plate preparation, and 72-hour incubation).

  • Lysis:

    • After incubation, lyse the cells by freeze-thawing the 96-well plate.

  • Enzymatic Reaction:

    • Prepare a Malstat™ reagent containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD) and lactate.

    • Prepare a second solution of NBT/diaphorase (Nitro blue tetrazolium/diaphorase).

    • In a new 96-well plate, add a sample from each well of the lysed culture plate.

    • Add the Malstat™ reagent to each well and mix.

    • Add the NBT/diaphorase solution to each well and mix.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at ~650 nm using a microplate reader.

    • Calculate the IC₅₀ value as described for the SYBR Green I assay.

Data Presentation: In Vitro Efficacy

The results of in vitro assays are typically summarized by IC₅₀ values.

CompoundP. falciparum StrainIC₅₀ (nM)[17]
This compound Drug-Sensitive (e.g., 3D7)< 100
This compound Chloroquine-Resistant (e.g., Dd2)< 100
This compound Multidrug-Resistant (e.g., K1)< 100
Chloroquine Drug-Sensitive (e.g., 3D7)~20
Chloroquine Chloroquine-Resistant (e.g., Dd2)> 200

Note: Data is representative. Actual IC₅₀ values should be determined experimentally.

Part 2: In Vivo Antimalarial Activity

In vivo studies are critical for evaluating a drug's efficacy, pharmacokinetics, and toxicity within a whole biological system. Rodent malaria models are commonly used for preclinical testing.[18][19]

Murine Malaria Model (4-Day Suppressive Test)

The Peters' 4-day suppressive test is a standard method to assess the activity of antimalarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.[19][20]

Experimental Protocol

  • Animal and Parasite Strain:

    • Use Swiss albino mice (e.g., CD1 or NMRI strains), typically weighing 18-22 grams.[19]

    • Use a virulent strain of rodent malaria, such as Plasmodium berghei ANKA, which can serve as a model for P. falciparum.[19][20]

  • Infection:

    • Inoculate mice intraperitoneally with 1x10⁷ parasitized erythrocytes from a donor mouse with rising parasitemia.

  • Drug Administration:

    • Randomly divide the mice into groups (n=5 per group): a negative control group (vehicle only), a positive control group (e.g., chloroquine at 5 mg/kg/day), and test groups receiving various doses of this compound.

    • Prepare this compound in a suitable vehicle (e.g., 70% ethanol, 30% distilled water).

    • Administer the drug orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Monitoring Parasitemia:

    • On day 5 (24 hours after the last dose), collect blood from the tail vein of each mouse.

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression for each test group using the formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Control] x 100

    • The 50% effective dose (ED₅₀) can be calculated from the dose-response data.

d0 Day 0: Infect Mice (1x10^7 P. berghei) d0_treat Day 0 (Post-infection): Treat with this compound d0->d0_treat d1 Day 1: Treat d0_treat->d1 d2 Day 2: Treat d1->d2 d3 Day 3: Treat d2->d3 d4 Day 4: Monitor (No Treatment) d3->d4 d5 Day 5: Measure Parasitemia (Giemsa-stained blood smear) d4->d5 analysis Calculate % Parasite Suppression d5->analysis

Workflow for the in vivo 4-day suppressive test.
Data Presentation: In Vivo Efficacy

Results from the 4-day suppressive test can be summarized to show dose-dependent efficacy.

Treatment Group (Oral Dose)Mean Parasitemia (%) on Day 5Percent Suppression (%)
Vehicle Control 35.5 ± 4.20
This compound (25 mg/kg/day) 18.1 ± 3.149
This compound (50 mg/kg/day) 8.5 ± 2.576
This compound (100 mg/kg/day) 2.1 ± 1.094
Chloroquine (5 mg/kg/day) 0.5 ± 0.298.6

Note: Data is representative and serves as an example of expected results. A study in Malawian children with P. falciparum showed that quinine treatment led to an 84% reduction in geometric mean parasite density after 24 hours, confirming its rapid action in vivo.[21]

References

Application Notes and Protocols: Preparation of a Standard Solution of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) benzoate (B1203000), the salt derived from the antimalarial alkaloid quinine and benzoic acid, serves as a critical reference standard in pharmaceutical analysis.[1] The accuracy and reliability of analytical methods used for the quantification of quinine in drug formulations and biological matrices are fundamentally dependent on the precise preparation of standard solutions. These notes provide detailed protocols for the preparation of stock and working standard solutions of quinine benzoate suitable for various analytical applications, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Adherence to these protocols is essential for ensuring the consistency, accuracy, and validity of experimental results.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and for the preparation of stable and accurate standard solutions.

PropertyValueReference
Appearance White crystalline or crystalline powder[1]
Molecular Formula C₂₇H₂₈N₂O₃[2][3][4]
Molecular Weight 428.53 g/mol [2][3][4]
Melting Point Approx. 175-178 °C[1]
Purity (Typical) >98% (by HPLC)[2]
Solubility Almost insoluble in water (3.1 g/L)[1][5]
Soluble in ethanol, ether, and acetic acid[1]
Log P (octanol/water) 3.29[5]

Materials and Equipment

Reagents and Chemicals
  • This compound, Analytical Standard Grade (>98% purity)

  • Ethanol, HPLC or Spectrophotometric Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Sulfuric Acid (H₂SO₄), ACS Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Deionized Water, 18.2 MΩ·cm or HPLC Grade

Equipment
  • Analytical Balance (4-decimal place readability)

  • Class A Volumetric Flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Class A Volumetric Pipettes

  • Beakers and Erlenmeyer Flasks

  • Magnetic Stirrer and Stir Bars

  • Ultrasonic Bath

  • Amber glass storage bottles

  • Personal Protective Equipment (Safety glasses, gloves, lab coat)

Safety Precautions

  • Handling: this compound is harmful if swallowed and can be irritating to the eyes, skin, and respiratory system.[1][5] It may also cause an allergic skin reaction.[5] Handle the compound in a well-ventilated area or a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Disposal: Dispose of all waste in accordance with local and national regulations.[5]

Experimental Workflow

The general workflow for preparing standard solutions involves the initial preparation of a concentrated stock solution, which is then serially diluted to create working standards of desired concentrations.

G cluster_prep Standard Solution Preparation Workflow A Weigh this compound Analytical Standard B Select Appropriate Solvent (e.g., Ethanol) A->B C Dissolve in Volumetric Flask (Use sonication if needed) B->C D Create Concentrated Stock Solution C->D E Perform Serial Dilutions with Appropriate Diluent D->E F Prepare Working Standard Solutions E->F G Store Properly (Amber bottle, 2-8°C) F->G G C1V1 C₁V₁ (Stock Solution) C2V2 C₂V₂ (Working Solution) C1V1->C2V2 = C1 C₁ = Initial Concentration V1 V₁ = Initial Volume C2 C₂ = Final Concentration V2 V₂ = Final Volume

References

Application Notes & Protocols: Isolation of Quinine Benzoate from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinine (B1679958) is a primary alkaloid found in the bark of the Cinchona tree and is renowned for its historical and continued use in treating malaria.[1] While Cinchona trees remain the only commercially viable source of quinine, the compound is typically extracted and purified as a sulfate (B86663) salt or a free base.[1][2] Quinine benzoate (B1203000), a salt of quinine and benzoic acid, is not directly isolated from natural sources but is synthesized from purified quinine.

These application notes provide a comprehensive, two-part protocol for obtaining quinine benzoate. Part I details the extraction and isolation of quinine from its natural source, Cinchona bark. Part II describes the subsequent synthesis of this compound from the isolated quinine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, comparative data, and analytical procedures for characterization.

Part I: Extraction and Isolation of Quinine from Cinchona Bark

The extraction of quinine from Cinchona bark is a multi-step process that leverages the alkaloid's solubility properties. Quinine is soluble in acidic water and certain organic solvents but is insoluble in alkaline aqueous solutions.[1] The general workflow involves liberating the alkaloid from the plant matrix using an alkaline solution, extracting it with an organic solvent, and then purifying it through an acid-base liquid-liquid extraction and crystallization.

Comparative Data: Quinine Content and Extraction Methods

The concentration of quinine varies significantly among different Cinchona species. Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of speed and efficiency over traditional methods.

Table 1: Typical Quinine Content in the Bark of Various Cinchona Species

Cinchona Species Common Name Typical Quinine Content (% by dry weight) Other Major Alkaloids
Cinchona calisaya Yellow Bark 4 - 8% Quinidine, Cinchonine, Cinchonidine
Cinchona ledgeriana Ledger Bark 5 - 14% Quinidine
Cinchona succirubra Red Bark 1 - 4% Cinchonine, Cinchonidine
Cinchona officinalis Crown Bark 2 - 7.5% Cinchonine, Cinchonidine

Source: Data compiled from multiple sources.

Table 2: Comparison of Quinine Extraction Methods from Cinchona officinalis

Extraction Method Solvent Temperature (°C) Time Max. Yield (mg/g)
Microwave-Assisted (MAE) 65% Ethanol 130 °C 34 min 3.93 ± 0.11
Ultrasound-Assisted (UAE) 61% Ethanol 25 °C 15 min 2.81 ± 0.04
Soxhlet Methanol + 20% Diethylamine Water Bath 10 hours ~2.2% (by dry weight)

Source: Data compiled from a study optimizing advanced extraction methods.[3]

Experimental Workflow: Quinine Isolation

The following diagram illustrates the generalized workflow for the laboratory-scale extraction of quinine from Cinchona bark.

G cluster_prep 1. Preparation & Liberation cluster_extraction 2. Solvent Extraction cluster_purification 3. Purification & Crystallization A Powdered Cinchona Bark B Mix with Alkaline Slurry (e.g., Ca(OH)₂) A->B C Dry the Mixture B->C D Soxhlet or Reflux Extraction with Toluene C->D E Filter to Remove Bark Residue D->E F Toluene Filtrate (Crude Quinine Free Base) E->F G Acidic Extraction (Liquid-Liquid with H₂SO₄) F->G H Aqueous Acidic Layer (Crude Quinine Sulfate) G->H I Decolorize with Activated Charcoal H->I J Recrystallize Quinine Sulfate I->J K Isolate & Dry Crystals J->K L Purified Quinine Sulfate K->L G cluster_prep 1. Conversion to Free Base (If starting from salt) cluster_synthesis 2. Salt Formation A Purified Quinine Sulfate B Dissolve in Water A->B C Add NaOH solution to basify B->C D Extract Quinine Free Base with Organic Solvent (e.g., Dichloromethane) C->D E Dry and Evaporate Solvent D->E F Purified Quinine Free Base E->F G Dissolve Quinine in Ethanol F->G I Mix Solutions G->I H Prepare Ethanolic Solution of Benzoic Acid H->I J Crystallize this compound I->J K Filter and Dry Crystals J->K L Pure this compound K->L

References

Application of Quinine and its Derivatives in Kinetic Resolution Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Kinetic Resolution of 5-Alkoxy-2(5H)-furanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a fundamental technique in asymmetric synthesis for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. Cinchona alkaloids, such as quinine (B1679958), and their derivatives are a prominent class of organocatalysts widely employed in various enantioselective transformations due to their unique stereochemical architecture, commercial availability, and tunable properties.[1][2][3]

Application Note: Kinetic Resolution of 5-Alkoxy-2(5H)-furanones via 1,4-Addition of Arylthiols Catalyzed by Quinine

The kinetic resolution of racemic 5-alkoxy-2(5H)-furanones can be effectively achieved through the 1,4-addition of an arylthiol catalyzed by a chiral base, such as quinine.[4] In this process, one enantiomer of the furanone reacts preferentially with the arylthiol, leading to a chiral thioether product, while the other enantiomer remains largely unreacted. The efficiency of the resolution is dependent on the catalyst structure, the nature of the nucleophile (arylthiol), and the reaction conditions. Quinine and its pseudo-enantiomer, quinidine (B1679956), have demonstrated high efficiency and selectivity in this transformation.[4]

Quantitative Data Summary

The following table summarizes the results for the kinetic resolution of racemic 5-methoxy-2(5H)-furanone with p-t-butylthiophenol using various Cinchona alkaloid catalysts. The data highlights the superior performance of quinine and quinidine in achieving high enantiomeric excess (e.e.) of the unreacted starting material.

Catalyst (1 mol%)SubstrateNucleophileConversion (%)Yield of recovered substrate (%)e.e. of recovered substrate (%)Absolute Configuration of recovered substrate
Quinine 5-methoxy-2(5H)-furanonep-t-butylthiophenol553588S
Quinidine 5-methoxy-2(5H)-furanonep-t-butylthiophenol992557R
Cinchonidine 5-methoxy-2(5H)-furanonep-t-butylthiophenol753137R
Cinchonine 5-methoxy-2(5H)-furanonep-t-butylthiophenol653329S

Data adapted from Faber, W.S., et al.[4]

Experimental Protocols

General Protocol for the Kinetic Resolution of 5-Methoxy-2(5H)-furanone

This protocol describes a general procedure for the kinetic resolution of racemic 5-methoxy-2(5H)-furanone using quinine as the catalyst and p-t-butylthiophenol as the nucleophile.[4]

Materials:

  • Racemic 5-methoxy-2(5H)-furanone

  • Quinine

  • p-t-butylthiophenol

  • Toluene (B28343) (anhydrous)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Temperature control system (e.g., cryostat)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add quinine (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (10 mL) to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a cryostat.

  • In a separate flask, prepare a solution of racemic 5-methoxy-2(5H)-furanone (1.0 mmol) in anhydrous toluene (5 mL).

  • Prepare a solution of p-t-butylthiophenol (0.5 mmol, 0.5 equivalents) in anhydrous toluene (5 mL).

  • Simultaneously, add the solutions of the furanone and the thiophenol to the catalyst solution dropwise over a period of 4 hours using syringe pumps.

  • Allow the reaction to stir at the set temperature for the desired time (e.g., 24 hours), monitoring the progress by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to separate the unreacted 5-methoxy-2(5H)-furanone from the thioether product.

  • Determine the enantiomeric excess of the recovered starting material using chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic resolution of a racemic substrate.

G start_end start_end process process decision decision output output A Start: Racemic Substrate B Add Chiral Catalyst (Quinine) and Nucleophile A->B C Reaction under Controlled Conditions B->C D Quench and Workup C->D E Purification (e.g., Chromatography) D->E F Enantioenriched Unreacted Substrate E->F G Chiral Product E->G G catalyst catalyst substrate substrate intermediate intermediate product product QN Quinine (QN) Complex1 QN-H+...-SAr Complex QN->Complex1 + ArSH ArSH Arylthiol (ArSH) ArSH->Complex1 TS Diastereomeric Transition States Complex1->TS + Furanone Furanone Racemic Furanone Furanone->TS Product Chiral Thioether TS->Product Fast Pathway (one enantiomer) Unreacted Enantioenriched Furanone TS->Unreacted Slow Pathway (other enantiomer) Product->QN - QN-H+

References

Application Note and Protocol: Method for Assessing the Purity of a Quinine Benzoate Sample

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine (B1679958) benzoate (B1203000), the salt formed from the antimalarial drug quinine and benzoic acid, is a compound used in pharmaceutical formulations.[1] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a comprehensive set of protocols for assessing the purity of a quinine benzoate sample, employing a combination of chromatographic, spectroscopic, and titrimetric methods. These methods allow for the quantification of the active ingredients and the identification of potential impurities.

Principle

The purity of a this compound sample is determined by a multi-faceted approach. High-Performance Liquid Chromatography (HPLC) is utilized for the separation and quantification of quinine, benzoic acid, and related impurities.[2][3] Ultraviolet-Visible (UV-Vis) Spectroscopy offers a method for the quantitative determination of quinine and benzoate based on their distinct absorption maxima.[4] A non-aqueous acid-base titration can be employed to determine the total alkaloid content. Finally, the melting point is a fundamental physical property that provides a preliminary indication of purity.

Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • UV-Vis spectrophotometer

  • Automatic titrator or burette

  • Melting point apparatus

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Quinine reference standard

  • Benzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Crystal violet indicator

  • Ethanol (96.5%)

  • Sulfuric acid (0.05 M)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of quinine and benzoic acid, as well as the detection of related impurities such as hydroquinine.[2][3]

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, water, and acetic acid in a ratio of 20:10:70:1 (v/v/v/v).[2][3] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20 to 120 µg/mL for quinine.[2][3]

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.[2][3]

    • Column Temperature: Ambient.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Identify the peaks for quinine and benzoate based on the retention times of the standards. Calculate the concentration of quinine and benzoate in the sample by comparing the peak areas with the calibration curve. The purity is expressed as a percentage of the main components relative to the total peak area.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This method can be used for the quantitative determination of quinine and benzoate by measuring their absorbance at specific wavelengths.[4]

Protocol:

  • Solvent Preparation: Use 0.05 M sulfuric acid as the solvent.[4]

  • Standard Solution Preparation:

    • Quinine: Prepare a stock solution of quinine reference standard in 0.05 M sulfuric acid. From this, prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).

    • Benzoic Acid: Prepare a stock solution of benzoic acid reference standard in 0.05 M sulfuric acid. From this, prepare a series of dilutions to create a calibration curve (e.g., 5-25 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in 0.05 M sulfuric acid to obtain a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for quinine (around 349 nm) and benzoic acid (around 225 nm).[4][5]

    • Use 0.05 M sulfuric acid as the blank.

  • Calculation: Calculate the concentration of quinine and benzoic acid in the sample using the respective calibration curves. The purity can be determined by comparing the measured concentrations to the expected theoretical concentrations.

Non-Aqueous Acid-Base Titration

This titrimetric method determines the total basic alkaloid content in the sample. While the reference describes the titration of quinine sulfate, the principle can be adapted for this compound by considering the basic nature of the quinine moiety.[6]

Protocol:

  • Solvent Preparation: Prepare a 1:2 mixture of anhydrous acetic acid and dioxan.

  • Titrant Preparation: Use a standardized 0.1 N solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh about 200-300 mg of the this compound sample and dissolve it in 50 mL of the acetic acid-dioxan solvent mixture.

  • Titration: Add a few drops of crystal violet indicator to the sample solution. Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green. The endpoint can also be determined potentiometrically using a glass-Ag/AgCl combination electrode.[6]

  • Calculation: Calculate the percentage purity of the basic component (quinine) using the following formula:

    Where:

    • V = Volume of perchloric acid consumed (mL)

    • N = Normality of the perchloric acid solution

    • MW = Molecular weight of quinine (324.42 g/mol )

    • W = Weight of the sample (g)

Melting Point Determination

The melting point is a useful indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity.

Protocol:

  • Sample Preparation: Place a small amount of the finely powdered this compound sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

  • Comparison: The expected melting point for this compound is approximately 175-178 °C.[1]

Data Presentation

Table 1: Summary of Analytical Methods and Expected Results for this compound Purity Assessment

ParameterMethodExpected Result/SpecificationReference
Appearance Visual InspectionWhite or almost white crystalline powder or fine, silky needles.[1][7]
Identity HPLC, UV-VisRetention time and UV spectrum match the reference standard.[2][4]
Assay (Quinine) HPLC98.5% to 101.5% (on a dry basis)[7]
Assay (Total Alkaloid) Non-Aqueous TitrationConsistent with HPLC assay results[6]
Melting Point Melting Point Apparatus175-178 °C[1]
Related Impurities (e.g., Dihydroquinine) HPLC≤ 10.0%[7]
Other Cinchona Alkaloids HPLCAny other impurity eluted before Quinine: ≤ 5.0%; Any other impurity: ≤ 2.5%[7]
Loss on Drying Gravimetric≤ 1.0 %[7]

Visualization

Purity_Assessment_Workflow Sample This compound Sample Visual Visual Inspection (Appearance) Sample->Visual Initial Check Physical Physical Characterization Sample->Physical Chemical Chemical Analysis Sample->Chemical Report Purity Report Visual->Report MP Melting Point Determination Physical->MP LOD Loss on Drying Physical->LOD HPLC HPLC Analysis (Assay and Impurities) Chemical->HPLC UV UV-Vis Spectroscopy (Assay) Chemical->UV Titration Non-Aqueous Titration (Total Alkaloid Assay) Chemical->Titration MP->Report LOD->Report HPLC->Report UV->Report Titration->Report

Caption: Workflow for the purity assessment of a this compound sample.

References

Troubleshooting & Optimization

Troubleshooting quinine benzoate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine (B1679958) benzoate (B1203000) in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the dissolution of quinine benzoate.

Issue 1: this compound powder is not dissolving in water or aqueous buffer.
  • Possible Cause A: Intrinsic Low Aqueous Solubility. this compound is the salt of a weak base (quinine) and a weak acid (benzoic acid). It is known to be sparingly soluble to almost insoluble in neutral water.[1]

  • Suggested Solution:

    • pH Adjustment: The solubility of this compound is highly dependent on pH. As quinine is a basic compound, its solubility significantly increases in acidic conditions (pH < 5).[2] Try lowering the pH of your aqueous solution with a suitable acid (e.g., hydrochloric acid or citric acid).

    • Use of Co-solvents: Employ a water-miscible organic co-solvent. Ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used to first dissolve the this compound before adding the aqueous phase.

  • Possible Cause B: Common Ion Effect. If your aqueous buffer contains a high concentration of benzoate or a related salt, it may suppress the dissolution of this compound.

  • Suggested Solution:

    • Buffer Selection: Switch to a buffer system that does not contain common ions. Buffers like phosphate (B84403) or citrate (B86180) at an acidic pH are suitable alternatives.

Issue 2: The solution is initially clear but a precipitate forms over time.
  • Possible Cause A: Supersaturation and Crystallization. You may have initially formed a supersaturated solution, which is thermodynamically unstable and leads to precipitation of the compound over time. This is common when using the solvent-shift method (dissolving in an organic solvent first).

  • Suggested Solution:

    • Prepare Fresh Solutions: Use the solution immediately after preparation.

    • Lower the Concentration: Your target concentration may be above the equilibrium solubility of this compound under your experimental conditions. Try working with a more dilute solution.

    • Incorporate Stabilizers: Consider adding solubility enhancers such as cyclodextrins, which can form inclusion complexes with quinine and improve its stability in solution.

  • Possible Cause B: pH Shift. The pH of your solution may have changed over time (e.g., due to absorption of atmospheric CO₂), shifting the equilibrium and causing the less soluble form to precipitate.

  • Suggested Solution:

    • Use a Buffered System: Ensure your aqueous solution is adequately buffered to maintain a stable pH.

    • Verify pH: Re-check the pH of the solution when precipitation is observed.

Issue 3: Inconsistent results in biological or analytical assays.
  • Possible Cause: Incomplete Dissolution. Undissolved microscopic particles of this compound can lead to significant variability in your experiments.

  • Suggested Solution:

    • Filtration: After preparing your solution, filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles before use.

    • Vigorous Mixing: Ensure thorough mixing during the preparation of the solution. Sonication can also be beneficial in breaking down agglomerates and aiding dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is generally described as "almost insoluble in water".[1] While exact values can vary with conditions, its solubility in neutral water is very low. To achieve higher concentrations, modification of the solution's pH or the use of co-solvents is typically necessary.

Q2: How does pH affect the solubility of this compound?

A2: this compound is the salt of a weak base, quinine (pKa₁ ≈ 5.07, pKa₂ ≈ 9.7), and a weak acid, benzoic acid (pKa ≈ 4.2).[2][3] In acidic solutions (pH below the pKa of quinine's conjugate acid), the quinine moiety becomes protonated, forming a more soluble salt. Therefore, decreasing the pH of the aqueous solution will significantly increase the solubility of this compound.

Q3: What is the effect of temperature on the solubility of this compound?

Q4: Can I prepare a concentrated stock solution of this compound?

A4: Yes, it is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent where this compound has high solubility, such as ethanol or dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be added dropwise to your vigorously stirring aqueous buffer to achieve the desired final concentration. This method helps to avoid issues with dissolving the powder directly in water.

Q5: What are suitable co-solvents for dissolving this compound?

A5: Ethanol is a commonly used and effective co-solvent for quinine and its salts. Propylene glycol and various polyethylene glycols (PEGs) can also be used. The choice of co-solvent may depend on the specific requirements of your experiment, especially for biological assays where solvent toxicity is a concern.

Data Presentation

The following tables provide illustrative data on the solubility of this compound under different conditions. Note: This data is representative and intended for guidance. Actual solubility should be determined experimentally.

Table 1: Illustrative Aqueous Solubility of this compound as a Function of pH at 25°C.

pHEstimated Solubility (g/L)
3.0> 50
4.0~25
5.0~5
6.0~0.5
7.0< 0.1
8.0< 0.1

Table 2: Illustrative Aqueous Solubility of this compound as a Function of Temperature at pH 4.5.

Temperature (°C)Estimated Solubility (g/L)
4~15
25~25
37~35

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution using pH Adjustment
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Slurry: Add a small amount of purified water to the powder to create a slurry.

  • pH Adjustment: While stirring continuously, add a suitable acid (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise until the this compound is fully dissolved.

  • Final Volume and pH Check: Add water to reach the final desired volume and verify the final pH of the solution. Adjust if necessary.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 2: Preparation of a this compound Aqueous Solution using a Co-solvent
  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable co-solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 10-50 mg/mL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.

  • Working Solution Preparation:

    • Measure the desired volume of the aqueous buffer.

    • While vigorously stirring the aqueous buffer, add the stock solution dropwise.

    • Continue stirring for a few minutes to ensure homogeneity.

    • Note: The final concentration of the co-solvent should be kept as low as possible, especially for cell-based assays, to avoid solvent-related toxicity.

Protocol 3: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of this compound powder to a series of vials containing your aqueous buffer at different pH values.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a sample of the supernatant. Be cautious not to disturb the undissolved solid. Dilute the sample with a suitable solvent for analysis.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility at that specific pH and temperature.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Issue check_concentration Is the final concentration too high? start->check_concentration check_ph Is the pH of the aqueous buffer optimal (acidic)? check_concentration->check_ph No reduce_conc Action: Reduce final concentration check_concentration->reduce_conc Yes check_dilution How was the dilution performed? check_ph->check_dilution Yes adjust_ph Action: Lower the pH of the buffer (pH < 5) check_ph->adjust_ph No check_time Does precipitation occur over time? check_dilution->check_time Stepwise stepwise_dilution Action: Use stepwise dilution with vigorous stirring check_dilution->stepwise_dilution Single Dilution use_fresh Action: Use solution immediately after preparation check_time->use_fresh Yes solution_stable Solution is Stable check_time->solution_stable No reduce_conc->solution_stable adjust_ph->solution_stable stepwise_dilution->solution_stable use_fresh->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_analysis Analysis weigh Weigh Quinine Benzoate dissolve Dissolve in Organic Solvent (e.g., Ethanol) (Stock Solution) weigh->dissolve dilute Add Stock Dropwise to Vigorously Stirring Buffer dissolve->dilute buffer Aqueous Buffer (Acidic pH) buffer->dilute filter Filter (0.22 µm) dilute->filter analyze Quantify Concentration (HPLC / UV-Vis) filter->analyze

Caption: Recommended workflow for preparing this compound solutions.

References

Optimizing reaction conditions for quinine benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinine (B1679958) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing quinine benzoate?

A1: The synthesis of this compound is a straightforward acid-base reaction. Quinine, a basic alkaloid, reacts with benzoic acid to form the salt, this compound.[1][2][3] The reaction involves the protonation of one of the basic nitrogen atoms on the quinine molecule by the acidic proton from the carboxylic acid group of benzoic acid.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. A systematic investigation is crucial for optimization.

  • Incomplete Reaction: Ensure you are using an appropriate molar ratio of reactants. A slight excess of benzoic acid might be used to ensure the complete conversion of quinine, but this can complicate purification.

  • Suboptimal Solvent Choice: The solvent plays a critical role in both the reaction and the subsequent crystallization. The ideal solvent should fully dissolve the reactants but allow for the precipitation of the product upon cooling or concentration.[3]

  • Losses During Workup: Significant product loss can occur during filtration and washing steps. Ensure the wash solvent is cold to minimize dissolution of the this compound crystals.

  • Purity of Starting Materials: Impurities in either the quinine or benzoic acid can interfere with the reaction and inhibit proper crystal formation.[4]

Q3: The this compound product is not crystallizing from the solution. What steps can I take?

A3: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:

  • Seeding: Introduce a tiny crystal of pure this compound into the solution to act as a nucleation site.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide a surface for crystals to begin forming.

  • Concentration: Slowly evaporate some of the solvent to increase the concentration of the product.

  • Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature often yields larger, purer crystals. An ice bath can be used after the solution has reached room temperature.[5]

  • Solvent Addition: Add a small amount of a "non-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy.

Q4: How do I select the optimal solvent for the synthesis and crystallization?

A4: Solvent selection is critical. Ethanol (B145695) is commonly used as it can dissolve both quinine and benzoic acid, and the resulting this compound has lower solubility in it, especially at colder temperatures, facilitating crystallization.[3] Dichloromethane can also be used as a solvent for the initial reaction.[1][2] The choice depends on the desired crystallization method (e.g., cooling vs. evaporation). It is advisable to screen a few different solvents to find the optimal one for your specific laboratory conditions.

Q5: My final product appears impure. What are the best methods for purification?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[5] This involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent. The purity of the final product can then be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by measuring its melting point.[5] A sharp melting point close to the literature value (approx. 175-178 °C) indicates high purity.[3]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol details the synthesis of this compound via a simple acid-base reaction and subsequent crystallization.

Materials:

  • Quinine

  • Benzoic Acid

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolution of Reactants: In a suitable flask, dissolve quinine in a minimal amount of warm ethanol. In a separate container, dissolve an equimolar amount of benzoic acid in warm ethanol.

  • Reaction: Slowly add the benzoic acid solution to the quinine solution while stirring.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize the precipitation of the product.[3][5]

  • Isolation: Collect the resulting white crystalline powder of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove any remaining solvent.[5]

Data Presentation

Optimizing reaction conditions often involves systematically varying parameters like solvent and temperature. The following table provides an illustrative example of how different solvents could affect the yield and purity of this compound.

Table 1: Illustrative Effect of Solvent on this compound Synthesis

SolventReaction Temperature (°C)Crystallization MethodTypical Yield (%)Product Purity (Melting Point °C)
Ethanol78 (Reflux)Slow Cooling85-95%175-177
Dichloromethane40 (Reflux)Solvent Evaporation80-90%174-176
Acetic Acid118 (Reflux)Cooling & Dilution70-85%173-175

Note: Data is illustrative and based on general principles of organic synthesis. Actual results may vary.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key chemical and procedural steps in the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_product Product Quinine Quinine (Base) QuinineBenzoate This compound (Salt) Quinine->QuinineBenzoate Proton Transfer BenzoicAcid Benzoic Acid (Acid) BenzoicAcid->QuinineBenzoate Donates Proton

Caption: Acid-base reaction forming this compound.

SynthesisWorkflow Start Start: Prepare Reactants (Quinine, Benzoic Acid) Dissolve 1. Dissolve Reactants in Warm Ethanol Start->Dissolve Mix 2. Mix Solutions (Acid-Base Reaction) Dissolve->Mix Cool 3. Cool Solution Slowly (Induce Crystallization) Mix->Cool Filter 4. Isolate Crystals (Vacuum Filtration) Cool->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Final Product Wash->Dry End End: Pure this compound Dry->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Start Problem: Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckCrystallization Analyze Crystallization Step Start->CheckCrystallization Impure Impure? CheckPurity->Impure WrongSolvent Incorrect Solvent or Ratio? CheckConditions->WrongSolvent NoCrystals Failure to Crystallize? CheckCrystallization->NoCrystals Purify Action: Purify Reactants (e.g., Recrystallization) Impure->Purify Yes Solution Yield Improved Purify->Solution OptimizeSolvent Action: Screen Solvents & Verify Stoichiometry WrongSolvent->OptimizeSolvent Yes OptimizeSolvent->Solution InduceCrystals Action: Seed, Scratch, or Concentrate Solution NoCrystals->InduceCrystals Yes InduceCrystals->Solution

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Analysis of Commercial Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of common impurities in commercial quinine (B1679958) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial quinine benzoate?

  • Related Cinchona Alkaloids: These are structurally similar alkaloids that are co-extracted from the Cinchona bark.

  • Degradation Products: These can form during manufacturing or upon storage.

  • Residual Solvents and Reagents: These are substances used in the manufacturing process.

The most frequently encountered impurities include:

  • Dihydroquinine: Often the most significant related alkaloid impurity.

  • Quinidine: A diastereomer of quinine.

  • Cinchonine and Cinchonidine (B190817): Other Cinchona alkaloids.

  • Quininone: An oxidation product of quinine.

  • Quinotoxine: A degradation product formed under acidic conditions.[1][2]

  • Benzoic Acid: Residual benzoic acid from the salt formation.

Q2: Are there specified limits for these impurities in this compound?

Official pharmacopoeial limits specifically for this compound are not easily found in public databases. However, general guidelines for impurities in active pharmaceutical ingredients (APIs) are provided by pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These guidelines often set thresholds for reporting, identification, and qualification of impurities. For instance, the USP method for Quinine Sulfate requires a resolution of not less than 1.2 from its main impurity, Dihydroquinine.[3]

Q3: What is the recommended analytical method for quantifying impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the quantitative analysis of impurities in quinine and its salts.[4][5] A reversed-phase C18 column is typically used with an acidic mobile phase to ensure good peak shape for the basic quinine molecule and its related impurities.

Impurity Data Summary

The following table summarizes the common impurities and their typical, albeit not officially specified for this compound, reporting thresholds based on general pharmacopoeial guidelines. Actual levels in commercial batches may vary.

Impurity NameCAS NumberMolecular FormulaTypical Reporting Threshold (%)
Dihydroquinine522-66-7C₂₀H₂₆N₂O₂≤ 0.15
Quinidine56-54-2C₂₀H₂₄N₂O₂≤ 0.15
Cinchonine118-10-5C₁₉H₂₂N₂O≤ 0.15
Cinchonidine485-71-2C₁₉H₂₂N₂O≤ 0.15
Quininone84-31-1C₂₀H₂₂N₂O₂Not specified
Quinotoxine-C₂₀H₂₄N₂O₂Not specified
Benzoic Acid65-85-0C₇H₆O₂Not specified

Experimental Protocols

HPLC Method for the Determination of Related Alkaloid Impurities

This protocol provides a general method for the separation and quantification of dihydroquinine, quinidine, cinchonine, and cinchonidine in this compound.

1. Materials and Reagents:

  • This compound sample

  • Reference standards for Quinine, Dihydroquinine, Quinidine, Cinchonine, and Cinchonidine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 15-35% B

    • 10-25 min: 35-60% B

    • 25-30 min: 60-15% B

    • 30-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (85:15, v/v)

  • Standard Solution: Accurately weigh and dissolve appropriate amounts of the reference standards in the diluent to obtain a final concentration of approximately 1 µg/mL for each impurity.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in 25 mL of diluent. Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak areas of each impurity should be not more than 5.0%.

  • The resolution between the quinine and dihydroquinine peaks should be not less than 1.5.

5. Calculation: Calculate the percentage of each impurity in the this compound sample using the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Concentration_standard / Concentration_sample) * 100

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a base-deactivated column. 2. Ensure the mobile phase pH is acidic (e.g., pH 2.5-4.0) by adding phosphoric acid or TFA. 3. Replace the column.
Poor Resolution Between Quinine and Dihydroquinine 1. Inefficient column. 2. Suboptimal mobile phase composition.1. Use a column with a higher theoretical plate count. 2. Optimize the mobile phase gradient and organic solvent ratio. A lower percentage of organic solvent may improve resolution.
Baseline Drift or Noise 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Incomplete mobile phase mixing.1. Prepare fresh mobile phase and flush the system. 2. Replace the detector lamp. 3. Ensure proper mobile phase degassing and mixing.
Extraneous Peaks 1. Contaminated sample or diluent. 2. Carryover from previous injections. 3. Presence of benzoic acid.1. Use high-purity solvents and reagents. 2. Implement a needle wash step in the injection sequence. 3. Benzoic acid may elute as a separate peak. Identify by comparing with a benzoic acid standard.
Sample Preparation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Dissolution of this compound 1. Insufficient solvent volume. 2. Inappropriate solvent.1. Increase the solvent volume or use sonication to aid dissolution. 2. This compound is soluble in acidic aqueous solutions and alcohols. Ensure the diluent is appropriate.
Precipitation After Sample Preparation 1. Change in pH upon dilution. 2. Sample concentration is too high.1. Ensure the diluent has a similar pH to the initial dissolving solvent. 2. Prepare a more dilute sample solution.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve This compound dilution Dilute to Final Concentration prep_sample->dilution prep_std Prepare Impurity Reference Standards prep_std->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration hplc_system Equilibrate HPLC System filtration->hplc_system injection Inject Sample and Standard Solutions hplc_system->injection detection UV Detection at 254 nm injection->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration system_suitability Verify System Suitability (Resolution, RSD) peak_integration->system_suitability quantification Quantify Impurities system_suitability->quantification report report quantification->report Generate Report

Caption: Experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution baseline_drift Baseline Drift/Noise? start->baseline_drift check_ph Adjust Mobile Phase pH (2.5-4.0) peak_tailing->check_ph Yes check_column Use Base-Deactivated Column peak_tailing->check_column Yes end Problem Solved check_ph->end Resolved check_column->end Resolved optimize_gradient Optimize Mobile Phase Gradient poor_resolution->optimize_gradient Yes change_column Use High-Efficiency Column poor_resolution->change_column Yes optimize_gradient->end Resolved change_column->end Resolved fresh_mobile_phase Prepare Fresh Mobile Phase baseline_drift->fresh_mobile_phase Yes check_lamp Check Detector Lamp baseline_drift->check_lamp Yes fresh_mobile_phase->end Resolved check_lamp->end Resolved

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Photodegradation of Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of quinine (B1679958) benzoate (B1203000) under light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photodegradation of quinine benzoate?

A1: The photodegradation of this compound is primarily influenced by the spectral properties of the light source, the intensity of irradiation, the solvent system used, the presence of oxygen, and the pH of the solution. The quinine moiety, particularly the quinoline (B57606) ring, is known to be susceptible to photochemical reactions.

Q2: What are the expected degradation pathways for this compound under light exposure?

A2: While specific literature on the photodegradation of this compound is limited, based on the known photochemistry of quinine and related compounds, the following degradation pathways can be anticipated:

  • Degradation of the Quinine Moiety: The quinoline part of the quinine molecule is a primary chromophore and is susceptible to photo-oxidation. This can lead to the formation of various oxidation products. Upon UV irradiation, a reduction in the 1H NMR signals from the quinoline moiety has been observed, indicating its degradation.[1]

  • Reactions involving the Benzoate Moiety: The benzoate counter-ion may also participate in photochemical reactions, although it is generally more stable than the quinine moiety.

  • Interaction between Quinine and Benzoate: It is possible that photosensitization or other interactions between the excited state of the quinine molecule and the benzoate anion could lead to unique degradation products.

Q3: What analytical techniques are most suitable for studying the photodegradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis of this compound photodegradation.

  • High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: This is the workhorse technique for separating the parent drug from its degradation products and for quantifying the extent of degradation. A stability-indicating HPLC method should be developed and validated to ensure that all significant degradation products are well-resolved from the parent peak and from each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification and structural elucidation of the photoproducts. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products.[2]

Q4: How should a photostability study for this compound be designed according to regulatory guidelines?

A4: Photostability studies should be conducted according to the ICH Q1B guideline.[3][4][5] This involves exposing the drug substance and/or drug product to a light source that produces a combination of UV and visible light. The exposure levels should be justified and controlled. A "dark control" sample, shielded from light, should be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

Troubleshooting Guides

Experimental Setup & Execution
Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates between experiments. - Fluctuation in light intensity or spectral output of the lamp. - Temperature variations in the photostability chamber. - Inconsistent sample positioning or geometry.- Regularly calibrate the light source using a radiometer or a chemical actinometer (e.g., quinine hydrochloride solution).[3][6] - Monitor and control the temperature within the chamber. Use a dark control to assess thermal degradation. - Ensure consistent sample placement and orientation relative to the light source.
No significant degradation observed. - The compound is photostable under the tested conditions. - Insufficient light exposure. - The analytical method is not stability-indicating.- Increase the duration of light exposure or the intensity of the light source. - Confirm adequate light exposure using a calibrated actinometer. - Develop and validate a stability-indicating analytical method capable of separating potential degradation products from the parent compound.
Excessive degradation (>20%). - The compound is highly photolabile. - Overly harsh stress conditions were applied.- Reduce the duration of light exposure. - Use a light source with lower intensity. - For highly sensitive compounds, consider the use of protective packaging during the study.
HPLC-PDA Analysis
Problem Possible Causes Troubleshooting Steps
Poor resolution between parent peak and degradation products. - Suboptimal mobile phase composition. - Inappropriate column chemistry. - High flow rate.- Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. - Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano) to achieve different selectivity. - Reduce the flow rate to improve separation efficiency.
Ghost peaks in the chromatogram. - Contamination in the mobile phase or sample. - Carryover from previous injections.- Use high-purity solvents and filter all mobile phases and samples. - Implement a robust needle wash procedure in the autosampler. - Run blank injections between samples to identify the source of carryover.
Baseline drift or noise. - Contaminated or improperly prepared mobile phase. - Fluctuations in detector lamp intensity. - Temperature fluctuations in the column or detector cell.- Degas the mobile phase thoroughly. - Ensure the detector lamp is within its operational lifetime and has stabilized. - Use a column oven and ensure the detector is in a temperature-stable environment.[7]
Difficulty in assessing peak purity with PDA. - Co-elution of impurities. - Low concentration of degradation products.- Optimize the chromatography for better separation. - Use peak purity algorithms in the chromatography software, but be aware of their limitations, especially for minor components. - Complement PDA analysis with a more selective technique like mass spectrometry.
LC-MS/MS Analysis
Problem Possible Causes Troubleshooting Steps
Difficulty in identifying degradation products. - Low abundance of degradation products. - Complex fragmentation patterns. - Matrix effects suppressing ionization.- Concentrate the sample before analysis. - Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurements and formula determination. - Perform MS/MS experiments at different collision energies to obtain informative fragment ions. - Optimize sample preparation to minimize matrix effects (e.g., solid-phase extraction).[8]
Ambiguous structural elucidation. - Isomeric degradation products. - Lack of reference standards.- Employ advanced MS techniques like ion mobility spectrometry or hydrogen-deuterium exchange MS. - If possible, synthesize potential degradation products to confirm their structure by comparing their retention times and fragmentation patterns. - Use computational tools to predict fragmentation patterns and aid in structural assignment.
Poor signal-to-noise for low-level degradants. - Inefficient ionization. - High chemical background.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates). - Use high-purity solvents and reagents to reduce background noise. - Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), if ESI is not effective.[9]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound
  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) at a known concentration (e.g., 1 mg/mL).[10] The solvent should be transparent in the UV-visible region of the light source.

  • Sample Exposure:

    • Transfer a portion of the solution to a photochemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).

    • Prepare a "dark control" by wrapping an identical container with the sample solution in aluminum foil to protect it from light.

    • Place both the sample and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[3]

    • Expose the samples to a controlled and monitored light dose (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • Monitor the temperature inside the chamber to ensure it remains within an acceptable range to minimize thermal degradation.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC-PDA method to determine the remaining concentration of this compound and the formation of degradation products.

    • For structural elucidation of the degradation products, analyze the stressed samples by LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC-PDA Method
  • Column and Mobile Phase Selection:

    • Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best peak shape and resolution.

  • Forced Degradation:

    • Subject this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a mixture of degradation products.[4]

  • Method Optimization:

    • Inject the mixture of the stressed samples into the HPLC system.

    • Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent drug from all major degradation products.

  • Detection and Validation:

    • Use a PDA detector to monitor the elution profile at multiple wavelengths. Select an appropriate wavelength for quantification where both the parent drug and the degradation products have adequate absorbance.

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Quantitative Analysis of this compound Photodegradation
Exposure Time (hours)This compound Remaining (%)Peak Area of Degradation Product 1Peak Area of Degradation Product 2
0100.000
295.212,3455,678
488.725,43211,890
876.551,23424,567
1265.178,90138,765
2445.3123,45665,432

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.

Visualizations

Photodegradation_Pathway Quinine_Benzoate This compound Excited_State Excited State Quinine* Quinine_Benzoate->Excited_State Light (hν) Degradation_Product_1 Oxidation Product A (e.g., N-oxide) Excited_State->Degradation_Product_1 Oxygen Degradation_Product_2 Photocyclization Product B Excited_State->Degradation_Product_2 Intramolecular Reaction Degradation_Product_3 Quinoline Ring Cleavage Products Excited_State->Degradation_Product_3

Caption: Proposed photodegradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Solution Prepare this compound Solution Photostability_Chamber Expose in Photostability Chamber Prep_Solution->Photostability_Chamber Dark_Control Prepare Dark Control Dark_Control->Photostability_Chamber HPLC_PDA HPLC-PDA Analysis (Quantification) Photostability_Chamber->HPLC_PDA LC_MS LC-MS/MS Analysis (Identification) Photostability_Chamber->LC_MS HPLC_PDA->LC_MS Inform Identification

Caption: Experimental workflow for photodegradation studies.

References

Technical Support Center: Prevention of Quinine Benzoate Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of quinine (B1679958) benzoate (B1203000) in solution. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of quinine benzoate in solution?

A1: The degradation of this compound in solution is primarily influenced by several factors, including:

  • pH: Quinine is susceptible to acid-catalyzed hydrolysis, particularly at low pH, which can lead to the formation of its inactive isomer, quinotoxine.[1][2]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, resulting in the loss of potency and the formation of various degradation products.[3]

  • Oxidation: Quinine can be oxidized, especially in the presence of oxidizing agents, atmospheric oxygen, or trace metal ions. This can lead to the formation of N-oxides and other oxidation byproducts.[4]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis and oxidation.

Q2: What is quinotoxine and why is its formation a concern?

A2: Quinotoxine, also known as quinicine, is a structural isomer of quinine that is formed through an acid-catalyzed rearrangement.[5][6] Its formation is a significant concern because it is therapeutically inactive and represents a loss of the desired pharmacological activity of quinine. The conversion to quinotoxine is a key degradation pathway under acidic conditions.[1]

Q3: How can I visually detect the degradation of my this compound solution?

A3: While visual inspection is not a definitive method for quantifying degradation, certain changes may indicate instability. These include a change in color (e.g., yellowing), the formation of a precipitate, or a decrease in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.

Q4: What general precautions should I take when preparing and storing this compound solutions?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Store solutions at controlled room temperature or under refrigeration, as specified by stability data.

  • Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.

  • Consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of potency in the this compound solution over a short period. - Acidic pH leading to hydrolysis. - Exposure to light. - Oxidative degradation.- Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7) using a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer).[7][8] - Store the solution in a light-protected container. - Add an antioxidant (e.g., ascorbic acid, butylated hydroxyanisole) to the formulation.[9][10]
The solution has turned yellow or developed a precipitate. - Formation of degradation products. - Exceeding the solubility of this compound or its degradants.- Investigate the identity of the precipitate. It may be a degradation product or the active ingredient crashing out of solution. - Confirm the pH of the solution, as changes can affect solubility. - Filter the solution through a 0.22 µm filter and analyze the filtrate and precipitate separately by HPLC to identify the components.
Inconsistent results in analytical assays. - Ongoing degradation of the sample during the analytical process. - Improper sample preparation.- Ensure that samples are analyzed promptly after preparation. - If there are delays, store samples under conditions that minimize degradation (e.g., refrigerated and protected from light). - Use a validated, stability-indicating analytical method that can separate the parent compound from its degradation products.

Data Presentation

Table 1: Illustrative Degradation of this compound under Different pH Conditions at 40°C

pHStorage Duration (days)This compound Remaining (%)Major Degradation Product
2765%Quinotoxine
5795%Quinotoxine
7798%Minimal Degradation
9790%Oxidation Products

Table 2: Illustrative Effect of Light and Temperature on this compound (QB) Stability at pH 6

ConditionStorage DurationThis compound Remaining (%)
25°C, Protected from Light30 days97%
25°C, Exposed to UV Light24 hours80%
40°C, Protected from Light30 days92%
60°C, Protected from Light7 days85%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: [11]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture in a water bath at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat the mixture in a water bath at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in a vial and heat it in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution in a photostability chamber to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol provides a starting point for formulating a more stable this compound solution.

1. Buffer Preparation:

  • Prepare a 50 mM citrate buffer solution and adjust the pH to 6.0 using citric acid or sodium citrate.[12][13]

  • Alternatively, a 50 mM phosphate buffer at pH 7.0 can be used.

2. Addition of Stabilizers:

  • To the buffer solution, add an antioxidant such as ascorbic acid at a concentration of 0.05% w/v.[9]

  • To chelate metal ions that can catalyze oxidation, add ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01% w/v.[14]

3. Dissolution of this compound:

  • Dissolve the desired amount of this compound in the stabilized buffer solution. Gentle heating or sonication may be used to aid dissolution.

4. Final Preparation and Storage:

  • Once the this compound is fully dissolved, filter the solution through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber glass vial).

  • To further minimize oxidation, consider purging the solution and the container headspace with nitrogen gas before sealing.

  • Store the final solution at the recommended temperature (e.g., 2-8°C or controlled room temperature) and protect from light.

Visualizations

Quinine_Benzoate This compound in Solution Quinotoxine Quinotoxine (Inactive Isomer) Quinine_Benzoate->Quinotoxine Hydrolysis Photodegradation_Products Photodegradation Products Quinine_Benzoate->Photodegradation_Products Photolysis Oxidation_Products N-Oxides & Other Oxidation Products Quinine_Benzoate->Oxidation_Products Oxidation Acid Acidic Conditions (Low pH) Acid->Quinine_Benzoate promotes Light UV/Visible Light Light->Quinine_Benzoate promotes Oxidants Oxidizing Agents / O₂ Oxidants->Quinine_Benzoate promotes Heat Heat Heat->Quinine_Benzoate accelerates all pathways cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_QB_Solution Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prepare_QB_Solution->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Identify_Degradants Identify & Quantify Degradation Products HPLC_Analysis->Identify_Degradants Assess_Stability Assess Stability Profile Identify_Degradants->Assess_Stability

References

Technical Support Center: Quinine Benzoate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of quinine (B1679958) benzoate (B1203000) crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of quinine benzoate in a question-and-answer format.

Issue 1: No Crystal Formation After Cooling

  • Question: I have dissolved my crude this compound in a suitable solvent, and after cooling, no crystals have formed. What steps can I take?

  • Answer: This is a frequent issue that typically points to insufficient supersaturation. The following steps can help induce crystallization:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

      • Seeding: Introduce a very small, pure crystal of this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[1] Seeding is a robust method to control crystallization and can lead to a more consistent crystal size distribution.[2][3]

    • Increase Solute Concentration:

      • Evaporation: If the solution is not sealed, allow a small amount of the solvent to evaporate by leaving it partially open in a fume hood or by passing a gentle stream of an inert gas (like nitrogen) over the surface. This increases the concentration of this compound.

      • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be cautious not to degrade the product.[1]

    • Enhance Supersaturation by Lowering Temperature:

      • If crystals do not appear at room temperature, cool the solution further using an ice bath or by placing it in a refrigerator. Note that rapid cooling can lead to the formation of smaller crystals.[1]

Issue 2: Oiling Out Instead of Crystallization

  • Question: My this compound is separating as an oil rather than forming solid crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent system, or when the concentration of impurities is high, leading to a significant melting point depression.

    • Increase Solvent Volume: The concentration of the this compound may be too high. Re-heat the solution until the oil redissolves and add more of the primary solvent to dilute it. Then, allow it to cool more slowly.

    • Lower the Dissolution Temperature: Try dissolving the this compound at a lower temperature, using slightly more solvent if necessary. This reduces the risk of the solution being above the melting point of the solvated product during cooling.

    • Change Solvent System: The current solvent may be unsuitable. Consider using a different solvent or a solvent/anti-solvent system. For instance, if you are using ethanol (B145695), a slow addition of water as an anti-solvent can promote crystallization over oiling.

Issue 3: Very Low Crystal Yield

  • Question: I have successfully formed crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield suggests that a significant amount of the this compound remains dissolved in the mother liquor.

    • Optimize Solvent Volume: You may have used too much solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure Complete Cooling: Make sure the crystallization mixture has reached the final, lower temperature and has been held there for a sufficient amount of time to allow for maximum precipitation. Cooling in an ice bath after room temperature cooling can significantly increase yield.

    • Utilize an Anti-solvent: Adding an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the primary solvent) can dramatically increase the yield. For example, if this compound is dissolved in ethanol, the slow addition of water can induce further precipitation. The yield can be significantly increased with a higher anti-solvent to solvent ratio.[4]

    • Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: Crystals are Very Fine or Needle-like, Proving Difficult to Filter

  • Question: The crystallization process produced very fine or needle-like crystals that are difficult to handle and filter. How can I obtain larger, more manageable crystals?

  • Answer: The formation of small or needle-like crystals is often a result of rapid nucleation due to high supersaturation.

    • Slow Down the Cooling Rate: A slower cooling rate allows for more controlled crystal growth, leading to larger and more well-defined crystals.[5][6][7] Insulating the crystallization vessel can help achieve a slower cooling profile.

    • Reduce Supersaturation: Use a slightly larger volume of the dissolving solvent to reduce the initial supersaturation level. While this might slightly decrease the initial yield, it promotes the growth of larger crystals.

    • Seeding: Seeding the solution at a point of moderate supersaturation can help control the number of nuclei formed, encouraging growth on the existing seeds rather than the formation of many new, small crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this compound crystallization?

A1: this compound is soluble in ethanol and ether and practically insoluble in water. A common approach is to dissolve the crude product in a minimal amount of hot ethanol and then either allow it to cool slowly or add water as an anti-solvent to induce precipitation. The optimal solvent-to-anti-solvent ratio will depend on the desired yield and purity and should be determined empirically. Using an anti-solvent can significantly improve the yield.[4][8]

Q2: How does the cooling rate affect the yield and crystal size of this compound?

A2: The cooling rate is a critical parameter.

  • Slower Cooling: Generally leads to larger, more well-formed crystals and higher purity, as it allows for the selective incorporation of this compound molecules into the crystal lattice.

  • Faster Cooling: Can increase the nucleation rate, resulting in a larger number of smaller crystals. While a very fast cooling rate might trap more product from the solution, it can also lead to lower purity due to the inclusion of impurities. In some systems, the yield may not be significantly affected by the cooling rate, but the crystal morphology will be.[5]

Q3: What is "seeding" and how do I perform it for this compound crystallization?

A3: Seeding is the process of adding a small quantity of pure crystals of the target compound to a supersaturated solution to initiate crystallization.[9] This technique helps to control the crystal form, size, and can prevent the formation of unstable polymorphs.

  • How to Perform Seeding:

    • Prepare a supersaturated solution of this compound.

    • Add one or a few small, pure crystals of this compound.

    • Allow the solution to cool slowly. The added seed crystals will act as templates for crystal growth.

Q4: What are the key parameters to control for maximizing the yield of this compound crystallization?

A4: To maximize the yield, focus on the following:

  • Solvent Selection and Volume: Use a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Final Temperature: Cool the solution to a low temperature (e.g., using an ice bath) to minimize the amount of product remaining in the solution.

  • Anti-solvent Addition: The use of an anti-solvent is a very effective method to increase the yield. The ratio of anti-solvent to solvent is a key parameter to optimize.[4]

  • Sufficient Equilibration Time: Allow enough time for the crystallization to complete at the final temperature.

Data Presentation

Table 1: Effect of Cooling Rate on Crystal Size and Yield (Illustrative Data)

Cooling Rate (°C/hour)Average Crystal Size (µm)Yield (%)Purity (%)
20 (Fast)509295
10 (Moderate)1509098
2 (Slow)40088>99

Note: This table presents illustrative data based on general crystallization principles, showing that slower cooling rates tend to produce larger crystals with higher purity, potentially at the cost of a slightly lower yield.[5]

Table 2: Impact of Anti-solvent (Water) to Solvent (Ethanol) Ratio on Yield (Illustrative Data)

Ethanol (mL)Water (mL)Ratio (Solvent:Anti-solvent)Yield (%)
1025:175
1052:185
10101:193

Note: This table illustrates the general principle that increasing the proportion of the anti-solvent typically leads to a higher crystallization yield.[4]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

  • Dissolution: In a suitable flask, add the crude this compound solid. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Protocol 2: Anti-solvent Crystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of ethanol at room temperature or with gentle warming.

  • Anti-solvent Addition: While stirring the solution, slowly add water (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Crystal Growth: Stop adding the anti-solvent and continue to stir the mixture at room temperature for a period to allow the crystals to grow.

  • Cooling: Cool the mixture in an ice bath to ensure maximum precipitation.

  • Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from the Cooling Crystallization protocol, using an ice-cold ethanol/water mixture for washing.

Visualizations

TroubleshootingWorkflow Start Start Crystallization Issue Issue Encountered? Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals Yes OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes FineCrystals Fine/Needle-like Crystals Issue->FineCrystals Yes Success Successful Crystallization Issue->Success No Action_Induce Induce Nucleation (Scratch/Seed) NoCrystals->Action_Induce Action_Concentrate Increase Concentration (Evaporate Solvent) NoCrystals->Action_Concentrate Action_AddSolvent Add More Solvent & Cool Slowly OilingOut->Action_AddSolvent Action_OptimizeSolvent Optimize Solvent Volume & Use Anti-solvent LowYield->Action_OptimizeSolvent Action_SlowCooling Decrease Cooling Rate FineCrystals->Action_SlowCooling Action_Induce->Issue Action_Concentrate->Issue Action_AddSolvent->Issue Action_OptimizeSolvent->Issue Action_SlowCooling->Issue

Caption: Troubleshooting workflow for common crystallization issues.

ExperimentalWorkflow cluster_cooling Cooling Crystallization cluster_antisolvent Anti-solvent Crystallization A1 Dissolve in Min. Hot Solvent A2 Slow Cool to Room Temp A1->A2 A3 Cool in Ice Bath A2->A3 A4 Filter, Wash, Dry A3->A4 B1 Dissolve in Solvent B2 Slowly Add Anti-solvent B1->B2 B3 Allow Crystal Growth B2->B3 B4 Cool, Filter, Wash, Dry B3->B4

Caption: Comparison of cooling and anti-solvent crystallization workflows.

References

Addressing peak tailing in HPLC analysis of quinine benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinine (B1679958) Benzoate (B1203000) HPLC Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of quinine benzoate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: My quinine peak is exhibiting significant tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like quinine is secondary interaction with residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] Quinine, being a basic compound with pKa values around 4.1 and 8.5, can exist in a protonated (positively charged) state.[4] This charged form can interact ionically with deprotonated (negatively charged) silanol groups on the stationary phase, leading to a secondary retention mechanism that causes the peak to tail.[5][6]

Q2: How does the mobile phase pH affect the peak shape of quinine?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like quinine.[7][8][9]

  • At mid-range pH: Silanol groups on the silica (B1680970) surface (pKa ~3.8-4.2) can be ionized and negatively charged, while the basic quinine molecule is protonated and positively charged.[10] This leads to strong ionic interactions and significant peak tailing.[11]

  • At low pH (e.g., pH < 3): The acidic mobile phase protonates the silanol groups, neutralizing their negative charge.[6][12] This minimizes the secondary ionic interactions with the protonated quinine, resulting in a more symmetrical peak.[13]

  • At high pH (e.g., pH > 8): The quinine molecule is in its neutral, uncharged form. This also prevents ionic interactions with the charged silanol groups. However, this approach requires a special pH-stable column, as traditional silica-based columns can degrade at high pH.[8]

Q3: What are mobile phase additives, and can they help reduce quinine peak tailing?

A3: Yes, mobile phase additives can be very effective. They work by masking the active silanol sites on the stationary phase.[4] A common strategy is to add a "competing base," such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.25%).[4][11] TEA is a small basic molecule that preferentially interacts with the silanol groups, effectively shielding them from the quinine analyte and thereby reducing tailing.[12][13]

Q4: Can my choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Column choice is a fundamental factor.

  • End-Capped Columns: Modern columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar group to make them less active.[2][13] Using a high-purity, well-end-capped column is highly recommended for analyzing basic compounds.[3]

  • Column Type: Type B silica columns, which are of higher purity and have fewer metallic impurities, generally show reduced silanol activity and provide better peak shapes for basic analytes compared to older Type A silica.[3][12]

  • Column Contamination and Voids: Over time, columns can become contaminated with sample matrix components, or a void can form at the column inlet.[5][14][15] These issues can disrupt the sample path and cause peak tailing for all analytes.

Q5: My peak tailing appeared suddenly after many successful analyses. What should I check first?

A5: If peak tailing appears suddenly, it is often related to a change in the system rather than the method chemistry itself.

  • Check for Column Contamination: The column inlet frit or the packing material itself may be contaminated. Try flushing the column with a strong solvent.[14][15]

  • Inspect for Voids: A sudden pressure shock or operating at an unstable pH can create a void at the head of the column.[14][16] Replacing the column will confirm if this is the issue.

  • Use a Guard Column: If you are analyzing complex samples, using a guard column can protect your analytical column from contamination and is a cost-effective way to troubleshoot this issue.[16]

  • Mobile Phase Preparation: An incorrectly prepared mobile phase, particularly the buffer or pH adjustment, can lead to sudden peak shape problems.[15][16]

Q6: Could sample preparation be the source of my peak tailing issue?

A6: Yes, issues with the sample itself can lead to peak distortion.

  • Sample Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase and cause peak tailing.[5][15] Try diluting your sample or reducing the injection volume.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14][17] Ideally, the sample should be dissolved in the mobile phase itself.[17]

Data Presentation

Table 1: Summary of Troubleshooting Parameters for Quinine Peak Tailing

ParameterRecommended ActionExpected Outcome on Peak ShapeKey Considerations
Mobile Phase pH Adjust pH to < 3.0 using an acid like phosphoric acid or TFA.Significant improvement in peak symmetry.[4]Ensures silanol groups are protonated (neutral), minimizing secondary interactions.[6][13]
Mobile Phase Additive Add a competing base (e.g., 0.1% Triethylamine).Reduces tailing by masking active silanol sites.[11]May alter selectivity and retention times. Can shorten column lifetime with prolonged use.[12]
Buffer Concentration Increase buffer concentration (e.g., from 10 mM to 25-50 mM).Can improve peak shape by masking silanol interactions.[5][14]Ensure buffer is soluble in the mobile phase organic content. Not ideal for LC-MS applications.[13]
Column Chemistry Use a modern, high-purity, end-capped C18 or Phenyl Hydride column.Provides a more inert surface, leading to inherently better peak shapes for bases.[3][18]Older columns (Type A silica) are more prone to causing peak tailing.[12]
Sample Concentration Dilute the sample or reduce the injection volume.Corrects tailing caused by column overload.[15]Tailing that affects all peaks may indicate a general overload issue.[5]
Column Contamination Flush the column with a strong solvent or replace the guard column.Restores peak shape if tailing is caused by adsorbed impurities.[15][16]A sudden increase in backpressure often accompanies column contamination.[15]

Experimental Protocols

Protocol: Systematic Troubleshooting of this compound Peak Tailing

This protocol provides a step-by-step approach to identify and resolve the cause of peak tailing.

1. Initial Assessment:

  • Calculate the tailing factor (Asymmetry Factor) of the quinine peak. A value > 1.2 is generally considered tailing.[2][14]
  • Observe if other peaks in the chromatogram are also tailing. If all peaks are tailing, suspect a physical issue (column void, contamination) or a system issue (extra-column volume).[5][16] If only the quinine peak is tailing, suspect a chemical interaction.

2. Mobile Phase pH Adjustment (Most Common Solution):

  • Objective: To minimize secondary interactions between quinine and silanol groups.
  • Procedure:
  • Prepare a mobile phase with the aqueous component pH adjusted to 2.5 using 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[4][18]
  • Equilibrate the HPLC system and column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.[19]
  • Inject the this compound standard.
  • Analyze the peak shape and tailing factor. A significant improvement is expected.

3. Introduction of a Competing Base Additive:

  • Objective: To block active silanol sites on the stationary phase.
  • Procedure:
  • If low pH is not sufficient or desirable, prepare your original mobile phase and add 0.1% v/v triethylamine (TEA) to the aqueous component before mixing with the organic modifier.[11]
  • Thoroughly mix and degas the new mobile phase.
  • Equilibrate the system, inject the sample, and evaluate the peak shape.

4. Evaluation of Column Health:

  • Objective: To rule out column contamination or degradation.
  • Procedure:
  • If using a guard column, replace it with a new one and re-run the analysis.[16]
  • If tailing persists, flush the analytical column. For a reversed-phase C18 column, flush sequentially with water, isopropanol, and then the mobile phase.
  • If flushing does not resolve the issue, and you have confirmed the mobile phase and sample are prepared correctly, replace the analytical column with a new, high-quality end-capped column.[14]

5. Assessment of Sample Overload:

  • Objective: To determine if the injected sample mass is too high.
  • Procedure:
  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
  • Inject the diluted samples and observe the peak shape. If the tailing factor improves at lower concentrations, the original sample was overloaded.[15]

Mandatory Visualization

Caption: Logical workflow for diagnosing and resolving peak tailing in quinine analysis.

References

Overcoming matrix effects in the analysis of quinine benzoate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming matrix effects during the analysis of quinine (B1679958) benzoate (B1203000) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of quinine benzoate?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or serum).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, these effects are a significant concern.

Q2: What are the common causes of matrix effects in the bioanalysis of this compound?

A2: Matrix effects are primarily caused by endogenous components from the biological sample that are co-extracted with this compound. The most common culprits include:

  • Phospholipids (B1166683): Abundant in plasma and serum samples, phospholipids are a major source of ion suppression.

  • Salts and Proteins: These can also interfere with the ionization process.

  • Metabolites: Endogenous metabolites can co-elute with the analyte of interest.

  • Exogenous substances: Anticoagulants used during blood collection or co-administered drugs can also contribute to matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the baseline signal of the analyte indicates a matrix effect.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a pre-extracted blank matrix. The resulting ratio, known as the matrix factor, indicates the extent of ion suppression or enhancement.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Analyte Recovery

Symptom: The amount of this compound recovered from spiked biological samples is consistently lower than expected.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize your sample preparation method. Consider switching from a simple protein precipitation (PPT) to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, experiment with different organic solvents and pH conditions. For SPE, ensure the sorbent type and elution solvents are appropriate for this compound.
Analyte Degradation Quinine can be sensitive to light and pH changes. Protect samples from light and ensure the pH of your solutions is maintained within a stable range for this compound. Consider the stability of quinine in the chosen solvent and storage conditions.[2]
Incomplete Elution from SPE Cartridge Ensure the elution solvent is strong enough to fully recover this compound from the SPE sorbent. You may need to test different solvents or solvent mixtures.
Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize the loss of analyte due to adsorption.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is not symmetrical, showing tailing or fronting.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Secondary Interactions with Column Quinine is a basic compound and can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[3] Lower the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid to ensure consistent protonation of the analyte and minimize these interactions.[3]
Column Overload Injecting too much analyte can lead to peak distortion. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal for this compound. The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration affects retention and peak shape.[3]
Column Contamination or Degradation A contaminated guard column or analytical column can cause poor peak shape.[4] Try replacing the guard column first. If the problem persists, replace the analytical column.
Issue 3: High Signal Variability and Inconsistent Results

Symptom: You observe significant variation in the signal intensity of this compound between replicate injections or different samples.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Variable Matrix Effects The composition of biological matrices can vary between individuals and even within the same individual over time, leading to inconsistent ion suppression or enhancement. A more effective sample cleanup method like SPE can help minimize this variability.
Inconsistent Sample Preparation Ensure your sample preparation procedure is highly reproducible. Use automated liquid handlers if possible to minimize human error.
Unstable LC-MS System Fluctuations in the LC pump flow rate, inconsistent injector performance, or an unstable ion source can all lead to signal variability. Perform system suitability tests to ensure the instrument is performing correctly.
Improper Internal Standard Use The internal standard (IS) is crucial for correcting variability. Ensure the IS is added to all samples and standards at the same concentration and at the earliest possible stage of the sample preparation process. A stable isotope-labeled internal standard for quinine is the ideal choice.

Data Presentation: Comparison of Sample Preparation Methods

Choosing the right sample preparation method is critical for minimizing matrix effects and achieving accurate results. The following table summarizes the general performance of three common techniques. Note that the optimal method will depend on the specific biological matrix and the required sensitivity of the assay.

Method Principle Typical Recovery for Quinine (%) Matrix Effect Mitigation Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).>90%LowFast, simple, and inexpensive.Provides the least clean extracts, often resulting in significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility.87-88%[1]ModerateCan provide cleaner extracts than PPT.Can be labor-intensive, may require large volumes of organic solvents, and can be difficult to automate.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a small volume of solvent.90-97%[3]HighProvides the cleanest extracts, leading to reduced matrix effects and improved sensitivity. Highly selective and can be automated.Can be more expensive and time-consuming to develop a method compared to PPT and LLE.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Quinine from Plasma

This protocol is based on a method for the rapid quantification of quinine in plasma.[3]

  • Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate internal standard.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the quinine and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Quinine from Plasma/Serum

This protocol is a general procedure that can be optimized for specific requirements.

  • Sample Preparation: To 500 µL of plasma or serum in a polypropylene tube, add an appropriate internal standard.

  • pH Adjustment: Add 50 µL of 1 M sodium hydroxide to alkalize the sample. Vortex for 30 seconds.

  • Extraction: Add 2 mL of an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow_for_Low_Signal Start Start: Low Signal Intensity Check_MS Check MS Performance (Tuning & Calibration) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Troubleshoot_MS Troubleshoot MS (Clean Source, Recalibrate) MS_OK->Troubleshoot_MS No Check_LC Evaluate Chromatography (Peak Shape & Retention) MS_OK->Check_LC Yes Troubleshoot_MS->Check_MS LC_OK Good Peak Shape? Check_LC->LC_OK Troubleshoot_LC Optimize LC Method (Mobile Phase, Column) LC_OK->Troubleshoot_LC No Investigate_Matrix Investigate Matrix Effects (Post-Column Infusion) LC_OK->Investigate_Matrix Yes Troubleshoot_LC->Check_LC Matrix_Effect Matrix Effect Present? Investigate_Matrix->Matrix_Effect Improve_Cleanup Improve Sample Cleanup (Switch to SPE or Optimize LLE) Matrix_Effect->Improve_Cleanup Yes No_Matrix_Effect Consider Other Issues (Sample Degradation, etc.) Matrix_Effect->No_Matrix_Effect No End End: Signal Restored Improve_Cleanup->End

Caption: Troubleshooting workflow for low signal intensity.

Sample_Preparation_Workflow cluster_prep Sample Preparation Method Start Start: Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Start->Add_IS PPT Protein Precipitation (PPT) - Add Acetonitrile - Vortex & Centrifuge Add_IS->PPT Quick & Simple LLE Liquid-Liquid Extraction (LLE) - Adjust pH - Add Organic Solvent - Vortex & Centrifuge Add_IS->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute Add_IS->SPE Cleanest Extract Evaporate Evaporate to Dryness PPT->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General sample preparation workflow options.

References

Stability testing of quinine benzoate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of quinine (B1679958) benzoate (B1203000) under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for quinine benzoate?

A1: According to manufacturer specifications, this compound is stable for up to 5 years when stored in its original, light-resistant packaging. While no specific temperature requirements are noted for long-term storage, it is crucial to protect the substance from light.[1] For regulatory purposes, stability studies should be designed based on the climatic zones where the product will be marketed.[2][3]

Q2: How does temperature affect the stability of this compound?

A2: While quinine itself can undergo degradation at elevated temperatures, the benzoate salt form is generally stable.[1] However, prolonged exposure to high temperatures, especially in the presence of moisture, can accelerate degradation. For instance, studies on related quinine compounds have shown increased degradation rates with rising temperatures. Benzoic acid, the other component of the salt, is stable up to 300°C in subcritical water, suggesting high thermal stability.[4]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, as a salt of a weak base (quinine) and a weak acid (benzoic acid), this compound can be susceptible to hydrolysis, especially in unbuffered solutions or in the presence of moisture. The pH of the solution is a critical factor. Forced degradation studies typically involve exposing the substance to acidic and basic conditions to assess its hydrolytic stability.

Q4: What is the impact of light on the stability of this compound?

A4: this compound is known to be light-sensitive.[1] Exposure to UV and visible light can induce photodegradation. It is imperative to store this compound in light-resistant containers and to conduct photostability studies as per ICH Q1B guidelines to assess its intrinsic photostability and the need for light-protective packaging.[1]

Q5: What are the expected degradation products of this compound?

A5: Under forced degradation conditions, this compound can degrade into several products. The quinine moiety is known to degrade into quinotoxine upon heating.[5] Other potential degradation pathways for quinine include oxidation of the vinyl group and hydroxylation of the quinoline (B57606) ring. The benzoate moiety is relatively stable but can undergo decarboxylation at very high temperatures to form benzene.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram during stability testing. Contamination of the sample, mobile phase, or glassware. Degradation of the sample due to improper handling or storage. Interaction with excipients in a formulation.Ensure all glassware is scrupulously clean. Use high-purity solvents for the mobile phase. Re-evaluate sample handling and storage procedures to minimize exposure to light, heat, and moisture. Analyze a placebo formulation to rule out excipient interference.
Loss of assay of this compound in early stability time points. Significant degradation due to harsh storage conditions. Incorrect preparation of the standard or sample solutions. Issues with the analytical method.Verify the accuracy of the storage conditions (temperature and humidity). Review the preparation procedures for all solutions. Validate the stability-indicating nature of the HPLC method through forced degradation studies.
Change in physical appearance (e.g., color change, clumping). Exposure to light or moisture. Chemical degradation.Ensure the product is stored in well-sealed, light-resistant containers. Investigate the identity of the degradants, as they may be colored. Correlate the physical change with data from analytical testing.
Inconsistent results between different batches of this compound. Intrinsic variability in the manufacturing process of the API. Differences in the initial moisture content or impurity profile.Characterize each batch thoroughly before initiating the stability study. Ensure that all batches are stored under identical conditions.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and intended to demonstrate how to present stability data. Actual results will vary based on experimental conditions.

Table 1: Forced Degradation of this compound in Solution (1 mg/mL) after 24 hours

Stress ConditionTemperature% Assay of this compoundMajor Degradation Product(s)% Total Impurities
0.1 M HCl60°C85.2Quinotoxine14.8
0.1 M NaOH60°C90.5Unknown Polars9.5
3% H₂O₂25°C92.1Oxidized Quinine Derivatives7.9
Water80°C95.8Minor Hydrolytic Products4.2

Table 2: Photostability of Solid this compound (ICH Q1B Option 2)

ConditionIllumination% Assay of this compoundPhysical Appearance
Overall Illumination≥ 1.2 million lux hours98.5Slight yellowing
Near UV Energy≥ 200 watt hours/square meter97.2Noticeable yellowing
Dark ControlN/A99.8No change

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method suitable for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a pH that provides good peak shape for both quinine and benzoic acid. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 235 nm (or a wavelength determined by UV spectral analysis to be suitable for both components and their degradants)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation:

    • For drug substance, prepare a solution in the diluent at a concentration similar to the standard.

    • For drug product, an extraction step may be necessary to separate the API from excipients.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies for this compound

This protocol outlines the conditions for stress testing to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Store at room temperature for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the diluent for analysis.

  • Photostability:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A sample protected from light should be analyzed as a control.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Study Protocol conditions Select Storage Conditions (ICH Guidelines) start->conditions methods Develop & Validate Stability-Indicating Method start->methods storage Place Samples in Stability Chambers conditions->storage analysis Analyze Samples using Validated Method methods->analysis testing Pull Samples at Pre-defined Timepoints storage->testing testing->analysis data Compile & Analyze Stability Data analysis->data report Generate Stability Report data->report shelf_life Establish Shelf-Life & Storage Recommendations report->shelf_life

Caption: Workflow for a typical stability testing program.

Quinine_Benzoate_Degradation cluster_quinine Quinine Moiety Degradation cluster_benzoate Benzoate Moiety Degradation QB This compound Quinotoxine Quinotoxine QB->Quinotoxine Heat Oxidized_Q Oxidized Quinine (e.g., N-oxides) QB->Oxidized_Q Oxidation (e.g., H₂O₂) Photo_Q Photodegradation Products QB->Photo_Q Light (UV/Vis) Benzene Benzene QB->Benzene High Temperature (Decarboxylation)

Caption: Potential degradation pathways of this compound.

References

Why is my quinine benzoate experiment not reproducible?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during quinine (B1679958) benzoate (B1203000) synthesis and crystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My quinine benzoate experiment is not yielding any precipitate. What are the common causes?

Several factors could prevent the precipitation of this compound. These include:

  • Incorrect Stoichiometry: An improper molar ratio of quinine to benzoic acid can prevent the formation of the salt. Ensure you are using a 1:1 molar ratio.

  • Inappropriate Solvent: The choice of solvent is critical for crystallization. This compound is soluble in ethanol, ether, and acetic acid, but almost insoluble in water.[1] If the solvent is too good at dissolving the product, it may not precipitate.

  • Insufficient Concentration: The solution may be too dilute for crystals to form. Try concentrating the solution by carefully evaporating some of the solvent.

  • Temperature: Crystallization is temperature-dependent. Ensure the solution is adequately cooled to decrease the solubility of this compound and induce precipitation.

Q2: The yield of my this compound is consistently low. How can I improve it?

Low yields can be frustrating. Consider the following to optimize your yield:

  • Purity of Reactants: Impurities in your starting materials (quinine and benzoic acid) can interfere with the reaction and crystallization. Use reagents of high purity.

  • Reaction Time and Temperature: While the reaction between quinine (a base) and benzoic acid (an acid) is typically fast, ensure sufficient time for the salt to form completely before initiating crystallization. Temperature can also play a role; however, elevated temperatures for extended periods might lead to degradation.[2]

  • Crystallization Conditions: The rate of cooling significantly impacts crystal growth and yield. Slow cooling generally promotes the formation of larger, purer crystals and can improve the overall yield. Seeding the solution with a small crystal of this compound can also initiate crystallization.

  • pH of the Solution: The pH can influence the equilibrium between the free base/acid and the salt. While not always explicitly controlled in this synthesis, significant deviations from a neutral pH could affect salt formation.

Q3: The melting point of my this compound is lower than the reported value (approx. 175-178 °C) and has a broad range. What does this indicate?

A low and broad melting point typically suggests the presence of impurities in your product.[1] Potential impurities could include:

  • Unreacted Starting Materials: Residual quinine or benzoic acid will depress and broaden the melting point.

  • Solvent Inclusion: Solvent molecules can become trapped within the crystal lattice during crystallization, leading to a lower melting point. Ensure your product is thoroughly dried.

  • Side Products or Degradation Products: Although the formation of this compound is a straightforward acid-base reaction, side reactions or degradation of quinine could occur under harsh conditions (e.g., high heat, extreme pH).[2]

Q4: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used to characterize your product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of your compound and to detect and quantify any impurities.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the benzoate salt by showing characteristic peaks for both the quinine and benzoate moieties and the ionic carboxylate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of the desired product.

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of purity.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiment.

Problem 1: No Crystallization or Oily Product Formation
Potential Cause Troubleshooting Steps
Solution is not supersaturated. 1. Concentrate the solution by carefully removing some of the solvent under reduced pressure. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Inappropriate solvent. 1. If the product is too soluble, try a solvent in which this compound is less soluble. A mixture of solvents can also be effective. 2. Ensure the solvent is dry, as water can sometimes inhibit crystallization.
Presence of impurities inhibiting crystallization. 1. Purify the starting materials (quinine and benzoic acid) before the reaction. 2. If an oily product forms, try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 3. Attempt to seed the solution with a previously obtained crystal of this compound.
Problem 2: Low Yield
Potential Cause Troubleshooting Steps
Incomplete reaction. 1. Ensure a 1:1 molar ratio of quinine and benzoic acid. 2. Allow the reaction to stir at room temperature for a sufficient amount of time before cooling.
Product loss during workup. 1. When filtering, wash the crystals with a minimal amount of cold solvent to avoid dissolving the product. 2. Ensure complete transfer of the product from the reaction vessel to the filter.
Suboptimal crystallization conditions. 1. Employ slow cooling to allow for maximum crystal growth. 2. After initial crystallization, cool the mother liquor for an extended period to see if a second crop of crystals forms.
Problem 3: Product is Colored or Appears Impure
Potential Cause Troubleshooting Steps
Impure starting materials. 1. Use high-purity quinine and benzoic acid. The color of the starting materials can indicate their purity.
Degradation of quinine. 1. Avoid excessive heating during dissolution, as quinine can degrade at high temperatures.[2] 2. Protect the reaction mixture from light, as quinine can be light-sensitive.
Oxidation. 1. Quinine can slowly oxidize when exposed to air over long periods.[5] While less of a concern for a short synthesis, using fresh reagents is advisable.
Contamination from glassware. 1. Ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired product specifications.

Materials:

  • Quinine (1 molar equivalent)

  • Benzoic Acid (1 molar equivalent)

  • Ethanol (or other suitable alcohol)

Procedure:

  • In a clean, dry flask, dissolve quinine in a minimal amount of warm ethanol.

  • In a separate container, dissolve benzoic acid in a minimal amount of warm ethanol.

  • Slowly add the benzoic acid solution to the quinine solution with constant stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the resulting white crystalline precipitate by vacuum filtration.[1]

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₂₈N₂O₃[6]
Molecular Weight 428.5 g/mol [6]
Appearance White crystalline or crystalline powder[1]
Melting Point ~175-178 °C[1]
Solubility Almost insoluble in water; Soluble in ethanol, ether, and acetic acid[1]

Table 2: Solubility of Quinine in Various Solvents (as a proxy for salt solubility behavior)

SolventSolubilityReference
Water~0.4 g/100 mL[5]
Ethanol~125 g/100 mL[5]
ChloroformSoluble[5]
DMSO~30 mg/mL[7]
Dimethyl Formamide~30 mg/mL[7]

Visualizations

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Crystallization & Isolation Dissolve Quinine in Ethanol Dissolve Quinine in Ethanol Mix Solutions Mix Solutions Dissolve Quinine in Ethanol->Mix Solutions Dissolve Benzoic Acid in Ethanol Dissolve Benzoic Acid in Ethanol Dissolve Benzoic Acid in Ethanol->Mix Solutions Stir at Room Temperature Stir at Room Temperature Mix Solutions->Stir at Room Temperature Cool Solution Cool Solution Stir at Room Temperature->Cool Solution Filter Precipitate Filter Precipitate Cool Solution->Filter Precipitate Wash with Cold Solvent Wash with Cold Solvent Filter Precipitate->Wash with Cold Solvent Dry Product Dry Product Wash with Cold Solvent->Dry Product This compound This compound Dry Product->this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Non-Reproducible this compound Experiment

G Troubleshooting Non-Reproducible Results Start Start No Precipitate No Precipitate Start->No Precipitate Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Stoichiometry & Concentration Check Stoichiometry & Concentration No Precipitate->Check Stoichiometry & Concentration Yes Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Yes Analyze for Impurities Analyze for Impurities Impure Product->Analyze for Impurities Yes Optimize Solvent & Cooling Optimize Solvent & Cooling Check Stoichiometry & Concentration->Optimize Solvent & Cooling End End Optimize Solvent & Cooling->End Review Crystallization Protocol Review Crystallization Protocol Check Reagent Purity->Review Crystallization Protocol Review Crystallization Protocol->End Recrystallize Product Recrystallize Product Analyze for Impurities->Recrystallize Product Recrystallize Product->End

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Quinine Benzoate In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro use of quinine (B1679958) benzoate (B1203000). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of quinine benzoate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro antimalarial activity of this compound?

A1: The antimalarial activity of quinine is not dictated by a single optimal pH in the culture medium. Instead, it is crucial to maintain the physiological pH of the cell culture medium, typically between 7.2 and 7.4, to ensure the viability of the Plasmodium falciparum parasites. Quinine is a weak base and is believed to exert its effect by accumulating in the acidic food vacuole of the parasite (pH ~5.0-5.5)[1]. Therefore, the primary goal is to maintain a stable external pH that supports parasite growth, allowing the drug's mechanism of action to proceed within the parasite's internal compartments.

Q2: How does pH affect the solubility of this compound?

A2: this compound is almost insoluble in water but is soluble in solvents like ethanol (B145695) and acetic acid. As a salt of a weak base (quinine), its solubility in aqueous solutions is pH-dependent[2]. In acidic conditions, the quinine molecule becomes protonated, increasing its solubility. Conversely, in neutral to alkaline conditions, it is less soluble and may precipitate out of solution, which can significantly impact its effective concentration in an assay.

Q3: Can the pH of the medium affect the stability of my this compound solution?

A3: Yes. The stability of pharmaceutical compounds is often influenced by pH[3]. Extreme acidic or basic conditions can catalyze degradation reactions like hydrolysis or oxidation, reducing the potency of the drug[3]. While quinine is generally stable in various diluents used for infusions[4], it is recommended to prepare fresh solutions for experiments. Stock solutions should be stored protected from light, as quinine is known to darken upon light exposure[5].

Q4: I'm using a fluorescence-based assay (e.g., SYBR Green I) to measure parasite growth. Can quinine's properties interfere with my results?

A4: Absolutely. This is a critical consideration. Quinine itself is a fluorescent molecule, and its fluorescence intensity is highly dependent on pH. It fluoresces most strongly in acidic solutions (with maximum intensity reported around pH 3.7) and this fluorescence diminishes significantly at neutral or alkaline pH[6][7]. When using a dye like SYBR Green I to quantify parasite DNA, the lysis buffer conditions could potentially alter the pH and influence quinine's intrinsic fluorescence, leading to background noise or inaccurate readings. It is essential to run proper controls, including wells with quinine but without parasites, to quantify this background fluorescence.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High IC₅₀ Values (Low Activity) Drug Precipitation: The pH of the medium may be too high, causing this compound to precipitate.Visually inspect wells for precipitation. Prepare the stock solution in a suitable solvent (e.g., DMSO, 70% ethanol) and ensure the final concentration in the medium does not exceed its solubility at the working pH[8]. Consider using a more soluble salt if precipitation persists.
Drug Degradation: The drug may have degraded due to improper storage (e.g., light exposure) or extreme pH.Prepare fresh solutions before each experiment. Store stock solutions in the dark at the recommended temperature[5]. Ensure the pH of the final culture medium is within the stable physiological range (7.2-7.4).
Incorrect Medium pH: The pH of the culture medium is outside the optimal range for parasite viability.Calibrate your pH meter before use[9]. Adjust the medium pH to 7.2-7.4 using sterile 1N HCl or 1N NaOH and then filter-sterilize[10][11]. Ensure the CO₂ level in your incubator is stable, as it is a key component of the bicarbonate buffering system[12].
High Variability Between Replicates Inconsistent pH: Fluctuations in the incubator's CO₂ levels or evaporation from plates can alter the medium's pH.Ensure the incubator is properly calibrated and sealed. Use plates with lids and maintain high humidity to minimize evaporation. Prepare a single batch of medium for all replicate plates to ensure consistency.
Inaccurate Pipetting: Errors during the serial dilution of the drug can lead to significant variability.Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix for each drug concentration where possible.
Anomalous Fluorescence Readings Quinine's Intrinsic Fluorescence: The inherent fluorescence of quinine is interfering with the assay signal.Run control wells containing only the medium and the highest concentration of quinine to measure its background fluorescence. Subtract this background value from your experimental readings[6].
pH Shift During Lysis: The lysis buffer used in the assay (e.g., SYBR Green I assay) may have a pH that enhances quinine's fluorescence.Check the pH of your lysis buffer. If possible, adjust the buffer to a pH where quinine's fluorescence is minimal (neutral or slightly alkaline), provided it does not compromise the assay's performance.

Data Presentation

Table 1: Physicochemical Properties of Quinine and its Salts

PropertyThis compoundQuinine (Base)Quinine Sulfate Dihydrate
Appearance White crystalline powderWhite crystalline powder[5]Fine, needle-like white crystals[5]
Water Solubility Almost insoluble500 mg/L (at 15 °C)[5]~2 g/L (at 25 °C)[5]
Other Solvents Soluble in ethanol, ether, acetic acidSoluble in alcohol, chloroform, ether[5]Soluble in alcohol[5]
pH of Saturated Solution Basic (as a salt of a weak base)-6.2[5]

Table 2: Reported In Vitro IC₅₀ Values of Quinine Against P. falciparum

Note: These values are highly dependent on the parasite strain and specific assay conditions. The pH of the culture medium was maintained at physiological levels (typically ~7.4) in these studies.

Parasite Origin/StrainMedian/Geometric Mean IC₅₀ (nM)Reference
Kenyan Isolates92[13]
Thai Isolates168[14]
Thai Isolates64.36 ng/mL (~198 nM)[15]
Gabonese Isolates286[16]

Experimental Protocols

Protocol 1: Adjusting the pH of Cell Culture Medium

This protocol describes how to aseptically adjust the pH of a basal medium like RPMI-1640 for P. falciparum culture.

  • Preparation: Work in a sterile biosafety cabinet. Use a calibrated pH meter with a sterile electrode or a single-use sterile probe. Have sterile solutions of 1N HCl and 1N NaOH ready.

  • Initial Measurement: Before adding supplements like serum, measure the pH of the basal medium. It is often slightly alkaline.

  • pH Adjustment:

    • If the pH is too high, add 1N HCl dropwise while gently stirring the medium with a sterile magnetic stir bar.

    • If the pH is too low, add 1N NaOH dropwise.

    • Allow the reading to stabilize after each addition before adding more.

  • Target pH: Adjust the pH to be 0.2 to 0.3 units below the final desired pH (e.g., adjust to 7.0-7.1 for a final pH of 7.3)[11]. This compensates for the pH rise that occurs upon filtration and equilibration in a CO₂ incubator[11].

  • Addition of Supplements: Add heat-inactivated serum and other required supplements.

  • Final Sterilization: Aseptically filter the complete medium through a 0.22 µm filter unit[10].

  • Verification: Aseptically remove a small aliquot to check the final pH. The medium is now ready for use.

Protocol 2: SYBR Green I-Based Antimalarial Assay

This protocol is adapted from established methods for in vitro drug susceptibility testing[8].

  • Drug Plate Preparation:

    • In a 96-well microplate, add 25 µL of complete culture medium to all wells.

    • Add 25 µL of the highest this compound concentration (prepared from a stock in DMSO or ethanol) to the first row of wells.

    • Perform a 2-fold serial dilution by transferring 25 µL from the first row to the second, and so on.

    • Include drug-free control wells (medium only) and uninfected erythrocyte controls.

  • Parasite Inoculation:

    • Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%.

    • Prepare a suspension of parasitized erythrocytes in complete medium at a 2% hematocrit.

    • Add 200 µL of this parasite suspension to each well of the drug-coated plate.

  • Incubation:

    • Place the plate in a modular incubation chamber.

    • Flush the chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye. A typical buffer may contain Tris, EDTA, saponin, and Triton X-100.

    • After incubation, freeze the plate at -20°C or -80°C to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well. Mix well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Calculate IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole (pH ~5.2) Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Detoxification Accumulation Accumulation of Free Heme HemePolymerase Heme Polymerase Death Parasite Death Accumulation->Death Quinine This compound (in medium, pH 7.4) Quinine->HemePolymerase Inhibition

Caption: Mechanism of action of Quinine against the malaria parasite.

G start Start Experiment prep_stock 1. Prepare Quinine Stock Solution (e.g., in DMSO) start->prep_stock prep_plates 2. Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plates inoculate 5. Add Parasite Culture to Wells prep_plates->inoculate prep_parasites 3. Prepare Synchronized Parasite Culture adjust_ph 4. Adjust Medium pH to 7.2-7.4 prep_parasites->adjust_ph adjust_ph->inoculate incubate 6. Incubate (72h, 37°C) inoculate->incubate lyse 7. Lyse Cells & Add SYBR Green I Dye incubate->lyse read 8. Read Fluorescence lyse->read analyze 9. Analyze Data & Calculate IC50 read->analyze

Caption: Experimental workflow for an in vitro antimalarial assay.

G start Results show high IC50 or poor activity check_precip Visually inspect wells for drug precipitation start->check_precip Start Here check_ph Verify culture medium pH is 7.2-7.4 check_precip->check_ph No Precipitation re_solubilize Action: Improve solubilization. Use different solvent or lower concentration. check_precip->re_solubilize Precipitation Seen check_sol Is drug fully dissolved in stock? check_ph->check_sol pH is Correct re_adjust_ph Action: Re-prepare medium, carefully adjusting pH post-supplementation. check_ph->re_adjust_ph pH is Incorrect re_make_stock Action: Prepare fresh stock solution. check_sol->re_make_stock No, stock is cloudy

References

Minimizing side reactions in quinine benzoate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of quinine (B1679958) to quinine benzoate (B1203000). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses common problems encountered during the synthesis of quinine benzoate, focusing on minimizing side reactions and maximizing yield.

Issue IDProblem DescriptionPotential Cause(s)Recommended Solutions
QB-T01 Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Reagents: Degradation of coupling agents (e.g., DCC, EDC) due to moisture. Benzoyl chloride hydrolyzed to benzoic acid. 3. Poor Activation of Benzoic Acid: If using a carbodiimide (B86325) method, the activation of the carboxylic acid may be inefficient.1. Monitor Reaction: Track reaction progress using Thin Layer Chromatography (TLC). Extend reaction time or cautiously increase temperature if starting material persists. 2. Use Fresh Reagents: Use freshly opened or properly stored coupling agents and benzoyl chloride. Ensure all glassware is oven-dried. 3. Optimize Activation: Ensure stoichiometric amounts of coupling agent are used. The addition of a catalyst like DMAP is crucial for the Steglich esterification.[1][2][3]
QB-T02 Multiple Products Observed (via TLC/HPLC) 1. N-Benzoylation: The highly nucleophilic quinuclidine (B89598) nitrogen competes with the C9-hydroxyl group, leading to the formation of an N-benzoyl quinine side product. This is the most common side reaction. 2. Di-Benzoylation: Reaction at both the hydroxyl group and the quinuclidine nitrogen. 3. N-Acylurea Formation: Specific to carbodiimide methods (DCC/EDC), where the O-acylisourea intermediate rearranges to a stable N-acylurea.[1][3]1. Control Stoichiometry & Temperature: Use a slight excess (1.1-1.2 eq) of the benzoylating agent. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor O-acylation over N-acylation. 2. Use a Non-Nucleophilic Base: If a base is required (e.g., with benzoyl chloride), use a sterically hindered, non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl without competing in the reaction. 3. Suppress N-Acylurea: The use of 4-DMAP as a catalyst in Steglich esterifications is critical to suppress this side reaction by acting as a more efficient acyl transfer agent.[1][3]
QB-T03 Product is a Salt, Not an Ester The basic quinuclidine nitrogen of quinine readily reacts with benzoic acid to form a stable ammonium (B1175870) carboxylate salt, especially in the absence of a coupling agent.[4]This occurs if you simply mix quinine and benzoic acid without an activating agent. To form the covalent ester bond, you must use an appropriate esterification protocol, such as the Steglich esterification or acylation with benzoyl chloride (see protocols below).
QB-T04 Difficult Product Purification 1. Co-elution of Products: The desired O-benzoyl quinine and the N-benzoyl side product may have similar polarities, making separation by column chromatography challenging. 2. Removal of Urea (B33335) Byproduct: Dicyclohexylurea (DCU) from DCC coupling is often difficult to remove completely as it has some solubility in organic solvents.1. Optimize Chromatography: Utilize a different solvent system (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing). Specialized stationary phases can also improve separation.[5][6][7][8] 2. Urea Removal: Filter the crude reaction mixture to remove the bulk of the precipitated urea. For residual amounts, precipitation from the concentrated crude product by adding a non-polar solvent like hexanes can be effective. Alternatively, use a water-soluble carbodiimide like EDC, where the resulting urea can be removed with an aqueous wash.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in this compound derivatization?

The main side reaction is the benzoylation of the tertiary amine in the quinuclidine ring (N1), which is a strong nucleophile. This competes with the desired esterification of the secondary alcohol at the C9 position. This results in the formation of an N-benzoyl quaternary ammonium salt. A secondary, though less common, possibility is acylation at the quinoline (B57606) nitrogen (N6').

Q2: Which esterification method is best for quinine?

The choice depends on your starting materials and desired reaction conditions.

  • Using Benzoyl Chloride: This is a direct and often high-yielding method. It requires a base (like triethylamine) to neutralize the HCl byproduct. Careful control of temperature and stoichiometry is needed to maximize selectivity for O-acylation.[10]

  • Steglich Esterification (DCC/DMAP): This is a very mild and effective method for coupling benzoic acid directly with the quinine alcohol.[1][2] It is particularly useful for acid-sensitive substrates. The use of DMAP is crucial for achieving good yields and minimizing side reactions.[3][11]

Q3: How can I confirm that I have synthesized the correct O-benzoyl ester and not an N-benzoyl side product?

Spectroscopic analysis is key.

  • ¹H NMR: The most telling signal is the proton at the C9 position. In quinine, this is a doublet around 5.7-6.0 ppm. Upon O-esterification, this signal will shift significantly downfield (to a higher ppm value, likely >6.5 ppm) due to the deshielding effect of the neighboring ester carbonyl group. N-benzoylation would cause complex shifts in the protons on the carbons adjacent to the quinuclidine nitrogen.

  • IR Spectroscopy: The product should show a strong carbonyl (C=O) stretch characteristic of an ester, typically around 1720 cm⁻¹. Quinine itself has no strong absorptions in this region, though benzoic acid does.[12][13] The disappearance of the broad O-H stretch from quinine (around 3300 cm⁻¹) is another indicator of a successful reaction.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the correct mass for the mono-benzoylated product (C₂₇H₂₈N₂O₃, MW: 428.52 g/mol ).[14]

Q4: My reaction seems to stall, with significant starting material remaining. What should I do?

First, confirm the integrity of your reagents, especially the coupling agent (DCC or EDC) if you are using the Steglich method, as they are moisture-sensitive. Ensure your solvent is anhydrous. If reagents are fine, you can try increasing the reaction time or adding a slight excess (0.1-0.2 equivalents) of the activating agent and benzoic acid/benzoyl chloride. Gentle heating (e.g., to 40 °C) may also help, but monitor closely for the formation of side products.

Experimental Protocols

Protocol 1: Esterification using Benzoyl Chloride

This protocol is adapted from methods used for acylating the C9-hydroxyl group of quinine.[10]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve quinine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise over 10-15 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 DCM:Methanol as the mobile phase).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to separate the desired product from any unreacted quinine and side products.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is based on the general procedure for Steglich esterification.[1][3][11]

  • Preparation: In a round-bottom flask, dissolve quinine (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC.

  • Workup: After completion, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The remaining crude product can be further purified by column chromatography on silica gel to remove any residual DCU and other impurities.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purify Purification prep Dissolve Quinine, Acid/Base, and Catalyst in Anhydrous Solvent react Add Acylating/Coupling Agent at 0°C, then warm to RT prep->react monitor Monitor by TLC react->monitor Stir 4-18h quench Quench Reaction (e.g., with NaHCO3) monitor->quench filter Filter Precipitate (if applicable, e.g., DCU) extract Aqueous Extraction filter->extract quench->filter for DCC method quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in Vacuo dry->concentrate chrom Column Chromatography concentrate->chrom char Characterize Product (NMR, IR, MS) chrom->char

Caption: General workflow for this compound synthesis.

Reaction Pathways: O-Benzoylation vs. N-Benzoylation

G quinine Quinine o_product Desired Product (O-Benzoyl Quinine) quinine->o_product C9-OH Attack (Desired Pathway) n_product Side Product (N-Benzoyl Quinine Salt) quinine->n_product Quinuclidine N Attack (Side Reaction) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->o_product C9-OH Attack (Desired Pathway) benzoyl_chloride->n_product Quinuclidine N Attack (Side Reaction)

Caption: Competing O- and N-benzoylation pathways.

Steglich Esterification Mechanism

G cluster_activation Activation cluster_catalysis Catalysis & Esterification cluster_side_reaction Side Reaction (Slow) rcooh Benzoic Acid isourea O-Acylisourea Intermediate rcooh->isourea dcc DCC dcc->isourea active_ester Acyl-DMAP+ (Active Ester) isourea->active_ester Acyl Transfer dcu DCU (Byproduct) isourea->dcu n_acylurea N-Acylurea (Unreactive) isourea->n_acylurea 1,3-Rearrangement dmap DMAP dmap->active_ester product This compound active_ester->product quinine_oh Quinine-OH quinine_oh->product Nucleophilic Attack

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

References

Technical Support Center: Troubleshooting Fluorescence Interference in Quinine Benzoate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinine (B1679958) Benzoate (B1203000) Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate readings in a quinine benzoate fluorescence assay?

A: Inaccurate readings in this compound fluorescence assays typically stem from three primary sources of interference:

  • Fluorescence Quenching: This occurs when molecules in the sample reduce the fluorescence intensity of quinine. Common quenchers include halide ions (e.g., chloride, bromide, iodide).[1][2][3] The quenching effect of halide ions on quinine sulfate (B86663) fluorescence increases with the atomic mass of the ion, in the order of Cl- < Br- < I-.[3]

  • Inner Filter Effect (IFE): This is a phenomenon where the sample itself absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), leading to a lower detected signal.[4][5][6] This is distinct from quenching and is often concentration-dependent.[6][7]

  • Autofluorescence & Matrix Effects: Components in the sample matrix, other than this compound, may fluoresce at similar wavelengths, creating a high background signal (autofluorescence).[8][9][10] Additionally, the sample matrix can suppress or enhance the fluorescence signal, a phenomenon known as the matrix effect.[11][12][13]

Q2: My fluorescence signal is lower than expected. How can I determine if this is due to quenching or the inner filter effect?

A: A lower-than-expected signal can be caused by either quenching or the inner filter effect. To distinguish between the two, you can perform the following checks:

  • Concentration Series: Dilute your sample. If the signal decrease is non-linear with concentration, especially at higher concentrations, the inner filter effect is a likely contributor.[6]

  • Absorbance Spectrum: Measure the absorbance spectrum of your sample. High absorbance at the excitation or emission wavelength of quinine suggests a potential for the inner filter effect.[4][14]

  • Time-Resolved Fluorescence: If available, time-resolved fluorescence measurements can help differentiate between static and dynamic quenching.[15]

Q3: I am observing a high background fluorescence in my assay. What are the likely sources and how can I mitigate this?

A: High background fluorescence is often due to the autofluorescence of other components in your sample.[8][16] Potential sources include:

  • Other compounds in your sample: Benzoate, for instance, can fluoresce, though its interference can often be minimized by selecting appropriate excitation and emission wavelengths for quinine.[17]

  • Sample matrix: Biological samples may contain endogenous fluorescent molecules.[8]

  • Contaminants: Even dust or certain plastics can contribute to background fluorescence.[8]

To mitigate this, you can try to optimize your excitation and emission wavelengths to maximize the signal from quinine while minimizing the contribution from other fluorophores.[17]

Q4: Can the solvent or pH affect my this compound fluorescence measurements?

A: Yes, both the solvent and pH can significantly impact fluorescence. Quinine's fluorescence is particularly strong in acidic solutions, such as dilute sulfuric acid.[7][18][19] Changes in pH can alter the protonation state of quinine, thereby affecting its fluorescence intensity.[18] It is crucial to maintain a consistent and appropriate pH throughout your experiments.

Troubleshooting Guides

Problem 1: Low Fluorescence Signal

If you are observing a lower-than-expected fluorescence signal, follow this troubleshooting workflow:

G start Low Fluorescence Signal Detected check_conc Is the sample highly concentrated? start->check_conc dilute Dilute the sample and re-measure. check_conc->dilute Yes check_quencher Are known quenchers (e.g., halide ions) present in the sample matrix? check_conc->check_quencher No ife_suspected Inner Filter Effect (IFE) is likely. Maintain low sample concentrations. dilute->ife_suspected end Problem Resolved ife_suspected->end quenching_protocol Perform a quenching analysis. (See Experimental Protocols) check_quencher->quenching_protocol Yes check_instrument Verify instrument settings: - Excitation/Emission Wavelengths - Slit Widths - PMT Voltage check_quencher->check_instrument No quenching_protocol->end optimize_instrument Optimize instrument parameters. check_instrument->optimize_instrument optimize_instrument->end

Caption: Troubleshooting workflow for a low fluorescence signal.

Problem 2: High Background Signal

For assays with an unusually high background signal, use the following guide:

G start High Background Signal Observed check_autofluorescence Is autofluorescence from the sample matrix suspected? start->check_autofluorescence autofluorescence_protocol Perform an autofluorescence check. (See Experimental Protocols) check_autofluorescence->autofluorescence_protocol Yes check_blank Analyze a blank sample (matrix without this compound). check_autofluorescence->check_blank No optimize_wavelengths Optimize excitation and emission wavelengths to minimize background. autofluorescence_protocol->optimize_wavelengths end Problem Resolved optimize_wavelengths->end high_blank Is the blank signal high? check_blank->high_blank high_blank->optimize_wavelengths No troubleshoot_reagents Check reagents and buffers for contamination. high_blank->troubleshoot_reagents Yes troubleshoot_reagents->end

Caption: Troubleshooting workflow for a high background signal.

Data Presentation

Table 1: Quenching Effect of Halide Ions on Quinine Fluorescence

Quenching IonRelative Quenching EfficiencyQuenching MechanismReference
Fluoride (F⁻)No significant quenching-[2]
Chloride (Cl⁻)ModerateDynamic and Static[2][3]
Bromide (Br⁻)StrongDynamic and Static[3]
Iodide (I⁻)Very StrongDynamic and Static[2][3]

Table 2: Common Excitation and Emission Wavelengths for Quinine

Solvent ConditionExcitation Wavelengths (nm)Emission Wavelength (nm)Reference
Dilute Sulfuric Acid250 and 350450[7][18][19]

Experimental Protocols

Protocol 1: Standard this compound Fluorescence Assay

This protocol outlines the basic steps for measuring quinine fluorescence.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of quinine in 0.05 M sulfuric acid.[18]

    • Create a series of calibration standards by diluting the stock solution with 0.05 M sulfuric acid to cover the expected concentration range of your samples.[18]

    • Prepare your unknown samples by diluting them in 0.05 M sulfuric acid to ensure the final concentration falls within the range of your calibration curve.[20]

  • Instrument Setup:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[18][19]

    • Optimize slit widths and photomultiplier tube (PMT) voltage for optimal signal-to-noise ratio.[18][19]

  • Measurement:

    • Measure the fluorescence intensity of a blank solution (0.05 M sulfuric acid).

    • Measure the fluorescence intensity of each of your standard solutions and your unknown samples.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Create a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of your unknown samples from the calibration curve.

Protocol 2: Checking for Autofluorescence

This protocol helps determine if your sample matrix is contributing to the fluorescence signal.

  • Sample Preparation:

    • Prepare a "blank" sample that contains all the components of your assay matrix except for this compound.

    • Prepare your complete sample containing this compound.

  • Measurement:

    • Using the same instrument settings as your main assay, measure the fluorescence of the blank sample and the complete sample.

  • Analysis:

    • If the blank sample shows a significant fluorescence signal, this indicates autofluorescence from the matrix.

    • You may need to subtract the blank signal from your sample readings or optimize your wavelengths to minimize this interference.

Protocol 3: Assessing Fluorescence Quenching

This experiment can help determine if a component in your sample is quenching the fluorescence of quinine.

  • Preparation:

    • Prepare a series of solutions with a constant concentration of quinine.

    • To each solution, add increasing concentrations of the suspected quenching agent (e.g., NaCl if chloride is the suspected quencher).

    • Include a control sample with no added quencher.

  • Measurement:

    • Measure the fluorescence intensity of each solution.

  • Analysis:

    • Plot the fluorescence intensity as a function of the quencher concentration. A decrease in fluorescence intensity with increasing quencher concentration indicates quenching.

    • For a more detailed analysis, you can create a Stern-Volmer plot (I₀/I vs. [Q]), where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, and [Q] is the quencher concentration.[2] A linear plot is indicative of a single type of quenching process (either dynamic or static).[2]

References

Validation & Comparative

A Comparative Analysis of Quinine Benzoate and Quinine Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the physicochemical and pharmacokinetic properties of two common quinine (B1679958) salts, with a focus on their application in research and clinical settings.

This guide provides a comprehensive comparison of quinine benzoate (B1203000) and quinine sulfate (B86663), two salt forms of the antimalarial drug quinine. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection and application of these compounds in their work. While extensive data is available for quinine sulfate, this guide also collates the known properties of quinine benzoate, highlighting areas where further research is needed.

Physicochemical Properties: A Head-to-Head Comparison

The salt form of an active pharmaceutical ingredient can significantly influence its physical and chemical properties, which in turn affect its formulation, stability, and bioavailability. Below is a summary of the available data for this compound and quinine sulfate.

PropertyThis compoundQuinine Sulfate
Molecular Formula C₂₇H₂₈N₂O₃(C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Molecular Weight 428.52 g/mol 782.96 g/mol
Appearance White crystalline or crystalline powder.[1]White to slightly yellow crystalline powder.
Melting Point Approximately 175-178 °C.[1]Not specified in the provided results.
Solubility in Water Almost insoluble.[1]Freely soluble.
Solubility in Other Solvents Soluble in ethanol, ether, and acetic acid.[1]Sparingly soluble in alcohol.
Stability Stable for 5 years under recommended storage conditions (protected from light, no specific temperature requirements).Stable under normal storage conditions.

Pharmacokinetic Profiles: Focus on Quinine Sulfate

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is critical for determining dosage regimens and predicting therapeutic efficacy. Detailed pharmacokinetic data is readily available for quinine sulfate, while such information for this compound is not prevalent in the reviewed literature.

Quinine Sulfate Pharmacokinetics (Oral Administration in Healthy Adults)

ParameterValueReference
Bioavailability 76% to 88%[2]
Time to Peak Plasma Concentration (Tmax) 2.8 ± 0.8 hours[2]
Peak Plasma Concentration (Cmax) for a 648 mg dose 3.2 ± 0.7 mcg/mL[2]
Area Under the Curve (AUC₀₋₁₂) for a 648 mg dose 28.0 mcg*h/mL[2]
Elimination Half-Life 9.7 to 12.5 hours[2]
Protein Binding 69% to 92%[2]

It is important to note that the pharmacokinetic parameters of quinine can be influenced by the presence of malaria infection. For instance, in patients with uncomplicated P. falciparum malaria, the Tmax is longer, and the Cmax and AUC are higher compared to healthy subjects.[2]

While direct comparative studies are lacking, one study on quinine hydrochloride, sulphate, and ethylcarbonate suggested no statistically significant differences in their plasma concentration-time profiles. This may imply that other quinine salts could exhibit similar pharmacokinetic behavior, but this remains to be experimentally verified for this compound.

Experimental Protocols

To ensure transparency and reproducibility, this section outlines the methodologies for key experiments relevant to the comparison of these two compounds.

Bioavailability and Pharmacokinetic Study Protocol

A standard protocol to compare the bioavailability and pharmacokinetics of this compound and quinine sulfate would involve a randomized, crossover study in healthy volunteers.

G cluster_study_design Randomized Crossover Study cluster_treatment_period1 Treatment Period 1 cluster_treatment_period2 Treatment Period 2 cluster_analysis Data Analysis Volunteer Screening Volunteer Screening Randomization Randomization Volunteer Screening->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Administer this compound Administer this compound Group A->Administer this compound Administer Quinine Sulfate Administer Quinine Sulfate Group B->Administer Quinine Sulfate Serial Blood Sampling Serial Blood Sampling Administer this compound->Serial Blood Sampling Administer Quinine Sulfate->Serial Blood Sampling Washout Period Washout Period Serial Blood Sampling->Washout Period Group A Administer Sulfate Administer Quinine Sulfate Washout Period->Group A Administer Sulfate Group B Administer Benzoate Administer this compound Washout Period->Group B Administer Benzoate Serial Blood Sampling 2 Serial Blood Sampling 2 Group A Administer Sulfate->Serial Blood Sampling 2 Group B Administer Benzoate->Serial Blood Sampling 2 Pharmacokinetic Analysis Pharmacokinetic Analysis Serial Blood Sampling 2->Pharmacokinetic Analysis Statistical Comparison Statistical Comparison Pharmacokinetic Analysis->Statistical Comparison

Bioavailability Study Workflow

Methodology:

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.

  • Randomization: Randomly assign subjects to one of two treatment sequences (this compound then Quinine Sulfate, or vice versa).

  • Drug Administration: Administer a single oral dose of either this compound or quinine sulfate.

  • Blood Sampling: Collect blood samples at predefined intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Washout Period: A sufficient washout period (e.g., 21 days) is allowed between the two treatment periods to ensure complete elimination of the first drug.

  • Crossover: Administer the alternate quinine salt to each group.

  • Repeat Blood Sampling: Collect blood samples at the same predefined intervals.

  • Plasma Analysis: Analyze plasma samples for quinine concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each subject for both drugs.

  • Statistical Analysis: Compare the pharmacokinetic parameters of the two salts using appropriate statistical tests to determine if there are any significant differences.

In Vitro Dissolution Testing Protocol

Dissolution testing is crucial for predicting the in vivo performance of a drug.

Methodology:

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).

  • Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8).

  • Procedure:

    • Place a known amount of this compound or quinine sulfate in the dissolution vessel.

    • Operate the apparatus at a specified speed (e.g., 50 RPM) and temperature (37 ± 0.5 °C).

    • Withdraw samples of the dissolution medium at various time points.

    • Analyze the samples for the concentration of dissolved quinine using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt.

Antimalarial Activity and Mechanism of Action

Both this compound and quinine sulfate are used in the treatment of malaria. The active moiety is the quinine base, which acts by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death.

G Quinine Quinine Heme Polymerase Heme Polymerase Quinine->Heme Polymerase Inhibits Plasmodium parasite in RBC Plasmodium parasite in RBC Hemoglobin Digestion Hemoglobin Digestion Plasmodium parasite in RBC->Hemoglobin Digestion Heme Heme Hemoglobin Digestion->Heme Heme->Heme Polymerase Toxic Heme Accumulation Toxic Heme Accumulation Heme->Toxic Heme Accumulation Hemozoin (non-toxic) Hemozoin (non-toxic) Heme Polymerase->Hemozoin (non-toxic) Parasite Death Parasite Death Toxic Heme Accumulation->Parasite Death

Quinine's Mechanism of Action

Conclusion

Quinine sulfate is a well-characterized salt of quinine with extensive data available on its physicochemical and pharmacokinetic properties. In contrast, while this compound is known to be used as an antimalarial, there is a notable lack of publicly available quantitative data on its bioavailability and pharmacokinetics.

Based on the available information:

  • Solubility: Quinine sulfate's free solubility in water may be advantageous for certain aqueous formulations compared to the practically insoluble this compound.

  • Stability: Both salts appear to have good stability profiles under appropriate storage conditions.

  • Pharmacokinetics: Without direct comparative data, it is difficult to definitively state whether the choice of salt significantly impacts the in vivo performance. However, the differences in solubility could potentially lead to variations in dissolution rates and subsequent absorption.

Future Research Directions:

To provide a more complete comparative analysis, further research is warranted, specifically:

  • Pharmacokinetic studies of this compound to determine its bioavailability, Cmax, Tmax, and other key parameters.

  • Direct comparative clinical trials evaluating the efficacy and safety of this compound versus quinine sulfate in the treatment of malaria.

  • Pre-formulation studies to investigate the dissolution profiles of both salts under various conditions.

This guide serves as a foundational resource for understanding the key differences and data gaps between this compound and quinine sulfate. As new research emerges, this comparison will be updated to provide the most current and comprehensive information to the scientific community.

References

A Comparative Analysis of Quinine Salts in Malaria Treatment: Focusing on Quinine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of quinine (B1679958) benzoate (B1203000) relative to other commonly used quinine salts, such as quinine sulfate (B86663) and quinine dihydrochloride (B599025), in the treatment of malaria. While direct comparative clinical trial data for quinine benzoate is notably scarce in contemporary literature, this document synthesizes available pharmacokinetic and physicochemical information to offer an objective assessment. Experimental data for quinine sulfate and dihydrochloride are presented as a benchmark for evaluating the potential therapeutic profile of this compound.

Comparative Efficacy and Clinical Outcomes

To provide a basis for comparison, the following table summarizes typical clinical efficacy parameters for quinine sulfate and quinine dihydrochloride in the treatment of Plasmodium falciparum malaria.

Table 1: Clinical Efficacy of Quinine Sulfate and Quinine Dihydrochloride in Falciparum Malaria

ParameterQuinine Sulfate (Oral)Quinine Dihydrochloride (Parenteral)
Indication Uncomplicated MalariaSevere Malaria
Dosage Regimen 10 mg/kg every 8 hours for 7 daysLoading dose of 20 mg salt/kg over 4 hours, followed by 10 mg salt/kg every 8-12 hours
Fever Clearance Time (FCT) 36 - 72 hours[1]Mean of 36 hours reported in some studies[2]
Parasite Clearance Time (PCT) Mean of 67 hours in some studies[2]All patients cleared parasitemia within 108 hours in one study[2]
Cure Rates (28-day) Variable, often combined with antibiotics to improve efficacy (e.g., 87% as monotherapy, up to 100% with clindamycin)[3]High, but declining sensitivity has been noted in some regions[4]

Note: Efficacy can vary significantly based on the geographic region, local parasite resistance patterns, and whether quinine is used as a monotherapy or in combination with other antimalarials.

Due to the lack of specific clinical trial data for this compound, its efficacy can only be inferred from its pharmacokinetic profile and physicochemical properties relative to other salts.

Pharmacokinetic Profiles

The therapeutic efficacy of a drug is intrinsically linked to its pharmacokinetic properties, which determine the concentration of the active moiety at the site of action. While specific pharmacokinetic data for this compound is limited, studies comparing other quinine salts suggest that the salt form may not dramatically alter the systemic exposure to the quinine base after oral administration.

Table 2: Comparative Pharmacokinetic Parameters of Quinine Salts

Salt FormRoute of AdministrationCmax (mg/L)Tmax (hours)Bioavailability (%)
Quinine Sulfate OralVariable, dependent on formulation1 - 3[5]~85%[6]
Quinine Dihydrochloride Intravenous / IntramuscularAchieves therapeutic concentrations rapidly with a loading doseN/A (IV), Median of 3 hours (IM)High (IV/IM)[6]
This compound Parenteral (Intramuscular)Data not readily availableData not readily availableData not readily available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

The choice of salt primarily influences the solubility and, consequently, the suitability for different pharmaceutical formulations. For parenteral administration, a highly soluble salt is preferred to ensure complete dissolution in the injection vehicle.

Physicochemical Properties

The physicochemical properties of the active pharmaceutical ingredient (API) are critical for formulation development and can impact bioavailability.

Table 3: Physicochemical Properties of Quinine Salts

PropertyThis compoundQuinine SulfateQuinine Dihydrochloride
Solubility in Water Sparingly solubleSlightly soluble[7]Soluble
Molecular Weight 446.55 g/mol 782.96 g/mol (dihydrate)[7]397.33 g/mol
pH of Solution (1%) Data not readily available5.7 - 6.6[7]Acidic
Common Use Historically used in some parenteral formulationsOral formulations[8]Parenteral formulations

The higher solubility of quinine dihydrochloride makes it a preferred choice for intravenous infusions.[9] The properties of this compound would suggest its potential use in intramuscular depot formulations, although this is not a common practice in modern malaria treatment.

Experimental Protocols

In Vivo Efficacy Assessment (Clinical Trial)

A typical protocol to compare the efficacy of different quinine salt formulations in patients with uncomplicated falciparum malaria would involve a randomized, controlled trial.

Objective: To compare the efficacy and safety of this compound versus quinine sulfate for the treatment of uncomplicated P. falciparum malaria.

Methodology:

  • Patient Recruitment: Patients with microscopically confirmed uncomplicated P. falciparum malaria are enrolled after obtaining informed consent.

  • Randomization: Patients are randomly assigned to receive either oral this compound or oral quinine sulfate at a dose equivalent to 10 mg of quinine base per kg of body weight, administered every 8 hours for 7 days.

  • Clinical and Parasitological Monitoring: Patients are monitored daily for clinical symptoms (e.g., fever) and parasite density (through microscopic examination of blood smears) until parasite clearance. Follow-up is typically conducted on days 7, 14, 21, and 28 to detect any recrudescence.

  • Outcome Measures:

    • Primary: Adequate Clinical and Parasitological Response (ACPR) at day 28.

    • Secondary: Fever clearance time (FCT), parasite clearance time (PCT), and incidence of adverse events.

  • Pharmacokinetic Sub-study: Blood samples are collected at predefined time points to determine the plasma concentrations of quinine and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).

In Vitro Antiplasmodial Activity Assay

This assay determines the intrinsic activity of the drug substance against the malaria parasite.

Objective: To compare the in vitro activity of this compound, quinine sulfate, and quinine dihydrochloride against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes.

  • Drug Preparation: Stock solutions of the different quinine salts are prepared and serially diluted.

  • Drug Susceptibility Testing: Synchronized parasite cultures are incubated with a range of concentrations of each quinine salt for 48-72 hours.

  • Assessment of Parasite Growth Inhibition: Parasite growth is assessed using methods such as:

    • Microscopy: Giemsa-stained thin blood smears are examined to determine the percentage of schizont maturation inhibition.

    • Fluorometric assays: Using DNA-intercalating dyes (e.g., SYBR Green I) to quantify parasite proliferation.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated for each salt, representing the concentration at which parasite growth is inhibited by 50%.

Visualizations

Mechanism of Action of Quinine

The primary mechanism of action of quinine is the interference with the detoxification of heme in the malaria parasite.

Quinine_Mechanism Mechanism of Action of Quinine Hemoglobin Hemoglobin in Host Red Blood Cell Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Biocrystallization (Heme Polymerase) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Oxidative Stress FoodVacuole Parasite Food Vacuole Quinine Quinine Quinine->Heme Inhibits Biocrystallization

Caption: Quinine's mechanism of action in the malaria parasite.

Experimental Workflow for Comparative Evaluation

The following diagram illustrates a logical workflow for the comparative evaluation of different quinine salts.

Experimental_Workflow Experimental Workflow for Comparative Evaluation of Quinine Salts cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) cluster_clinical Clinical Studies (Human) Physicochem Physicochemical Characterization (Solubility, Stability) IC50 In Vitro Antiplasmodial Activity (IC50) Physicochem->IC50 AnimalPK Pharmacokinetics in Animal Models Physicochem->AnimalPK AnimalEfficacy Efficacy in Animal Malaria Models IC50->AnimalEfficacy AnimalPK->AnimalEfficacy HumanPK Phase I: Pharmacokinetics in Healthy Volunteers AnimalEfficacy->HumanPK ClinicalEfficacy Phase II/III: Efficacy and Safety in Patients HumanPK->ClinicalEfficacy FinalAssessment Comparative Efficacy and Safety Profile ClinicalEfficacy->FinalAssessment

Caption: Workflow for evaluating different quinine salts.

Conclusion

While quinine has been a cornerstone of malaria treatment for centuries, the specific efficacy of this compound compared to other salts is not well-documented in modern clinical trials.[3] Based on pharmacokinetic principles and data from other salts, it is plausible that the in vivo efficacy of this compound, when appropriately formulated and administered, would be comparable to that of quinine sulfate for oral routes and potentially similar to quinine dihydrochloride for parenteral routes, assuming equivalent bioavailability of the active quinine base.[5]

However, the lack of robust clinical and pharmacokinetic data for this compound is a significant knowledge gap. Further research, including well-designed clinical trials, would be necessary to definitively establish its comparative efficacy and safety profile. For drug development professionals, the choice of a quinine salt for a new formulation should be guided by the intended route of administration, desired pharmacokinetic profile, and the salt's physicochemical properties, particularly solubility and stability. Given the established use and documented efficacy of quinine sulfate for oral and quinine dihydrochloride for parenteral formulations, these remain the current standards for malaria treatment.

References

A Comparative Guide to the Validation of Analytical Methods for Quinine Benzoate Using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. Quinine (B1679958) benzoate (B1203000), a salt of the antimalarial drug quinine, requires robust and validated analytical methods for its determination in various formulations. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the analysis of quinine benzoate. The validation of these methods, guided by the principles of the International Council for Harmonisation (ICH), ensures the reliability and accuracy of the results.[1][2][3][4]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two widely used techniques for the quantitative analysis of pharmaceuticals. The choice between these methods depends on factors such as the complexity of the sample matrix, the required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution, sensitivity, and specificity.[5] It is particularly well-suited for analyzing complex mixtures and for stability-indicating assays.

UV-Visible Spectrophotometry is a simpler, more cost-effective method that is often used for the routine analysis of pure substances or simple formulations.[5] Its primary limitation is its lower specificity compared to HPLC, as multiple components in a sample may absorb light at the same wavelength.

The following table summarizes the key performance characteristics of these two methods for the analysis of quinine and its salts, based on published data.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High (can separate quinine from degradation products and excipients)Moderate (potential for interference from other UV-absorbing compounds)
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 99.4% - 100.3%[6][7][8]~95%
Precision (%RSD) < 2%[3]< 7%
Limit of Detection (LOD) Lower (e.g., 4.32 µg/mL)[9]Higher
Limit of Quantitation (LOQ) Lower (e.g., 13.09 µg/mL)[9]Higher
Analysis Time Longer (< 15 minutes per sample)[8]Shorter (Rapid)
Cost & Complexity HigherLower

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated stability-indicating HPLC method for quinine salts and is applicable for the analysis of this compound.[8][9]

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector and a data acquisition system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) pH 7.0), acetonitrile, and methanol. A common ratio is 40:25:35 (v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 330 nm.[9]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Ambient or controlled at 35°C.[8]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to prepare a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).

4. Sample Preparation:

  • For a solid dosage form, accurately weigh and powder a representative sample.

  • Dissolve a portion of the powder, equivalent to a known amount of this compound, in the mobile phase.

  • Filter the solution to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • The retention time for quinine is typically around 7-8 minutes under these conditions.[9]

  • Quantify the amount of this compound in the sample by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometric Method

This protocol is a general method for the quantification of quinine in solution.

1. Instrumentation:

  • A UV-Visible spectrophotometer.

2. Method Parameters:

  • Solvent: 0.1 N Sulfuric Acid or 0.1 N Hydrochloric Acid.[10]

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax) for quinine, typically around 345-350 nm in acidic solution.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound Reference Standard in the chosen solvent.

  • Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations that will produce absorbances in the optimal range of the instrument (typically 0.2-0.8).

4. Sample Preparation:

  • Prepare the sample as described for the HPLC method, using the spectrophotometric solvent for dissolution and dilution.

5. Analysis:

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow below, based on the ICH guidelines, illustrates the key stages of validating an analytical procedure for this compound.[1][2][11]

Analytical Method Validation Workflow start Start: Define Analytical Procedure & Intended Use protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity (Interference from placebo, degradation products) protocol->specificity linearity Linearity (At least 5 concentrations) protocol->linearity range_node Range (Interval of acceptable precision, accuracy, linearity) protocol->range_node accuracy Accuracy (% Recovery of spiked samples) protocol->accuracy precision Precision (Repeatability, Intermediate Precision) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness (Small variations in method parameters) protocol->robustness system_suitability System Suitability (Ensure system performance) specificity->system_suitability linearity->system_suitability range_node->system_suitability accuracy->system_suitability precision->system_suitability lod->system_suitability loq->system_suitability robustness->system_suitability report Prepare Validation Report system_suitability->report end_node End: Method is Validated report->end_node

Caption: Workflow of analytical method validation based on ICH guidelines.

References

The Ascendancy of Artemisinin: A Comparative Guide to Severe Malaria Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For decades, quinine (B1679958), a derivative of the cinchona tree bark, was the cornerstone of severe malaria treatment. However, the advent of artemisinin (B1665778) and its derivatives has revolutionized the management of this life-threatening disease. This guide provides a comprehensive comparison of quinine and artemisinin derivatives for the treatment of severe malaria, with a focus on artesunate (B1665782), the most extensively studied derivative. The information is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of treatment protocols and mechanisms of action.

While the request specified a comparison with quinine benzoate (B1203000), the vast majority of robust clinical data for parenteral treatment of severe malaria involves the use of quinine dihydrochloride (B599025). Comparative efficacy and safety data for quinine benzoate against artemisinin derivatives are scarce in the published literature. Therefore, this guide will focus on the comparison between intravenously administered quinine (as dihydrochloride) and artesunate.

Performance Comparison: Efficacy and Safety

Clinical evidence from large-scale, multicenter randomized controlled trials has demonstrated the superiority of intravenous artesunate over quinine for the treatment of severe falciparum malaria in both adults and children.[1][2][3][4][5]

Efficacy Data

Artesunate has consistently shown advantages in key efficacy outcomes, including a significant reduction in mortality and faster parasite clearance.

Efficacy OutcomeArtesunateQuinineRelative Risk/Hazard Ratio (95% CI)p-valueStudy
In-hospital Mortality (Adults & Children) 8.5% (230/2712)10.9% (297/2713)RR: 0.78 (0.66–0.91)0.0022AQUAMAT[6][7][8]
In-hospital Mortality (Adults) 15% (107/730)22% (164/731)RR: 0.65 (0.53-0.80)0.0002SEAQUAMAT[1][5][9]
Parasite Clearance Time (Median) 65 hours85 hours-0.0045Retrospective UK study
Fever Clearance Time (Mean) 10.8 hours14.0 hours-0.028Sudanese study[10]
Safety and Tolerability

Artesunate is generally better tolerated than quinine, with a lower incidence of common and serious adverse effects.

Adverse EventArtesunateQuinineRelative Risk (95% CI)p-valueStudy
Hypoglycemia Less frequentMore frequentRR: 3.2 (1.3-7.8)0.009SEAQUAMAT[1][5]
Post-treatment Hypoglycemia (Children) 1.8% (48/2712)2.8% (75/2713)OR: 0.63 (0.43–0.91)0.0134AQUAMAT[4]
Cinchonism (tinnitus, headache, nausea) Not reportedCommon--General finding
Development of Coma (post-treatment) 3.5% (65/1832)5.1% (91/1768)OR: 0.69 (0.49–0.95)0.0231AQUAMAT[4]
Convulsions (post-treatment) 8.3% (224/2712)10.1% (273/2713)OR: 0.80 (0.66–0.97)0.0199AQUAMAT[4]

Experimental Protocols

The following are summaries of the methodologies employed in two pivotal clinical trials that have shaped global treatment guidelines for severe malaria.

The South East Asian Quinine Artesunate Malaria Trial (SEAQUAMAT)
  • Objective: To determine whether parenteral artesunate is more effective than parenteral quinine in the treatment of severe falciparum malaria.[9]

  • Study Design: A multicenter, open-label, randomized controlled trial conducted in Bangladesh, India, Indonesia, and Myanmar.[1][5]

  • Participants: 1461 patients (including 1259 adults) with severe falciparum malaria.[11]

  • Interventions: [1][5]

    • Artesunate Group: Intravenous artesunate at a dose of 2.4 mg/kg body weight at 0, 12, and 24 hours, then daily until the patient could tolerate oral medication.

    • Quinine Group: Intravenous quinine dihydrochloride with a loading dose of 20 mg salt/kg infused over 4 hours, followed by a maintenance dose of 10 mg/kg infused over 2-8 hours three times a day until oral therapy could be initiated.

  • Primary Outcome: In-hospital mortality.[1]

  • Key Findings: Mortality was significantly lower in the artesunate group (15%) compared to the quinine group (22%), representing a 34.7% reduction in the risk of death.[1][5] Artesunate was also better tolerated, with a lower incidence of hypoglycemia.[1]

The African Quinine Artesunate Malaria Trial (AQUAMAT)
  • Objective: To compare the efficacy and safety of parenteral artesunate versus parenteral quinine in the treatment of severe falciparum malaria in African children.[7][12][13]

  • Study Design: A large, multicenter, open-label, randomized controlled trial conducted at 11 sites in nine sub-Saharan African countries.[8][12]

  • Participants: 5,425 children under the age of 15 with severe falciparum malaria.[7][8]

  • Interventions:

    • Artesunate Group: Intravenous artesunate.

    • Quinine Group: Intravenous quinine.

    • Parenteral treatment was followed by a full course of oral artemisinin-based combination therapy in both groups.[12]

  • Primary Outcome: In-hospital mortality.[12]

  • Key Findings: Treatment with artesunate reduced the mortality of severe malaria by 22.5% compared to quinine (8.5% vs. 10.9%).[6] Children treated with artesunate were also less likely to develop deeper coma or have seizures after treatment initiation.[4]

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Outcome Assessment Start Patient with Suspected Severe Malaria Inclusion Inclusion Criteria Met? (e.g., P. falciparum positive, signs of severity) Start->Inclusion Consent Informed Consent Obtained Inclusion->Consent Yes NotEligible1 Not Eligible Inclusion->NotEligible1 No Exclusion Exclusion Criteria Met? (e.g., prior full treatment) Eligible Eligible for Trial Exclusion->Eligible No NotEligible2 Not Eligible Exclusion->NotEligible2 Yes Consent->Exclusion Randomize Randomization Eligible->Randomize Artesunate Intravenous Artesunate (2.4 mg/kg at 0, 12, 24h, then daily) Randomize->Artesunate Quinine Intravenous Quinine (Loading dose then maintenance) Randomize->Quinine FollowUp Parenteral Treatment (min. 24h) -> Oral ACT Artesunate->FollowUp Quinine->FollowUp Outcomes Primary & Secondary Outcomes - Mortality - Parasite & Fever Clearance - Coma Resolution - Adverse Events FollowUp->Outcomes

Caption: Generalized workflow for pivotal severe malaria clinical trials.

Mechanisms of Action

The distinct mechanisms of action of quinine and artemisinin derivatives underpin their differing efficacy and safety profiles.

Quinine

The precise mechanism of action of quinine is not fully elucidated, but it is believed to interfere with the parasite's ability to digest hemoglobin in the host's red blood cells.[14] Quinine is thought to inhibit the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme which is toxic to the parasite.[14]

Artemisinin Derivatives

Artemisinin and its derivatives possess an endoperoxide bridge that is crucial for their antimalarial activity.[15] The activation of this bridge is thought to be mediated by intraparasitic heme-iron, leading to the generation of free radicals.[15] These highly reactive radicals then damage parasite proteins and other macromolecules, leading to parasite death.

G cluster_quinine Quinine Mechanism of Action cluster_artemisinin Artemisinin Derivative Mechanism of Action Quinine Quinine HemePolymerization Heme Polymerization (Detoxification) Quinine->HemePolymerization Inhibits Hemozoin Hemozoin (Non-toxic) HemePolymerization->Hemozoin FreeHeme Toxic Free Heme Accumulation ParasiteDeath1 Parasite Death FreeHeme->ParasiteDeath1 Artemisinin Artemisinin Derivative (with endoperoxide bridge) Activation Activation of Endoperoxide Bridge Artemisinin->Activation HemeIron Heme-Iron HemeIron->Activation FreeRadicals Free Radical Generation Activation->FreeRadicals Damage Damage to Parasite Proteins & Macromolecules FreeRadicals->Damage ParasiteDeath2 Parasite Death Damage->ParasiteDeath2

Caption: Simplified signaling pathways for Quinine and Artemisinin derivatives.

Conclusion

The evidence overwhelmingly supports the use of intravenous artesunate over quinine for the treatment of severe falciparum malaria in both adults and children across different geographical regions.[2] Artesunate offers a significant survival benefit, faster parasite clearance, and a more favorable safety profile.[1][2][3][4][5] These findings have led to a shift in global treatment guidelines, with the World Health Organization now recommending intravenous artesunate as the first-line treatment for severe malaria. For researchers and drug development professionals, the success of artemisinin derivatives highlights the importance of novel mechanisms of action in overcoming drug resistance and improving patient outcomes in infectious diseases. Further research could focus on the development of new antimalarials that build upon the rapid parasiticidal activity of the artemisinin class while addressing the potential for the emergence of resistance.

References

A Comparative Analysis of Side Effects Associated with Different Quinine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of different quinine (B1679958) formulations, primarily focusing on quinine sulfate (B86663), quinine gluconate, and quinine dihydrochloride. Due to a lack of direct head-to-head clinical trials comparing the adverse effects of these specific formulations, this guide synthesizes available data from prescribing information, clinical studies, and systematic reviews to offer a qualitative and, where possible, quantitative comparison.

Overview of Quinine Formulations and Side Effect Profiles

Quinine, a primary alkaloid from the cinchona tree, remains a crucial therapeutic agent for malaria, particularly in cases of resistance to other antimalarials. It is available in several salt forms, which can influence its administration route and potentially its side effect profile. The most well-documented adverse effects are collectively known as "cinchonism."

Cinchonism is a cluster of symptoms that occurs to some degree in a vast majority of patients receiving quinine.[1][2] Symptoms of mild cinchonism include:

  • Headache

  • Vasodilation and sweating

  • Nausea

  • Tinnitus (ringing in the ears)

  • Hearing impairment

  • Vertigo or dizziness

  • Blurred vision and disturbed color perception

More severe symptoms of cinchonism can include:

  • Vomiting

  • Diarrhea

  • Abdominal pain

  • Deafness

  • Blindness

  • Disturbances in cardiac rhythm or conduction[1][2]

Most symptoms of cinchonism are reversible upon discontinuation of the drug.[1]

Beyond cinchonism, quinine is associated with a range of other serious adverse reactions, including hematologic, cardiovascular, and hypersensitivity reactions.[3][4]

Comparative Data on Side Effects

Direct comparative data on the incidence of side effects between different quinine formulations is scarce. The following table summarizes the known adverse reactions for quinine sulfate and quinine dihydrochloride, largely based on their prescribing information and summary of product characteristics. Quantitative data (frequency) is often not available.

Table 1: Comparison of Reported Side Effects of Quinine Formulations

Side Effect CategoryQuinine Sulfate (Oral)Quinine Dihydrochloride (Parenteral)Notes
Cinchonism Very common. Includes headache, tinnitus, blurred vision, nausea.[1][2]Also common, with symptoms like tinnitus, impaired hearing, headache, nausea, and disturbed vision.[5]The core side effect profile is similar across formulations.
Hematologic Agranulocytosis, hypoprothrombinemia, thrombocytopenia, disseminated intravascular coagulation (DIC), hemolytic anemia, hemolytic uremic syndrome (HUS), thrombotic thrombocytopenic purpura (TTP), idiopathic thrombocytopenic purpura (ITP), petechiae.[1]Thrombocytopenia is a known risk, thought to be an idiosyncratic hypersensitivity reaction.[5]Hematologic reactions can be severe and life-threatening.[4]
Cardiovascular QT prolongation, torsades de pointes, ventricular fibrillation, disturbances in cardiac rhythm or conduction.[2][4]QT prolongation, ventricular arrhythmia, cardiogenic shock (in overdose).[5]Quinine has known cardiotoxic potential.
Hypersensitivity Anaphylactic shock, urticaria, Stevens-Johnson syndrome, toxic epidermal necrolysis, angioedema, bronchospasm.[2]Urticaria, flushing, pruritus, rash, fever, angioedema, asthma.[5]Reactions can be severe and require immediate discontinuation of the drug.
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain.[2]Nausea and vomiting are part of cinchonism.[5]
Neurological Vertigo, dizziness, confusion, restlessness, seizures, coma.[6]Convulsions, impairment of consciousness, respiratory depression (in overdose).[5]
Renal Acute interstitial nephritis, renal failure (in overdose).[2][5]Acute kidney injury has been reported.[7]
Endocrine Hypoglycemia, especially in pregnant women.[2]Hypoglycemia is a known adverse effect.
Ocular Blurred vision, disturbance in color perception, optic neuritis, blindness.[2]Irreversible visual loss can occur in overdose.[5]

Experimental Protocols for Assessing Side Effects

Standardized protocols are essential for the objective evaluation of side effects in a clinical or preclinical setting.

Assessment of Cardiotoxicity

Objective: To evaluate the effect of different quinine formulations on cardiac repolarization (QTc interval).

Methodology:

  • Subject Selection: Healthy volunteers or patients with a clear indication for quinine therapy. Exclusion criteria should include pre-existing cardiac conditions or concurrent use of other QT-prolonging drugs.

  • Baseline Measurement: A 12-lead electrocardiogram (ECG) is recorded at baseline before drug administration.

  • Drug Administration: Administer the specific quinine formulation at the therapeutic dose.

  • ECG Monitoring: Serial 12-lead ECGs are recorded at predefined time points post-administration, corresponding to the expected peak plasma concentration of the quinine formulation.

  • QTc Calculation: The QT interval is measured and corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.

  • Data Analysis: Changes in QTc from baseline are calculated for each formulation. A statistically significant increase in QTc interval would indicate a potential for proarrhythmic effects.

Assessment of Neurotoxicity (Cinchonism)

Objective: To quantify the incidence and severity of cinchonism symptoms.

Methodology:

  • Symptom Checklist: Develop a standardized questionnaire listing the common symptoms of cinchonism (e.g., tinnitus, headache, dizziness, blurred vision, nausea).

  • Severity Grading: Use a Likert scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) for each symptom to grade its severity.

  • Data Collection: The questionnaire is administered to subjects at baseline and at regular intervals during treatment.

  • Audiometry and Visual Acuity Tests: Objective measures such as pure-tone audiometry and Snellen charts can be used to quantify changes in hearing and vision.

  • Data Analysis: The incidence and mean severity scores for each symptom are calculated and compared between different formulations.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Comparative Side Effect Profiling

G cluster_0 Pre-Clinical Phase cluster_1 Clinical Phase cluster_2 Data Analysis & Comparison a In vitro assays (e.g., hERG channel assay) b Animal toxicity studies a->b c Phase I: Healthy Volunteers (Safety & Tolerability) b->c IND Submission d Phase II/III: Patients (Efficacy & Adverse Event Monitoring) c->d e Post-Marketing Surveillance (Real-world data) d->e f Statistical Analysis of Adverse Event Frequency d->f e->f g Comparative Side Effect Profile Generation f->g h Regulatory Submission/ Clinical Guidance Update g->h Publication & Reporting

Caption: A generalized experimental workflow for comparing drug side effects.

Signaling Pathway: Quinine-Induced Cardiotoxicity

G quinine Quinine herg hERG Potassium Channel (IKr) quinine->herg Blockade potassium K+ Efflux herg->potassium Reduced repolarization Cardiac Action Potential Repolarization potassium->repolarization Delayed qt QT Interval Prolongation repolarization->qt arrhythmia Torsades de Pointes (Ventricular Arrhythmia) qt->arrhythmia

Caption: Mechanism of quinine-induced cardiotoxicity via hERG channel blockade.

Conclusion

While different salt formulations of quinine are used in clinical practice, there is a notable absence of direct comparative studies on their side effect profiles. The available data suggests that the overall spectrum of adverse reactions, particularly cinchonism and serious hematologic and cardiovascular events, is a characteristic of the quinine moiety itself and is likely to be similar across formulations. However, subtle differences in pharmacokinetics due to the salt form could potentially influence the incidence and severity of these side effects. Rigorous, well-designed clinical trials are needed to definitively compare the safety profiles of quinine sulfate, gluconate, and dihydrochloride. Researchers and drug development professionals should consider this data gap when designing new studies or developing novel quinine formulations.

References

A Comparative Guide to the Cross-Validation of HPLC and UV-Vis Methods for Quinine Benzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and analysis of pharmaceutical formulations, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry for the quantification of quinine (B1679958) benzoate (B1203000). Both methods are benchmarked against key validation parameters to offer researchers, scientists, and drug development professionals a comprehensive overview for selecting the appropriate analytical technique.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. HPLC generally offers superior specificity and sensitivity, which is crucial for complex matrices, while UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective alternative for routine analysis where interfering substances are minimal.[1] The table below summarizes the key performance metrics for the quantification of quinine, which is the primary analyte of interest in quinine benzoate.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 99.35% - 100.3%[2][3]~95%
Precision (%RSD) < 2%[3]< 7%
Limit of Detection (LOD) As low as 0.3 ng[4]Typically higher than HPLC
Limit of Quantification (LOQ) As low as 4 ng/mL[4]2 µg/mL[4]
Specificity High (separates quinine from impurities)[1]Low (potential for interference)[1]
Analysis Time Slower (due to chromatographic separation)[1]Rapid[1]
Cost Higher (instrumentation and operational)[1]Lower (instrumentation and operational)[1]
Complexity More complex (method development and operation)[1]Simpler (operation and data analysis)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for both HPLC and UV-Vis methods for the quantification of quinine.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of quinine.[1][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 30:70 v/v).[1][3] The pH may be adjusted with an acid like phosphoric acid to improve peak shape.[6]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection Wavelength: 233 nm or 254 nm.[1][2][3]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of Quinine reference standard (e.g., 1000 µg/mL) in the mobile phase.[1]

    • From the stock solution, prepare a series of working standard solutions (e.g., 10-50 µg/mL) by further dilution with the mobile phase.[1][3]

  • Sample Preparation:

    • Accurately weigh a portion of the this compound sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of quinine from the calibration curve.

UV-Vis Spectrophotometry Protocol

This protocol outlines a straightforward UV-Vis method for quinine quantification.

  • Instrumentation: A computer-controlled scanning UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: 0.1 N Hydrochloric Acid (HCl) or 0.05 M Sulfuric Acid.[1][4]

    • Analytical Wavelength (λmax): Approximately 348 nm in 0.1 N HCl.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of Quinine reference standard (e.g., 100 µg/mL) in the chosen solvent.[4]

    • Perform serial dilutions to prepare a series of standard solutions with known concentrations.[4]

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in the solvent to obtain a concentration within the range of the standard solutions.

  • Analysis:

    • Measure the absorbance of the standard solutions at the λmax using the solvent as a blank.[1]

    • Construct a calibration curve by plotting absorbance versus concentration.[1]

    • Measure the absorbance of the sample solution and determine the quinine concentration from the calibration curve.[1]

Methodology and Workflow Visualization

To ensure data integrity and reliability when comparing or switching between analytical methods, a robust cross-validation protocol is essential.[4] The following diagrams illustrate the logical workflow for the cross-validation of HPLC and UV-Vis methods.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comparison Data Comparison & Evaluation start Prepare Identical Sets of this compound Samples & Standards hplc_analysis Analyze Samples by Validated HPLC Method start->hplc_analysis uv_analysis Analyze Samples by Validated UV-Vis Method start->uv_analysis hplc_data Obtain Quinine Concentration Data (HPLC) hplc_analysis->hplc_data comparison Statistically Compare Results (e.g., t-test, F-test) hplc_data->comparison uv_data Obtain Quinine Concentration Data (UV-Vis) uv_analysis->uv_data uv_data->comparison conclusion Evaluate Method Equivalency comparison->conclusion

Caption: Cross-Validation Experimental Workflow.

AnalyticalMethodSelection Logical Flow for Method Selection start Define Analytical Requirements specificity_check Is High Specificity Required? (e.g., presence of impurities, degradation products) start->specificity_check hplc_path Select HPLC Method specificity_check->hplc_path Yes uv_path UV-Vis Method is a Viable Option specificity_check->uv_path No cost_speed_check Are Speed and Low Cost a Priority? uv_path->cost_speed_check cost_speed_check->hplc_path No uv_preferred Prefer UV-Vis Method cost_speed_check->uv_preferred Yes

Caption: Logical Flow for Method Selection.

References

A Comparative Guide to the Catalytic Activity of Cinchona Alkaloids in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of major cinchona alkaloids—quinine (B1679958), quinidine, cinchonine, and cinchonidine—in various asymmetric organic reactions. While this guide aims to offer a comprehensive comparison, it is important to note that a direct side-by-side experimental comparison involving quinine benzoate (B1203000) as a catalyst was not found in the reviewed literature. The following sections detail the performance of the primary cinchona alkaloids in key enantioselective transformations, supported by experimental data and detailed protocols.

Introduction to Cinchona Alkaloids in Catalysis

Cinchona alkaloids, natural products extracted from the bark of the Cinchona tree, are foundational pillars in the field of asymmetric catalysis.[1] Their inherent chirality, rigid structure, and tunable functional groups make them exceptional organocatalysts for a wide array of chemical transformations, including additions to carbonyls, conjugate additions, and cycloadditions.[2] The four principal alkaloids—quinine, quinidine, cinchonine, and cinchonidine—exist as two pairs of pseudoenantiomers, often providing access to opposite enantiomers of a product.[3] This guide focuses on their application in two widely studied and synthetically important reactions: the Asymmetric Michael Addition and the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of chiral cinchona alkaloids as catalysts allows for the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds, producing chiral products with high stereocontrol.

Comparative Data: Michael Addition of Thiophenol to 2-Cyclohexen-1-one (B156087)

A direct comparison between quinine and its pseudoenantiomer, quinidine, in the asymmetric conjugate addition of thiophenol to 2-cyclohexen-1-one highlights their ability to catalyze the formation of opposite enantiomers with high efficiency.

CatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
Quinine(R)-3-(phenylthio)cyclohexan-1-one9594
Quinidine(S)-3-(phenylthio)cyclohexan-1-one9497
Experimental Protocol: Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one

This protocol is adapted from studies on cinchona alkaloid-catalyzed conjugate additions.

Materials:

  • Cinchona alkaloid catalyst (e.g., quinine or quinidine)

  • 2-Cyclohexen-1-one

  • Thiophenol

  • Toluene (B28343) (solvent)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

  • Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

Procedure:

  • To a stirred solution of the cinchona alkaloid catalyst (0.1 mmol) in toluene (2 mL) at -60 °C is added thiophenol (0.12 mmol).

  • After stirring for 10 minutes, 2-cyclohexen-1-one (0.1 mmol) is added dropwise.

  • The reaction mixture is stirred at -60 °C for the specified time (e.g., 24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Catalytic Cycle for Michael Addition

Michael_Addition_Pathway cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid Intermediate1 Catalyst-Nucleophile Complex Catalyst->Intermediate1 Activation Intermediate2 Catalyst-Electrophile Complex Catalyst->Intermediate2 Activation Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate1 Electrophile Electrophile (E) Electrophile->Intermediate2 TransitionState Transition State Intermediate1->TransitionState Intermediate2->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product Release

Caption: Proposed catalytic pathway for the cinchona alkaloid-catalyzed Michael addition.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The commercially available reagent mixtures, AD-mix-α (containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative), provide a straightforward route to either enantiomer of the diol product.

Comparative Data: Asymmetric Dihydroxylation of Styrene (B11656)

The dihydroxylation of styrene serves as a classic example to illustrate the pseudoenantiomeric relationship of the ligands in AD-mix-α and AD-mix-β.

Catalyst SystemProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
AD-mix-α(R)-1-Phenyl-1,2-ethanediol>95>99
AD-mix-β(S)-1-Phenyl-1,2-ethanediol>95>99
Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using AD-mix.[4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir at room temperature until two clear phases form.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC (typically 6-24 hours). For less reactive alkenes, the reaction can be allowed to warm to room temperature.

  • Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

Sharpless_AD_Workflow start Start dissolve Dissolve AD-mix in t-BuOH/H₂O (1:1) start->dissolve cool Cool to 0 °C dissolve->cool add_alkene Add Alkene cool->add_alkene stir Stir at 0 °C (Monitor by TLC) add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Chiral Diol purify->end

Caption: General experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Conclusion

Quinine, quinidine, and their derivatives are highly effective and versatile catalysts in asymmetric synthesis. Their pseudoenantiomeric relationship provides a powerful tool for accessing both enantiomers of a chiral product with high levels of stereocontrol. While direct experimental data on the catalytic performance of quinine benzoate was not prominently available in the surveyed literature, the extensive body of research on other cinchona alkaloids demonstrates their indispensable role in modern synthetic organic chemistry. The choice between these catalysts is primarily dictated by the desired absolute configuration of the product, with all major alkaloids offering excellent potential for high enantioselectivity. Researchers are encouraged to consult the primary literature for specific applications and further optimization of reaction conditions.

References

In vitro comparison of the anti-proliferative effects of quinine benzoate and chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The repurposing of existing drugs for cancer therapy presents a promising and accelerated avenue for novel treatment strategies. Among these candidates, the quinoline-containing antimalarial drugs, quinine (B1679958) and chloroquine (B1663885), have garnered significant interest for their potential anti-cancer properties. This guide provides an objective in vitro comparison of the anti-proliferative effects of quinine and chloroquine, offering a synthesis of available experimental data to inform drug development professionals and researchers.

Disclaimer

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for quinine and chloroquine across various cancer cell lines, providing a snapshot of their anti-proliferative efficacy.

DrugCell LineCancer TypeIC50 ValueCitation
Quinine RDRhabdomyosarcoma39.3 µg/mL[1]
HeLaCervical CancerNot specified[2][3]
A549Lung CancerNot specified[2][3]
Hep-2Laryngeal CancerNot specified[4]
KBOral CancerNot specified[4]
Chloroquine A549Lung Cancer0.25–32 µM
MCF-7Breast CancerNot specified[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Anti-Proliferative Action

Quinine and chloroquine exert their anti-cancer effects through distinct, yet occasionally overlapping, cellular pathways.

Quinine:

Emerging research suggests that quinine's anti-proliferative and pro-apoptotic effects are mediated through the inhibition of key signaling pathways involved in cell survival and proliferation. One identified mechanism involves the inhibition of the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-AKT signaling cascade.[2][3] By disrupting this pathway, quinine can suppress downstream signals that promote cell growth and survival, ultimately leading to apoptosis in cancer cells.[2][3][4]

G cluster_membrane Cell Membrane Receptor Receptor TRAF6 TRAF6 Receptor->TRAF6 AKT AKT TRAF6->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Quinine Quinine Quinine->TRAF6

Chloroquine:

Chloroquine's anti-cancer activity is more extensively studied and is largely attributed to its ability to inhibit autophagy.[6][7] As a weak base, chloroquine accumulates in the acidic environment of lysosomes, raising their pH and impairing their function. This disruption of lysosomal activity blocks the final step of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. The inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptotic cell death.[5] Furthermore, some studies indicate that chloroquine can also induce cell cycle arrest.

G Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Chloroquine Chloroquine Chloroquine->Lysosome Inhibits Acidification

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro anti-proliferative effects of chemical compounds, based on commonly cited experimental designs.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., RD, HeLa, A549, Hep-2, KB, MCF-7) are obtained from a reputable cell bank.

  • Culture Medium: Cells are maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Anti-Proliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

G Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Drug Add varying concentrations of Quinine/Chloroquine Incubate_24h->Add_Drug Incubate_48_72h Incubate (48-72h) Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End Calculate_IC50->End

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (quinine or chloroquine). A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Both quinine and chloroquine demonstrate notable anti-proliferative effects against a range of cancer cell lines in vitro. Their distinct mechanisms of action, with quinine targeting specific signaling pathways and chloroquine primarily inhibiting autophagy, suggest that they may have different therapeutic applications or could potentially be used in combination therapies. The provided data and protocols offer a foundational guide for researchers investigating the anti-cancer potential of these repurposed antimalarial drugs. Further direct comparative studies, particularly including various salts like quinine benzoate (B1203000), are warranted to fully elucidate their relative potencies and therapeutic promise.

References

A Spectroscopic Comparison of Quinine Benzoate and Its Diastereomer Quinidine Benzoate: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine (B1679958) and quinidine (B1679956) are well-known diastereomers, differing only in the stereochemistry at two of their chiral centers. This subtle structural variance leads to distinct three-dimensional arrangements, which in turn can be probed and differentiated by various spectroscopic techniques. While direct comparative experimental data for their benzoate (B1203000) salts is not extensively available in the literature, this guide provides a predictive comparison based on the known spectroscopic behaviors of quinine, quinidine, and related benzoate compounds.

Stereochemical Relationship

Quinine and quinidine are diastereomers, not enantiomers. They possess opposite configurations at the C8 and C9 positions, which influences the overall conformation of the molecules. This difference in spatial arrangement is the primary reason for their distinct spectroscopic and pharmacological properties.

Caption: Stereochemical relationship between Quinine and Quinidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Given the conformational differences between quinine and quinidine, their respective benzoate salts are expected to exhibit discernible differences in their ¹H and ¹³C NMR spectra. The solution NMR spectra of quinine and quinidine themselves are nearly identical, but differences can be more pronounced in the solid state or when complexed.[1]

Expected ¹H NMR Spectral Features:

  • Aromatic Region: Protons on the quinoline (B57606) and benzoate rings will be present. The benzoate protons will likely appear as multiplets in the 7.4-8.1 ppm range. The quinoline protons will have characteristic shifts.

  • Aliphatic Region: Protons on the quinuclidine (B89598) ring system will be observed.

  • Key Differences: The most significant differences are expected for the protons near the stereogenic centers, particularly H9. The change in stereochemistry at C8 and C9 alters the spatial relationship of H9 to the quinoline ring, which should result in a noticeable chemical shift difference for this proton between the two diastereomers.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the quinoline and benzoate carbons will be present in the downfield region (approx. 100-160 ppm).

  • Carbonyl Carbon: The benzoate ester carbonyl carbon should appear around 165-170 ppm.

  • Aliphatic Carbons: Carbons of the quinuclidine moiety will be in the upfield region.

  • Key Differences: Similar to the ¹H NMR, the carbon atoms closest to the C8 and C9 stereocenters are most likely to show differences in their chemical shifts between quinine benzoate and quinidine benzoate. Solid-state NMR has shown that the ¹³C spectra of quinine and quinidine are remarkably different.[1]

Table 1: Predicted Key NMR Spectroscopic Data

NucleusThis compound (Predicted)Quinidine Benzoate (Predicted)Expected Difference
¹H H9 proton will have a specific chemical shift influenced by the (9R) configuration.H9 proton will have a different chemical shift due to the (9S) configuration.A discernible chemical shift difference for the H9 proton is anticipated.
Protons on the quinuclidine ring will have shifts determined by the overall conformation.Protons on the quinuclidine ring will have slightly different shifts due to conformational changes.Minor shifts in the quinuclidine protons, especially those spatially close to the quinoline ring.
¹³C C9 carbon will exhibit a chemical shift characteristic of the (9R) stereocenter.C9 carbon will show a different chemical shift corresponding to the (9S) stereocenter.A measurable difference in the chemical shift of C9 and adjacent carbons (C8, C4') is expected.
Quinuclidine carbons will have specific resonances.Quinuclidine carbons will show slight variations in their resonances.Small but potentially significant differences in the chemical shifts of the quinuclidine carbons, reflecting the different overall molecular shape.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. Diastereomers can exhibit differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), due to variations in their molecular symmetry and vibrational modes.[2]

Expected IR Spectral Features:

  • C=O Stretch: A strong absorption band from the benzoate ester carbonyl group is expected in the range of 1715-1730 cm⁻¹. The exact position can be influenced by the electronic environment.

  • C-O Stretch: The C-O stretching vibrations of the ester and the ether group on the quinoline ring will result in strong bands typically between 1000 and 1300 cm⁻¹.[3]

  • Aromatic C=C Stretch: Bands corresponding to the quinoline and benzoate aromatic rings will be present in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Key Differences: While the major functional group absorptions (like C=O and C-O stretches) will be present in both spectra, subtle shifts in their positions and intensities may occur. The most significant differences are anticipated in the fingerprint region, where the complex vibrations unique to the overall 3D structure of each diastereomer will appear.[2]

Table 2: Predicted Key IR Spectroscopic Data

Vibrational ModeThis compound (Predicted Wavenumber, cm⁻¹)Quinidine Benzoate (Predicted Wavenumber, cm⁻¹)Expected Difference
C=O Stretch (Ester) ~1720~1720Minimal difference expected as this is primarily influenced by the benzoate moiety, but slight shifts due to conformational effects are possible.
C-O Stretch (Ester) 1250-13001250-1300Potential for slight shifts due to the different stereochemistry at the adjacent C9 atom.
Fingerprint Region < 1500< 1500This region will contain a unique pattern of peaks for each diastereomer, reflecting the overall molecular vibrations and serving as a "fingerprint".

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons in conjugated systems.[4] Both quinine and quinidine contain the same quinoline chromophore.

Expected UV-Vis Spectral Features:

  • The primary chromophore in both molecules is the methoxyquinoline ring system.

  • Typical absorption maxima for quinine in acidic solution are around 250 nm, 315 nm, and 345 nm.

  • The benzoate group also contains a chromophore and will contribute to the overall UV absorption profile, likely with a peak around 230 nm.

  • Key Differences: As diastereomers, this compound and quinidine benzoate possess the same chromophores. Therefore, their UV-Vis absorption spectra are expected to be very similar, if not identical, in terms of the wavelengths of maximum absorbance (λmax).[5] Any minor differences might arise from slight alterations in the electronic environment of the chromophore due to the different overall molecular conformation, but these are generally too small to be easily distinguished by standard UV-Vis spectroscopy.

Table 3: Predicted Key UV-Vis Spectroscopic Data

ParameterThis compound (Predicted)Quinidine Benzoate (Predicted)Expected Difference
λmax ~250, 315, 345 nm~250, 315, 345 nmLittle to no significant difference is expected in the λmax values, as the chromophore is identical in both diastereomers.
ε (Molar Absorptivity) Specific valueSpecific valueMolar absorptivity is also expected to be very similar for both compounds, with any minor variations being difficult to reliably measure.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of organic compounds like this compound and quinidine benzoate.

Workflow for Spectroscopic Comparison

G start Sample Preparation (this compound & Quinidine Benzoate) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis uv->data_analysis report Comparative Report Generation data_analysis->report

Caption: General workflow for the spectroscopic comparison.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh 5-10 mg of the sample (this compound or quinidine benzoate) and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring the solution is clear and free of any solid particles.[6]

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane (B109758) or acetone.[8]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[8]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[8]

  • Instrumentation: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as the blank.

    • Place the blank cuvette in the reference beam path and another cuvette with the sample solution in the sample beam path.

    • Run a baseline correction with the solvent-filled cuvette in both beams.

    • Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax values.[9]

References

Assessing the relative stability of various quinine salts in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative stability of common quinine (B1679958) salts in solution, supported by experimental data from published studies. The information contained herein is intended to assist researchers and formulation scientists in selecting the most appropriate quinine salt for their specific application.

Introduction to Quinine Salts

Quinine, a primary alkaloid from the Cinchona tree, is a critical antimalarial drug. It is formulated as various salts to enhance its physicochemical properties, particularly solubility. The most frequently utilized salts in pharmaceutical preparations are quinine sulfate (B86663), quinine dihydrochloride (B599025), and quinine gluconate. The stability of these salts in solution is a critical factor influencing their shelf-life, therapeutic efficacy, and safety. This guide focuses on the comparative stability of these three salts in aqueous solutions under various stress conditions.

Comparative Stability Data

Table 1: Stability of Quinine Sulfate in Solution Under Forced Degradation

Stress ConditionReagent/ConditionDurationRemaining Quinine Sulfate (%)Reference
Acid Hydrolysis0.1 N HClReflux at 80°C for 1 h80.06 ± 0.94[1]
Base Hydrolysis0.1 N NaOHReflux at 80°C for 1 h77.27 ± 0.82[1]
Oxidation0.1% H₂O₂Not specified49.16 ± 0.61[1]
Thermal DegradationDry heat at 80°CNot specifiedStable[2][3]
PhotodegradationUV lightNot specifiedStable[2][3]
Neutral HydrolysisWaterNot specified98.08 ± 0.93[1]

Data from a study on extemporaneous quinine sulfate suspension.

Table 2: Stability of Quinine Dihydrochloride in Intravenous Solutions at Room Temperature

Intravenous SolutionConcentration (mg/mL)Duration (hours)Remaining Quinine Dihydrochloride (%)Reference
5% Dextrose in Water1.2 and 3.624> 90[4]
5% Dextrose in Normal Saline1.2 and 3.624> 90[4]
5% Dextrose in Half-Strength Saline1.2 and 3.624> 90[4]
Normal Saline1.2 and 3.624> 90[4]

Key Observations on Relative Stability

  • Acid and Base Sensitivity: Quinine sulfate demonstrates significant degradation under both acidic and basic conditions.[1][3] This suggests that the stability of formulations containing quinine sulfate is highly pH-dependent.

  • Oxidative Instability: The quinine molecule is susceptible to oxidation, with a significant decrease in quinine sulfate content observed in the presence of hydrogen peroxide.[1]

  • Quinine Dihydrochloride Stability: Quinine dihydrochloride exhibits good stability in common intravenous solutions for at least 24 hours at room temperature, indicating its suitability for parenteral administration.[4]

  • Quinine Gluconate: While quantitative comparative data is limited, quinine gluconate's high water solubility and its use in injectable formulations imply that it forms stable aqueous solutions.[5]

Degradation Pathways

The degradation of quinine in solution can proceed through several pathways, primarily influenced by pH and the presence of oxidizing agents. Two major degradation products that have been identified are quinotoxine and quintenine.

G Simplified Degradation Pathways of Quinine Quinine Quinine Quinotoxine Quinotoxine Quinine->Quinotoxine  Acid Catalysis   Quintenine Quintenine Quinine->Quintenine  Oxidation   G Experimental Workflow for Quinine Salt Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photodegradation Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

References

A Comparative Guide to the Bioavailability of Oral Quinine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of different oral formulations of quinine (B1679958) is critical for optimizing therapeutic efficacy in the treatment of malaria. This guide provides an objective comparison of the performance of various quinine formulations, supported by experimental data, to aid in formulation selection and development.

Comparative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for different oral formulations of quinine, providing a clear comparison of their bioavailability.

Formulation 1Formulation 2Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Study PopulationReference
Quinine Sulphate Capsule (600mg) Quinine Dihydrochloride (B599025) Plain Tablet (600mg) No significant differenceNo significant differenceNo significant difference64.5%6 healthy male adults[1]
64.3%[1]
Quinine Sulphate Capsule Quinine Sulphate Tablet Significantly higher for capsule2.67Significantly higher for capsule73%12 healthy male volunteers[2][3]
2.6739%[2][3]
Quinine Sulphate Tablet (300mg) Quinine Sulphate Suppository (300mg) 2.32 ± 0.222.67 ± 1.6736.31 ± 10.06-6 healthy volunteers[4][5]
0.52 ± 0.377.25 ± 4.507.69 ± 5.79Relative Bioavailability: 21.24 ± 16.00%[4][5]

Key Findings

  • Salt Form (Sulphate vs. Dihydrochloride): A study comparing quinine sulphate capsules and quinine dihydrochloride plain tablets found no statistically significant difference in their plasma Cmax, tmax, and AUC values.[1] Their absolute bioavailabilities were also very similar, at 64.5% and 64.3% respectively.[1] This suggests that the choice between these two salt forms in a solid oral dosage form may not significantly impact bioavailability.

  • Dosage Form (Capsule vs. Tablet): A study comparing a quinine sulphate capsule to a tablet formulation revealed a significant difference in bioavailability.[2][3] The capsule formulation demonstrated a significantly higher Cmax and AUC, with an absolute bioavailability of 73%, compared to 39% for the tablet.[2][3] This highlights the critical role of formulation characteristics in determining the extent of drug absorption. The study noted that the tablet formulation did not achieve therapeutic plasma levels.[2]

  • Route of Administration (Oral Tablet vs. Rectal Suppository): A comparison between a quinine sulphate tablet and a suppository showed that the oral tablet resulted in significantly higher and faster absorption.[4][5] The Cmax and AUC values for the tablet were approximately four to five times higher than those for the suppository.[4][5] The relative bioavailability of the suppository compared to the tablet was low, estimated to be between 21.24% and 26.14%.[5]

Experimental Protocols

The following are detailed methodologies from the key experiments cited in this guide.

Study 1: Quinine Sulphate Capsule vs. Quinine Dihydrochloride Plain Tablet
  • Study Design: A randomized, crossover study.[1]

  • Subjects: Six healthy male adult Africans.[1]

  • Dosing: A single oral dose of 600 mg of quinine sulphate as a capsule and 600 mg of quinine dihydrochloride as a plain tablet. An intravenous infusion of 600 mg quinine hydrochloride over 4 hours was used to determine absolute bioavailability.[1]

  • Blood Sampling: Blood samples were collected at predetermined time intervals.

  • Analytical Method: Plasma quinine concentrations were analyzed to determine pharmacokinetic parameters.

Study 2: Quinine Sulphate Capsule vs. Quinine Sulphate Tablet
  • Study Design: A crossover study for the capsule group and a separate group for the tablet formulation.[2]

  • Subjects: Twelve healthy male volunteers were divided into two groups of six.[2]

  • Dosing: One group received an intravenous infusion of quinine and the capsule formulation in a crossover manner. The other group received the tablet formulation.[2]

  • Blood Sampling: Blood samples were taken at predetermined time intervals.[2]

  • Analytical Method: Plasma was analyzed for quinine using a reversed-phase HPLC method.[2]

Study 3: Quinine Sulphate Tablet vs. Quinine Sulphate Suppository
  • Study Design: A crossover study.[4][5]

  • Subjects: Six healthy volunteers.[4][5]

  • Dosing: A single dose of 300 mg of quinine sulphate was administered as a tablet and as a suppository.[4][5]

  • Sample Collection: Plasma and urine samples were collected at predetermined time points.[4][5]

  • Analytical Method: Quinine concentrations in plasma and urine were determined spectrofluorimetrically.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of oral drug formulations.

G cluster_0 Phase 1: Subject Screening & Enrollment cluster_1 Phase 2: Dosing & Washout cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Inclusion/Exclusion Criteria Assessment B Informed Consent A->B C Baseline Health Assessment B->C D Randomization to Formulation Sequence C->D E Administer Formulation A D->E F Washout Period E->F H Timed Blood/Plasma/Urine Sampling E->H G Administer Formulation B F->G G->H I Sample Processing & Storage H->I J Bioanalytical Method (e.g., HPLC) I->J K Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) J->K L Statistical Comparison of Formulations K->L M Bioequivalence Assessment L->M

Experimental workflow for a comparative bioavailability study.

References

Validating the mechanism of action of quinine benzoate through comparative genomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quinine (B1679958) benzoate's mechanism of action against key alternative antimalarial drugs. Leveraging the power of comparative genomics, we delve into the molecular pathways affected by these compounds and offer detailed experimental protocols to validate their mechanisms and identify potential resistance markers.

Comparative Mechanism of Action: Quinine and Alternatives

The precise mechanism of action for quinine is not fully resolved, but it is widely believed to be similar to that of chloroquine (B1663885).[1][2] The primary target is the detoxification pathway of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum.

Quinine Benzoate (B1203000): As a salt of quinine, the antimalarial activity of quinine benzoate is attributed to the quinine moiety. It is thought to inhibit the biocrystallization of hemozoin, leading to an accumulation of toxic free heme within the parasite's food vacuole.[1][2] This buildup of free heme is believed to cause oxidative stress and damage to cellular components, ultimately leading to parasite death.

Chloroquine: This 4-aminoquinoline (B48711) drug also acts within the parasite's food vacuole. By accumulating in this acidic compartment, chloroquine binds to heme and prevents its polymerization into hemozoin, resulting in parasite death through the accumulation of toxic heme.[3][4]

Mefloquine (B1676156): A quinoline-methanol compound, mefloquine's mechanism is not entirely understood but is thought to involve the inhibition of protein synthesis by targeting the parasite's 80S ribosome.[5] It may also interfere with heme polymerization, similar to quinine and chloroquine.[6]

Artemisinin and its Derivatives: This class of drugs possesses a unique endoperoxide bridge that is essential for its antimalarial activity.[7] Activated by heme iron in the parasite, artemisinins generate reactive oxygen species (ROS) that damage parasite proteins and other macromolecules, leading to rapid parasite clearance.[8][9][10]

Performance Comparison: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for quinine and its alternatives against Plasmodium falciparum. It is important to note that these values can vary between different parasite strains and experimental conditions.

Antimalarial DrugP. falciparum Strain(s)Mean IC50 (nM)Reference(s)
Quinine3D7156.7[11]
Gabonese isolates156.7 - 385.5[11]
Chloroquine3D7<30[4]
Gabonese isolates111.7 - 325.8[11]
MefloquineDd2Resistant[5]
Gabonese isolates12.4 - 24.5[11]
Artemisinin3D7~5-7[4][10]

Experimental Protocols for Mechanistic Validation

Comparative genomics offers a powerful suite of tools to elucidate drug mechanisms and identify resistance determinants. Below are detailed protocols for key experimental approaches.

Comparative Transcriptomics (RNA-seq)

This method allows for a global view of changes in gene expression in response to drug treatment.

Objective: To identify differentially expressed genes in P. falciparum upon treatment with this compound and comparator drugs.

Methodology:

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 and Dd2 strains) in vitro using standard methods.[12]

  • Drug Treatment: Synchronize parasite cultures to the ring stage and expose them to IC50 concentrations of this compound, chloroquine, and mefloquine for a defined period (e.g., 6, 12, 24 hours). Include an untreated control.

  • RNA Extraction: Harvest the parasites and extract total RNA using a suitable method like TRIzol reagent followed by a purification kit.[13]

  • Library Preparation: Prepare strand-specific RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[14][15]

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the P. falciparum reference genome.[13]

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treated and untreated samples using tools like Cuffdiff or DESeq2.[7]

    • Perform pathway and gene ontology (GO) enrichment analysis to understand the biological processes affected by the drugs.

Genome-Wide Association Studies (GWAS)

GWAS can be employed to identify genetic variations associated with drug resistance.

Objective: To identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the P. falciparum genome associated with this compound resistance.

Methodology:

  • Isolate Collection: Collect a diverse panel of P. falciparum clinical or laboratory isolates with varying sensitivities to this compound.

  • Phenotyping: Determine the IC50 value for this compound for each isolate using a standardized in vitro susceptibility assay.

  • Genotyping:

    • Extract genomic DNA from each parasite isolate.

    • Perform whole-genome sequencing for each isolate.

    • Alternatively, use a high-density SNP array for genotyping.

  • Data Analysis:

    • Call SNPs and CNVs from the sequencing data.

    • Perform a genome-wide association analysis to identify genetic variants that are statistically associated with the observed IC50 values.[6][16] This often involves using mixed linear models to account for population structure.

    • Identify candidate genes harboring the associated variants for further functional validation.

Visualizing Pathways and Workflows

Signaling Pathways and Drug Mechanisms

Antimalarial_Mechanisms cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole cluster_drugs Antimalarial Drugs Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Ribosome 80S Ribosome Protein Protein Synthesis Ribosome->Protein Mitochondrion Mitochondrion ROS Reactive Oxygen Species Quinine Quinine Quinine->Heme Inhibits Biocrystallization Chloroquine Chloroquine Chloroquine->Heme Inhibits Biocrystallization Mefloquine Mefloquine Mefloquine->Ribosome Inhibits Artemisinin Artemisinin Artemisinin->ROS Generates

Caption: Mechanisms of action for major antimalarial drug classes.

Experimental Workflow: Comparative Transcriptomics

Transcriptomics_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics Analysis Culture P. falciparum Culture Treatment Drug Treatment (Quinine, Alternatives, Control) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & GO Enrichment DEA->Enrichment

Caption: Workflow for comparative transcriptomic analysis.

Logical Relationship: GWAS for Drug Resistance

GWAS_Logic Population P. falciparum Population (Diverse Isolates) Phenotyping In Vitro Drug Susceptibility (IC50 Determination) Population->Phenotyping Genotyping Whole-Genome Sequencing (SNP & CNV Calling) Population->Genotyping Association Genome-Wide Association Study Phenotyping->Association Genotyping->Association Candidates Candidate Resistance Genes Association->Candidates

Caption: Logical flow of a Genome-Wide Association Study (GWAS).

References

A comparative review of the synthesis routes for quinine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the landmark total syntheses of quinine (B1679958), a historically significant and medicinally important alkaloid. We will delve into the pioneering formal synthesis by Woodward and Doering, the first stereoselective synthesis by Stork, and a modern, efficient approach by Maulide. Furthermore, this review covers the synthesis of key quinine derivatives, offering insights into the chemical modifications that have led to other vital antimalarial drugs. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

At a Glance: Comparison of Major Quinine Total Syntheses

ParameterWoodward-Doering (1944)Stork (2001)Maulide (2018)
Starting Material 7-hydroxyisoquinoline(S)-4-vinylbutyrolactone(-)-3-aminoquinuclidene
Key Strategy Formal total synthesis, construction of quinotoxineFirst entirely stereoselective total synthesisC-H activation for concise and flexible route
Step Count (Longest Linear) ~17 steps to quinotoxine1710
Overall Yield Not reported for the full sequence to quinine~7%5.4%
Stereocontrol Lacked stereocontrol, produced a mixture of isomersFully stereoselectiveStereoselective key steps

Historical Context and Evolution of Quinine Synthesis

The quest to synthesize quinine, driven by its critical role in treating malaria, is a story that spans over a century and a half, marking significant milestones in the field of organic chemistry.[1][2] Early attempts, most notably by William Henry Perkin in 1856, were unsuccessful in producing quinine itself but led to the serendipitous discovery of mauveine, the first synthetic dye, which catalyzed the birth of the chemical industry.[2] The correct connectivity of quinine was established by Paul Rabe in 1907.[2]

A pivotal moment arrived in 1918 when Rabe and Karl Kindler reported the conversion of quinotoxine, a degradation product of quinine, back into quinine.[2] However, the lack of detailed experimental procedures in their publication would become a point of contention decades later.[2]

The Woodward-Doering Formal Total Synthesis (1944)

In the midst of World War II, with natural sources of quinine scarce, Robert Burns Woodward and William von Eggers Doering embarked on a mission to synthesize this vital drug.[2] Their landmark work, starting from 7-hydroxyisoquinoline, successfully yielded the intermediate d-quinotoxine.[3] Relying on the earlier work of Rabe and Kindler for the final conversion of quinotoxine to quinine, Woodward and Doering's achievement was declared the first total synthesis of quinine, a feat that brought them widespread recognition.[2][3]

However, this synthesis was not without its limitations. It was a formal synthesis, as the final steps were not reproduced in their laboratory at the time of publication.[2] Furthermore, the synthesis lacked stereocontrol, leading to a mixture of stereoisomers that required separation.[4] The controversy surrounding the reproducibility of the Rabe-Kindler conversion simmered for years until it was finally laid to rest in 2008 when Smith and Williams successfully replicated the transformation, validating the Woodward-Doering formal synthesis.[3]

Experimental Workflow: Woodward-Doering Synthesis

Woodward_Doering_Synthesis cluster_quinoline Quinoline (B57606) Moiety Construction cluster_coupling Assembly and Final Conversion Start 7-Hydroxyisoquinoline Intermediate1 Hydrogenation & Acetylation Start->Intermediate1 H2, Adams' catalyst; Ac2O Intermediate2 Oxidation & Isomer Separation Intermediate1->Intermediate2 CrO3 Intermediate3 Ring Opening Intermediate2->Intermediate3 NaNO2, HCl Homomeroquinene Homomeroquinene Intermediate3->Homomeroquinene Reduction Quinotoxine Quinotoxine Homomeroquinene->Quinotoxine Claisen condensation with Ethyl Quininate EthylQuininate Ethyl Quininate Quinine Quinine Quinotoxine->Quinine Rabe-Kindler Conversion (NaOBr, NaOEt, Al powder)

Caption: Key stages of the Woodward-Doering formal total synthesis of quinine.

Key Experimental Protocol: Rabe-Kindler Conversion of d-Quinotoxine to Quinine

The validation of the Woodward-Doering synthesis hinged on the reproducibility of the Rabe-Kindler protocol. This three-step process involves:

  • N-Bromination: d-Quinotoxine is treated with sodium hypobromite (B1234621) to form an N-bromo intermediate.

  • Cyclization: The N-bromo intermediate undergoes base-mediated cyclization with sodium ethoxide in ethanol (B145695) to yield quininone (B45862). Under these basic conditions, quininone exists in equilibrium with its diastereomer, quinidinone.

  • Reduction: The resulting ketone is reduced with aluminum powder and sodium ethoxide in ethanol to produce quinine.[2]

The Stork Stereoselective Total Synthesis (2001)

A major breakthrough in quinine synthesis was achieved by Gilbert Stork and his team in 2001 with the first entirely stereoselective total synthesis of (-)-quinine.[4] This elegant approach started from a chiral building block, (S)-4-vinylbutyrolactone, and proceeded with remarkable control over the stereochemistry at each new chiral center. This work was a landmark achievement, demonstrating the power of modern synthetic strategies to overcome the challenge of stereoselectivity that had plagued earlier efforts.

Experimental Workflow: Stork's Stereoselective Synthesis

Stork_Synthesis cluster_piperidine Chiral Piperidine Core Synthesis cluster_quinuclidine Quinuclidine (B89598) Ring Formation and Completion Start (S)-4-vinylbutyrolactone Intermediate1 Amide Formation & Protection Start->Intermediate1 Et2NH, AlMe3; TBSCl Intermediate2 Alkylation Intermediate1->Intermediate2 LDA, I-CH2CH2-OTBDPS Intermediate3 Lactonization Intermediate2->Intermediate3 Acidic workup Intermediate4 Reduction & Wittig Reaction Intermediate3->Intermediate4 DIBAL-H; Ph3P=CHOMe Azido_aldehyde Azido-aldehyde Intermediate4->Azido_aldehyde Mitsunobu reaction (DPPA) Piperidine_intermediate Piperidine Intermediate Azido_aldehyde->Piperidine_intermediate Staudinger Reaction Quinuclidine_core Quinuclidine Core Piperidine_intermediate->Quinuclidine_core Intramolecular Cyclization Deoxyquinine Deoxyquinine Quinuclidine_core->Deoxyquinine Functional group manipulations Quinine (-)-Quinine Deoxyquinine->Quinine Oxidation (NaH, O2)

Caption: The stereoselective synthesis of (-)-quinine developed by Stork.

Key Experimental Protocol: Stereoselective Reduction

A crucial step in Stork's synthesis is the stereoselective reduction of a tetrahydropyridine (B1245486) intermediate to the corresponding piperidine. This was achieved using sodium borohydride, which selectively delivered a hydride to establish the desired stereochemistry at the newly formed chiral center. This high degree of stereocontrol was a recurring theme throughout the synthesis, enabled by the careful choice of reagents and reaction conditions.

The Maulide C-H Activation Approach (2018)

More recently, Nuno Maulide and his group reported a concise and flexible total synthesis of quinine and its derivatives, showcasing the power of modern C-H activation strategies.[5] This approach significantly shortens the synthetic sequence and allows for the facile generation of analogues with modified properties. Their synthesis starts from the readily available (-)-3-aminoquinuclidine and employs a palladium-catalyzed C-H activation to couple the quinuclidine core with the quinoline moiety.

This innovative strategy not only provides an efficient route to natural (-)-quinine but also enabled the first synthesis of its unnatural enantiomer, (+)-quinine.[6] Furthermore, the flexibility of this method allowed for the preparation of novel C3-aryl analogues of quinine, some of which exhibited enhanced antimalarial activity compared to the natural product.[5]

Experimental Workflow: Maulide's C-H Activation Synthesis

Maulide_Synthesis cluster_ch_activation C-H Activation and Coupling cluster_completion Final Assembly Start (-)-3-aminoquinuclidine Picolinamide Picolinamide-directed C-H Arylation Start->Picolinamide Picolinic acid, CDI; Pd-catalyst, Aryl-Br Aryl_Quinuclidine Aryl-substituted Quinuclidine Picolinamide->Aryl_Quinuclidine Vinyl_intermediate Vinyl Intermediate Aryl_Quinuclidine->Vinyl_intermediate Oxidative degradation, Weinreb amide formation, DIBAL-H, Wittig Aldol_Adduct Aldol Adduct Vinyl_intermediate->Aldol_Adduct Aldol reaction with 6-methoxyquinoline-4-carbaldehyde Quinine (-)-Quinine Aldol_Adduct->Quinine Reduction of hydrazone

References

Benchmarking the performance of quinine benzoate as a chiral selector in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral separations, the selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution. Among the diverse array of chiral selectors available, those derived from the Cinchona alkaloid quinine (B1679958) have carved a significant niche, particularly for the separation of acidic and amphoteric compounds. This guide provides a comprehensive benchmark of the performance of quinine-based chiral selectors, primarily focusing on the widely used quinine carbamate (B1207046) derivatives, due to the limited availability of performance data for quinine benzoate (B1203000) in commercial applications. We present a comparison with other prevalent chiral selectors, supported by experimental data, to aid researchers in making informed decisions for their analytical and preparative chromatographic needs.

Performance Benchmark: Quinine Carbamate vs. Alternative Chiral Selectors

Quinine-based CSPs, especially those with a tert-butyl carbamate moiety attached to the C9 hydroxyl group, function as weak anion-exchangers. The chiral recognition mechanism is primarily driven by ion-pairing interactions between the protonated quinuclidine (B89598) nitrogen of the selector and an anionic center on the analyte. These are supplemented by a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions, which collectively contribute to the enantioselective discrimination.

To provide a clear performance benchmark, the following tables summarize quantitative data for the separation of representative acidic analytes and amino acid derivatives on a quinine carbamate-based CSP (represented by CHIRALPAK® QN-AX) and two commonly used alternative CSPs: a polysaccharide-based selector (Cellulose tris(3,5-dimethylphenylcarbamate), CHIRALCEL® OD-H) and a macrocyclic antibiotic-based selector (Vancomycin).

Note on Data: The following data has been compiled from various sources. Direct head-to-head comparisons under identical conditions are not always available. Therefore, conditions have been chosen to be as representative as possible for each CSP.

Table 1: Enantioseparation of Acidic Analytes (Profens)
AnalyteChiral Stationary PhaseMobile Phasek1αRsReference
Ibuprofen Quinine tert-butylcarbamateMeOH/AcOH/TEA (100:0.3:0.2)2.151.453.50[1]
Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (90:10:0.1)3.201.202.10[2]
VancomycinMeOH/TEAA buffer pH 4.0 (95:5)1.801.151.90[3][4]
Ketoprofen Quinine tert-butylcarbamateMeOH/AcOH/TEA (100:0.3:0.2)2.801.554.10[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (80:20:0.1)4.101.302.80[2]
VancomycinACN/TEAA buffer pH 4.5 (90:10)2.501.222.30[3][4]
  • k1: Retention factor of the first eluting enantiomer

  • α: Selectivity factor (k2/k1)

  • Rs: Resolution

  • MeOH: Methanol (B129727); AcOH: Acetic Acid; TEA: Triethylamine; Hexane: n-Hexane; IPA: Isopropanol; TFA: Trifluoroacetic Acid; ACN: Acetonitrile (B52724); TEAA: Triethylammonium Acetate

Table 2: Enantioseparation of N-Protected Amino Acids
AnalyteChiral Stationary PhaseMobile Phasek1αRsReference
N-Boc-Alanine Quinine tert-butylcarbamateMeOH/AcOH/NH4OAc (98:2:0.5 w/v)1.501.805.50[5]
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (90:10:0.1)2.801.151.80[2]
VancomycinACN/TEAA buffer pH 6.0 (80:20)1.201.302.90[3][4]
N-Fmoc-Phenylalanine Quinine tert-butylcarbamateMeOH/AcOH/NH4OAc (98:2:0.5 w/v)2.102.107.20[6][7]
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (85:15:0.1)3.501.252.50[2]
VancomycinMeOH/TEAA buffer pH 5.5 (85:15)1.901.403.80[3][4]
  • Boc: tert-Butoxycarbonyl

  • Fmoc: 9-Fluorenylmethoxycarbonyl

  • NH4OAc: Ammonium (B1175870) Acetate

From the data, it is evident that the quinine carbamate-based CSP offers excellent selectivity and resolution for N-protected amino acids and acidic drugs like profens. In many instances, it outperforms the polysaccharide and macrocyclic antibiotic-based CSPs for these specific classes of compounds, particularly in polar organic mode.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are typical experimental protocols for chiral separations on a quinine carbamate-based CSP.

General Protocol for Enantioseparation of Acidic Analytes on a Quinine Carbamate CSP (e.g., CHIRALPAK® QN-AX)
  • Column: CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • Polar Organic Mode (for most acidic compounds): A common starting mobile phase is Methanol/Acetic Acid/Ammonium Acetate (98:2:0.5, v/v/w).[8] For optimization, the organic solvent can be varied (e.g., acetonitrile or mixtures of methanol and acetonitrile). The ratio of acid to base can also be adjusted to fine-tune retention and selectivity.[8]

    • Reversed-Phase Mode (for sulfonic, phosphonic, and multi-carboxylic acids): A typical mobile phase consists of an aqueous buffer (e.g., 20 mM ammonium formate, pH 6.0) and an organic modifier like acetonitrile or methanol. The gradient or isocratic elution can be employed.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Elution Order: For a given pair of enantiomers, the elution order on a quinine-based column (e.g., QN-AX) is typically reversed on its pseudo-enantiomeric quinidine-based counterpart (e.g., QD-AX).[8] This can be a valuable tool for confirming the identity of enantiomers and for trace analysis where it is advantageous to have the minor peak elute first.

Visualizing Chromatographic Workflows and Relationships

To better illustrate the processes and logic involved in chiral chromatography, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Prep Sample Preparation (1 mg/mL in mobile phase) Injector Injector Sample_Prep->Injector Inject MP_Prep Mobile Phase Preparation (e.g., MeOH/AcOH/NH4OAc) Column Quinine Carbamate CSP (e.g., CHIRALPAK QN-AX) MP_Prep->Column Equilibrate Injector->Column Elute Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Performance_Metrics Calculate k, α, Rs Chromatogram->Performance_Metrics

Caption: Experimental workflow for chiral separation using a quinine-based CSP.

Chiral_Selector_Decision_Tree Analyte_Properties Analyte Properties? Is_Acidic Acidic or Amphoteric? Analyte_Properties->Is_Acidic Yes Is_Neutral_Basic Neutral or Basic? Analyte_Properties->Is_Neutral_Basic Yes Quinine_CSP Consider Quinine Carbamate or Zwitterionic CSP Is_Acidic->Quinine_CSP Polysaccharide_CSP Consider Polysaccharide-based CSP (e.g., Cellulose, Amylose) Is_Neutral_Basic->Polysaccharide_CSP Other_CSP Consider Other CSPs (e.g., Pirkle-type, Crown Ether) Is_Neutral_Basic->Other_CSP

References

Safety Operating Guide

Proper Disposal of Quinine Benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of quinine (B1679958) benzoate (B1203000), ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Precautions

Quinine benzoate is classified as harmful if swallowed and may cause an allergic skin reaction. Therefore, adherence to strict safety protocols is paramount during handling and disposal procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations. As this compound is not a DEA-controlled substance, its disposal does not require adherence to DEA-specific protocols.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Based on its toxicological properties (harmful if swallowed), any unused or expired this compound must be treated as hazardous waste.

  • Waste Segregation: this compound is a solid organic chemical. It should be segregated from other waste streams, such as liquid waste, sharps, and non-hazardous trash.

Step 2: Waste Accumulation and Storage

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container that is compatible with this compound. The original container, if in good condition, is an excellent option.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first particle of waste was added to the container.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials such as strong acids and oxidizing agents.

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and schedule a pickup.

  • Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the this compound in compliance with all federal and state regulations.

Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and regulatory penalties.

Quantitative Data for Hazardous Waste Generators

The amount of hazardous waste generated by a laboratory determines its generator status under RCRA, which in turn dictates specific regulatory requirements.

Generator CategoryMonthly Generation of Non-Acute Hazardous WasteMonthly Generation of Acute Hazardous WasteOn-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 1 kg (2.2 lbs)≤ 6,000 kg (13,200 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)No limit

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

QuinineBenzoateDisposal This compound Disposal Workflow cluster_0 In-Laboratory Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition Start This compound Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Solid Organic Hazardous Waste PPE->Segregate Container Place in a Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) Store->ContactEHS SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup Transport Licensed Hazardous Waste Hauler Transports Waste SchedulePickup->Transport Dispose Proper Disposal at a Permitted Facility (e.g., Incineration) Transport->Dispose End Disposal Complete Dispose->End

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

Personal protective equipment for handling Quinine benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This guide provides critical, immediate safety and logistical information for handling Quinine benzoate (B1203000), encompassing detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Quinine benzoate is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It can also cause irritation to the eyes, respiratory system, and skin.[3] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Glasses or GogglesChemical goggles or safety glasses conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1]
Skin and Body Protection GlovesWear impervious, chemical-resistant gloves such as Latex, Nitrile rubber, or Butyl rubber with a recommended thickness of 0.4 mm.[1] Gloves should be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374.[4] It is recommended to change gloves regularly and immediately if they are torn, punctured, or contaminated.[5] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[5][6]
Lab Coat/Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1][3] For larger spills, a full suit may be necessary.[4]
Respiratory Protection Dust Respirator/MaskIn case of insufficient ventilation or if dust is generated, wear a suitable NIOSH/MSHA approved respiratory equipment.[1][4][7]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following protocol outlines the key stages of the handling process.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation with local exhaust or general room ventilation.[1]

  • Emergency eyewash fountains and safety showers should be readily available in the immediate vicinity of use.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and moisture.[1][7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][9]

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation and inhalation of dust.[1]

  • Wash hands thoroughly with mild soap and water after handling and before leaving the work area.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

3. In Case of a Spill:

  • For small spills, mechanically take up the material (e.g., by sweeping or shoveling) and collect it in a suitable container for disposal.[1]

  • Minimize dust generation during cleanup.[1]

  • For large spills, only qualified personnel equipped with suitable protective equipment, including a self-contained breathing apparatus, should intervene.[1][7]

  • Prevent the substance from entering sewers and public waters.[1]

4. Disposal Plan:

  • Dispose of this compound and its container as hazardous waste.[1]

  • Do not dispose of it with domestic waste or allow it to enter drains.[1]

  • Empty the packaging completely before disposal.[1]

  • Disposal must be in accordance with local, regional, and national regulations.[1][2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Get medical attention if symptoms occur.[10]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention if irritation persists.[8]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2] Do not induce vomiting.[8]

Emergency Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_decontamination_disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others Ventilate Ensure Ventilation Assess_Spill Assess Spill Size (Small vs. Large) Ventilate->Assess_Spill Small_Spill Small Spill: - Wear appropriate PPE - Mechanically collect - Place in waste container Assess_Spill->Small_Spill Small Large_Spill Large Spill: - Trained personnel only - Wear SCBA - Contain and collect Assess_Spill->Large_Spill Large Decontaminate Decontaminate Area Small_Spill->Decontaminate Large_Spill->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.